4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Description
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Properties
IUPAC Name |
4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJHLWISGAWFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458272 | |
| Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346599-62-0 | |
| Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-7-azaindolin-2-one: Physicochemical Properties and Synthetic Strategies
This guide provides a comprehensive technical overview of 4-Chloro-7-azaindolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, outline a robust synthetic approach, and explore its biological significance, particularly in the context of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Molecular Overview
4-Chloro-7-azaindolin-2-one, with the molecular formula C7H5ClN2O, belongs to the azaindolinone class of compounds. This scaffold is a bioisostere of oxindole and has garnered considerable attention in the development of kinase inhibitors. The strategic placement of a chlorine atom at the 4-position and the nitrogen atom in the pyridine ring significantly influences the molecule's electronic distribution and, consequently, its interaction with biological targets.
The core structure, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, serves as a crucial building block for various pharmacologically active agents. The azaindolinone moiety is recognized for its ability to form key hydrogen bond interactions with the hinge region of protein kinases, a feature that has been exploited in the design of numerous inhibitors.[1]
Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C7H5ClN2O | [2] |
| Molecular Weight | 168.58 g/mol | [2] |
| IUPAC Name | 4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | [2] |
| CAS Number | Not explicitly found for this specific compound. | N/A |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. | Inferred |
| Melting Point | Not experimentally determined in the searched literature. | N/A |
| pKa | Not experimentally determined in the searched literature. | N/A |
| LogP | Not experimentally determined in the searched literature. | N/A |
Synthesis of 4-Chloro-7-azaindolin-2-one: A Proposed Pathway
While a specific, detailed experimental protocol for the synthesis of 4-Chloro-7-azaindolin-2-one was not found in the available literature, a plausible synthetic route can be designed based on established methodologies for the synthesis of related 7-azaindole and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.[3][4] The proposed synthesis starts from the commercially available 7-azaindole.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 7-azaindole:
-
N-Oxidation: The pyridine nitrogen of 7-azaindole is oxidized to the corresponding N-oxide.
-
Chlorination: The N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to introduce the chloro group at the 4-position and the oxo group at the 2-position.
Caption: Proposed synthesis of 4-Chloro-7-azaindolin-2-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 7-Azaindole N-oxide
-
Rationale: N-oxidation activates the pyridine ring, making it susceptible to nucleophilic attack, which is a key step for the subsequent chlorination.
-
Procedure:
-
To a solution of 7-azaindole (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate, add a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-azaindole N-oxide, which can be used in the next step without further purification.
-
Step 2: Synthesis of 4-Chloro-7-azaindolin-2-one
-
Rationale: Phosphorus oxychloride is a common reagent used for both chlorination and the introduction of an oxo group in such heterocyclic systems.
-
Procedure:
-
To the crude 7-azaindole N-oxide from the previous step, add phosphorus oxychloride (POCl3) (5-10 equivalents) slowly at 0 °C.
-
Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until a precipitate is formed.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-Chloro-7-azaindolin-2-one.
-
Biological Significance and Therapeutic Potential
The azaindolinone scaffold is a well-established pharmacophore in modern drug discovery, particularly in the realm of protein kinase inhibitors.[5][6] Derivatives of this core structure have shown promise in targeting a variety of kinases implicated in diseases such as cancer and neurodegenerative disorders.
Inhibition of GSK3β and Tau Aggregation
Recent studies have highlighted the potential of azaindolin-2-one derivatives as dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation.[5][6] Both GSK3β hyperactivity and the aggregation of hyperphosphorylated tau are key pathological hallmarks of Alzheimer's disease. A dual-action inhibitor that can address both of these pathological cascades represents a highly promising therapeutic strategy.
The azaindolinone core acts as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of GSK3β, thereby inhibiting its kinase activity.[7] The planar nature of the heterocyclic system also allows for favorable stacking interactions within the binding site.
Caption: Role of 4-Chloro-7-azaindolin-2-one in inhibiting GSK3β and Tau aggregation.
Conclusion
4-Chloro-7-azaindolin-2-one is a molecule with significant potential in the field of medicinal chemistry. Its structural features make it an attractive candidate for the development of targeted therapies, particularly for diseases involving dysregulated kinase activity. While further experimental characterization of its physicochemical properties is warranted, the proposed synthetic route provides a solid foundation for its preparation and future investigation. The insights into its potential dual-inhibitory action on GSK3β and tau aggregation underscore the importance of the azaindolinone scaffold in the ongoing quest for effective treatments for neurodegenerative diseases.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one [chemicalbook.com]
- 3. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound featuring the medicinally significant 7-azaindolin-2-one scaffold. The 7-azaindole core and its derivatives are of considerable interest in medicinal chemistry, often serving as key building blocks for kinase inhibitors and other therapeutic agents.[1][2] This document outlines a multi-technique analytical workflow, integrating High-Resolution Mass Spectrometry (HRMS) with advanced one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this guide serves as an authoritative resource for researchers engaged in the synthesis and characterization of novel small molecules. To illustrate the practical application of these techniques, we will reference spectral data from a closely related, published analog to demonstrate the process of spectral interpretation and assignment.
Introduction and Molecular Overview
This compound belongs to the pyrrolopyridine class of heterocyclic compounds, specifically known as 7-azaindolin-2-ones. This scaffold is a bioisostere of the indolin-2-one (oxindole) core, a privileged structure in drug discovery. The introduction of a nitrogen atom into the six-membered ring (the "aza" substitution) significantly modulates the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a valuable component in modern drug design.[3]
The definitive confirmation of the molecular structure of a newly synthesized batch or a reference standard is a prerequisite for any further chemical or biological investigation. The process of structure elucidation must be systematic, rigorous, and unambiguous.
Key Molecular Features:
-
Molecular Formula: C₇H₅ClN₂O
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Molecular Weight: 168.58 g/mol
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Core Scaffold: A bicyclic system composed of a fused pyridine and a pyrrolidin-2-one ring.
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Key Substituents: A chlorine atom at the C4 position of the pyridine ring and a carbonyl group at the C2 position of the pyrrolidinone ring.
Figure 1: Chemical Structure of this compound.
The Strategic Workflow for Structure Elucidation
Caption: A logical workflow for the structural elucidation of a novel small molecule.
Analytical Techniques and Data Interpretation
Figure 2: Comparison of the target molecule (left) and the reference analog (right). The core scaffold is identical.
High-Resolution Mass Spectrometry (HRMS)
Causality: Before dedicating resources to extensive NMR analysis, it is imperative to confirm that the material has the correct elemental composition. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.
Expected Result for this compound:
-
Formula: C₇H₅ClN₂O
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Exact Mass (Monoisotopic): 168.0141
-
Observed Ion ([M+H]⁺): 169.0219
A key feature to observe would be the isotopic pattern for chlorine. The presence of the ³⁷Cl isotope would result in a secondary peak ([M+2+H]⁺) at m/z 171.0190 with an intensity approximately one-third of the primary [M+H]⁺ peak, providing definitive evidence for the presence of a single chlorine atom.
¹H NMR Spectroscopy
Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).
Predicted ¹H NMR Signals for this compound: The analysis of the reference analog (compound 2f in the cited paper) reveals characteristic signals for the 7-azaindolin-2-one core.[3] We can adapt this to predict the spectrum for our target.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| NH (Pyrrole) | ~10.5 - 11.5 | broad singlet | 1H | H1 | The amide proton is typically deshielded and may exchange with trace water in the solvent. |
| Ar-H | ~8.0 - 8.2 | doublet (d) | 1H | H5 | The proton at C5 is adjacent to the pyridine nitrogen (N7), leading to a downfield shift. It is coupled to H6. |
| Ar-H | ~7.0 - 7.2 | doublet (d) | 1H | H6 | The proton at C6 is coupled to H5. |
| CH₂ | ~3.6 - 3.8 | singlet (s) | 2H | H3 | The methylene protons at C3 are adjacent to the carbonyl group and are typically seen as a singlet as there are no adjacent protons. |
Key Difference from Analog: The reference analog has an exocyclic double bond at C3, resulting in a vinyl proton signal. Our target molecule has a saturated C3 position, which will appear as a singlet for the CH₂ group. Furthermore, the reference analog has a proton at C4, which is replaced by a chlorine atom in our target molecule, meaning one less aromatic signal will be observed.
¹³C NMR Spectroscopy
Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR. The chemical shift provides insight into the carbon's hybridization and electronic environment.
Predicted ¹³C NMR Signals for this compound:
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carbonyl | ~175 - 178 | C2 | The amide carbonyl carbon is highly deshielded. |
| Quaternary Ar-C | ~150 - 152 | C7a | Fused aromatic carbon adjacent to two nitrogen atoms. |
| Quaternary Ar-C | ~145 - 148 | C4 | Aromatic carbon directly attached to the electronegative chlorine atom. |
| Ar-CH | ~130 - 132 | C5 | Aromatic methine carbon adjacent to the pyridine nitrogen. |
| Quaternary Ar-C | ~120 - 125 | C3a | Fused aromatic carbon. |
| Ar-CH | ~115 - 118 | C6 | Aromatic methine carbon. |
| Aliphatic CH₂ | ~35 - 40 | C3 | Methylene carbon alpha to the carbonyl group. |
2D NMR for Unambiguous Assignment
Causality: While 1D NMR provides a list of signals, 2D NMR experiments establish the connectivity between them, effectively building the molecular structure piece by piece.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). For our target, a COSY spectrum would show a clear cross-peak between the signals for H5 and H6, confirming their adjacency on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to. It allows for the definitive assignment of the protonated carbons (C3, C5, C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for identifying quaternary carbons and connecting different fragments of the molecule.
Caption: Key expected HMBC correlations for confirming the 7-azaindolin-2-one core structure.
Interpreting the HMBC:
-
The methylene protons (H3) would show a correlation to the carbonyl carbon (C2) and the quaternary bridgehead carbon (C3a), locking down the pyrrolidinone ring.
-
The aromatic proton H5 would correlate to the chlorine-bearing C4 and the bridgehead C7a, defining one side of the pyridine ring.
-
The aromatic proton H6 would correlate to the bridgehead C7a and potentially a 3-bond correlation to C4.
-
The amide proton (H1) would show correlations to C2 and C7a, confirming the fusion point of the two rings.
Together, these 2D correlations provide an unbreakable chain of logic that validates the proposed structure.
Standard Operating Protocols
Trustworthiness: The following protocols are standardized methodologies designed to produce high-quality, reproducible data.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. Ensure the mass accuracy is calibrated using a known standard immediately prior to the run.
-
Analysis: Determine the m/z of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition. Verify the presence and correct ratio of the chlorine isotope peak.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve polar compounds and slow the exchange of labile NH protons.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover 0-200 ppm.
-
Use a relaxation delay of 2 seconds. Acquire several thousand scans as ¹³C has low natural abundance.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse programs provided by the spectrometer manufacturer.
-
For HSQC and HMBC, set the ¹³C spectral width to encompass all expected carbon signals.
-
Optimize the long-range coupling constant for the HMBC experiment to 8 Hz to favor 2-3 bond correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic use of mass spectrometry and NMR spectroscopy. HRMS confirms the correct elemental formula, C₇H₅ClN₂O, with the chlorine isotope pattern serving as a key validation point. 1D NMR (¹H and ¹³C) provides the fundamental chemical shift and multiplicity data for each unique nucleus. The final, unambiguous proof of structure is achieved through 2D NMR experiments, particularly HMBC, which maps the complete covalent framework of the molecule. By following the logical workflow and robust protocols outlined in this guide, researchers can confidently and accurately verify the structure of this and other related heterocyclic compounds, ensuring the scientific integrity of their subsequent research and development activities.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental data for this specific molecule, this document leverages predictive methodologies and established spectroscopic principles to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to serve as a foundational resource for researchers, offering not only predicted spectral data but also detailed, field-proven experimental protocols for data acquisition and in-depth interpretation strategies. The methodologies are presented to ensure self-validation and scientific rigor, empowering drug development professionals to confidently approach the synthesis and characterization of this and related aza-oxindole scaffolds.
Introduction: The 4-Chloro-7-azaoxindole Scaffold
This compound is a halogenated derivative of the 7-azaindole scaffold, belonging to the aza-oxindole class of heterocyclic compounds. The fusion of a pyridine ring with a pyrrol-2-one core creates a unique electronic and structural architecture. The presence of a chlorine atom at the 4-position, a lactam functionality, and multiple hydrogen bond donors and acceptors makes this molecule a compelling candidate for structure-activity relationship (SAR) studies in drug discovery programs. Aza-oxindoles are known to be privileged structures, targeting various enzyme families, including protein kinases.
The unambiguous structural confirmation of such molecules is paramount for the integrity of any research and development program. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide outlines the expected spectroscopic characteristics of this compound and provides robust protocols for their experimental verification.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for the title compound are discussed below. It is important to note that this compound can exist in lactam-lactim tautomeric forms. The lactam form is generally predominant in common NMR solvents, but the choice of solvent can influence this equilibrium.[1][2] This guide will focus on the expected spectrum of the major lactam tautomer.
Caption: Lactam-Lactim Tautomerism.
Predicted NMR Data
The following chemical shifts are predicted for a standard deuterated solvent like DMSO-d₆. Predictions are generated based on established increments and analysis of related structures.[3][4]
| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~11.0 (s, 1H) | N1-H (Lactam NH) | ~175.0 |
| ~7.8 (d, J=5.5 Hz, 1H) | H5 | ~150.0 |
| ~7.0 (d, J=5.5 Hz, 1H) | H6 | ~145.0 |
| ~3.6 (s, 2H) | H3 | ~128.0 |
| ~118.0 | ||
| ~115.0 | ||
| ~40.0 |
In-depth Interpretation of Predicted NMR Spectra
-
¹H NMR:
-
N1-H Proton (δ ~11.0): The lactam N-H proton is expected to be significantly deshielded due to hydrogen bonding with the solvent (DMSO) and the electronic effect of the adjacent carbonyl group, appearing as a broad singlet.
-
Aromatic Protons (H5 & H6, δ ~7.8-7.0): The two protons on the pyridine ring form an AX system. H5 is predicted to be downfield of H6 due to the anisotropic effect of the adjacent fused pyrrolone ring. They will appear as doublets with a typical ortho-coupling constant (J) of ~5.5 Hz.
-
Methylene Protons (H3, δ ~3.6): The C3 methylene protons are adjacent to the carbonyl group and the aromatic system, leading to a predicted chemical shift around 3.6 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.
-
-
¹³C NMR:
-
Carbonyl Carbon (C2, δ ~175.0): The lactam carbonyl carbon is characteristic and appears significantly downfield.
-
Aromatic/Heteroaromatic Carbons (δ ~150.0-115.0): The five sp² carbons of the fused ring system are predicted in this range. The carbon bearing the chlorine (C4) and the bridgehead carbons (C7a, C3a) are identified based on their quaternary nature (no attached protons in a DEPT-135 experiment). C5 and C6 would appear as methine carbons.
-
Aliphatic Carbon (C3, δ ~40.0): The sp³ methylene carbon at the 3-position is expected in the aliphatic region.
-
-
2D NMR for Structural Verification:
-
COSY (Correlation Spectroscopy): Would confirm the coupling between H5 and H6.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate H5 to C5, H6 to C6, and the H3 protons to C3.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the connectivity. Key correlations would be expected from H3 to C2, C3a, and C4; from H5 to C4 and C7a; and from H6 to C7a and C4.
-
Caption: Key Predicted HMBC Correlations.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.[5]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[6] Ensure complete dissolution, using gentle vortexing if necessary.
-
Using a Pasteur pipette plugged with a small piece of cotton wool, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]
-
The final sample height in the tube should be approximately 4-5 cm.[7]
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.[5]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
If necessary, acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
The following table summarizes the predicted characteristic absorption bands for this compound.
| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 3200-3100 | N-H stretch (lactam) | | 3100-3000 | C-H stretch (aromatic) | | ~1680 | C=O stretch (lactam, strong) | | 1600, 1470 | C=C and C=N stretches (aromatic ring) | | ~800 | C-Cl stretch |
In-depth Interpretation of Predicted IR Spectrum
-
N-H Stretch (3200-3100 cm⁻¹): A moderately broad peak in this region is characteristic of the N-H bond in the lactam ring, likely broadened due to hydrogen bonding.
-
C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption band around 1680 cm⁻¹ is the most prominent feature and is definitive for the carbonyl group of the five-membered lactam. Its position is influenced by ring strain and conjugation.
-
Aromatic Stretches (1600, 1470 cm⁻¹): These absorptions are characteristic of the C=C and C=N bond vibrations within the fused aromatic pyridine ring system.
-
C-Cl Stretch (~800 cm⁻¹): The vibration of the carbon-chlorine bond is expected to appear in the fingerprint region.
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient technique for solid samples that requires minimal preparation.[8][9]
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum to record the absorbance of the ambient environment.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.
Predicted MS Data
-
Molecular Formula: C₇H₅ClN₂O
-
Monoisotopic Mass: 168.01 Da
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)
Predicted Key Ions and Fragments (EI-MS):
| m/z (predicted) | Assignment | Notes |
| 168/170 | [M]⁺• | Molecular ion peak. The M+2 peak at m/z 170 will have ~1/3 the intensity of the M peak, characteristic of one chlorine atom. |
| 140/142 | [M - CO]⁺• | Loss of carbon monoxide from the lactam ring. |
| 133 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 104 | [M - CO - Cl]⁺ | Subsequent loss of chlorine from the [M-CO] fragment. |
In-depth Interpretation of Predicted Mass Spectrum
-
Molecular Ion Peak: The most critical information is the molecular ion peak. Under EI, this will be a radical cation [M]⁺•. Its m/z of 168 will confirm the molecular weight. The presence of a prominent peak at m/z 170 with an intensity of approximately 32.5% relative to the m/z 168 peak is the definitive signature of a monochlorinated compound, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pathway: Electron ionization is a "hard" ionization technique that imparts significant energy, leading to fragmentation.[10][11] The predicted fragmentation pathway is initiated by the loss of stable neutral molecules. The most likely initial fragmentation is the loss of a carbon monoxide (CO) molecule from the lactam ring, a common pathway for such structures. This would result in a fragment ion at m/z 140/142. Subsequent loss of a chlorine radical would lead to a fragment at m/z 104.
Caption: Predicted EI-MS Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup (EI-MS):
-
EI is often coupled with Gas Chromatography (GC-MS) or a direct insertion probe.
-
For a direct insertion probe, a small amount of solid sample is placed in a capillary tube.
-
The probe is inserted into the high-vacuum source of the mass spectrometer.
-
The sample is volatilized by heating, and the resulting gas-phase molecules are bombarded with a beam of electrons (typically at 70 eV).[10]
-
-
Instrument Setup (ESI-MS):
-
ESI is a soft ionization technique, often coupled with Liquid Chromatography (LC-MS).[12]
-
The sample solution is infused into the ESI source.
-
A high voltage is applied, creating a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, allowing for the confirmation of the elemental formula.
-
Conclusion
This guide provides a predictive yet robust framework for the comprehensive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a benchmark for researchers synthesizing this compound. By following the detailed experimental protocols, scientists can generate high-quality data for unambiguous structural confirmation. The interpretation strategies outlined herein, including the use of 2D NMR and the analysis of isotopic patterns and fragmentation, form a self-validating system for characterization. This technical resource is intended to accelerate research and development efforts centered on the promising 7-azaoxindole scaffold.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Visualizer loader [nmrdb.org]
- 4. CASPRE [caspre.ca]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. agilent.com [agilent.com]
- 9. mt.com [mt.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
The Ascendant Role of Chlorinated Pyrrolopyridinones in Modern Drug Discovery: A Technical Guide
Foreword: The Strategic Imperative of Chlorination in Heterocyclic Chemistry
In the landscape of contemporary drug discovery, the pyrrolopyridinone scaffold has emerged as a privileged structure, a testament to its versatile pharmacological profile.[1][2] This bicyclic heterocyclic system, a fusion of pyrrole and pyridine rings, serves as the foundation for a diverse array of biologically active molecules, including anticancer, antiviral, and antidiabetic agents.[1][2] However, it is the strategic introduction of chlorine atoms onto this core structure that has unlocked a new dimension of therapeutic potential. The chlorination of pyrrolopyridinones is not a mere chemical modification; it is a deliberate tactic to enhance potency, modulate selectivity, and improve pharmacokinetic properties.[3][4] This guide provides an in-depth exploration of the biological activities of chlorinated pyrrolopyridinones, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of their actions, detail robust experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic promise.
The Anticancer Potential of Chlorinated Pyrrolopyridinones: A Mechanistic Deep Dive
The most profound impact of chlorinated pyrrolopyridinones has been observed in the realm of oncology. These compounds exhibit potent antiproliferative activity across a spectrum of cancer cell lines, often with mechanisms of action that are distinct from conventional chemotherapeutics.[5][6][7]
Induction of Cell Cycle Arrest: A Primary Antiproliferative Mechanism
A hallmark of many chlorinated pyrrolopyridinones is their ability to induce cell cycle arrest, particularly at the G2/M phase.[5][7] This disruption of the normal cell division process is a critical event that prevents the propagation of malignant cells. For instance, studies on 2,4-dichloro-pyrrolo[3,2-d]pyrimidines have demonstrated a marked accumulation of cells in the G2/M phase in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231.[5][7] This effect is often achieved with minimal induction of apoptosis, suggesting a cytostatic rather than a cytotoxic initial effect.[7]
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Culture and Treatment: Seed MDA-MB-231 cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the chlorinated pyrrolopyridinone of interest at various concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours. A vehicle control (e.g., DMSO) must be included.
-
Cell Harvesting and Fixation: Aspirate the media and wash the cells with ice-cold PBS. Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Kinase Inhibition: A Targeted Approach
The structural resemblance of the pyrrolopyrimidine scaffold to adenine, a key component of ATP, makes it an ideal framework for designing kinase inhibitors.[8] Kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of cancer. Chlorinated pyrrolopyridinones have been developed as potent inhibitors of various kinases, including Protein Kinase N (PKN) isoforms.[9] Dihydropyrrolopyridinone-based inhibitors have shown high potency for PKN2, a Rho GTPase effector involved in cell mobility and cycle progression.[9]
Diagram: Generalized Kinase Inhibition by Chlorinated Pyrrolopyridinones
Caption: Competitive inhibition of kinase activity by chlorinated pyrrolopyridinones.
Antimicrobial Activity: A New Frontier
Beyond their anticancer properties, chlorinated pyrrolopyridinones are gaining recognition for their potential as antimicrobial agents. The increasing threat of antibiotic resistance necessitates the development of novel antibacterial compounds, and this class of molecules offers a promising avenue of research.[1][10]
Activity Against Drug-Resistant Bacteria
Derivatives of pyrrolopyridines have demonstrated activity against resistant strains of E. coli.[1] Furthermore, some pyrrolo[3,4-c]pyridine derivatives have shown moderate activity against Staphylococcus aureus and the fungal pathogen Candida albicans.[1] The introduction of chlorine atoms can enhance this antimicrobial activity.
Antimycobacterial Potential
Tuberculosis remains a global health challenge, and new drugs are urgently needed. Certain pyrrolo[3,4-c]pyridine derivatives have been investigated for their antimycobacterial activity.[1] The mechanism of action is thought to involve the inhibition of key enzymes in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, similar to the action of isoniazid.[1]
Structure-Activity Relationships (SAR): The Critical Role of Halogenation
The biological activity of pyrrolopyridinones is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Halogenation, and particularly chlorination, plays a pivotal role in defining the pharmacological profile of these compounds.
Impact of Chlorine Position
Research on halogenated pyrrolo[3,2-d]pyrimidines has underscored the importance of a chlorine atom at the C4 position for antiproliferative activity.[5] Furthermore, the introduction of an additional halogen, such as iodine, at the C7 position can significantly enhance cytotoxicity.[5][7]
Modulation of Toxicity and Pharmacokinetics
While potent, some halogenated pyrrolopyridinones can exhibit toxicity.[6][11] A strategy to mitigate this is the introduction of N-alkyl substitutions on the pyrrole ring.[6][11] This modification can decrease toxicity while maintaining comparable antiproliferative activity.[6][11] Such substitutions can also influence the pharmacokinetic profile, affecting metabolism and plasma half-life.[6][11]
Table 1: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidines
| Compound | Substituents | Cell Line | IC50 (µM) | Reference |
| 1 | 2,4-dichloro | MDA-MB-231 | 6.0 ± 1.3 | [5] |
| 2 | 2,4-dichloro, 7-iodo | MDA-MB-231 | 0.51 ± 0.10 | [5] |
Synthesis of Chlorinated Pyrrolopyridinones: A Brief Overview
The synthesis of chlorinated pyrrolopyridinones typically involves multi-step reaction sequences. A common starting material is the corresponding pyrrolopyridinone dione.[5] Chlorination can be achieved using reagents such as phenylphosphonic dichloride (PhPOCl2).[5]
Diagram: General Synthetic Scheme for Chlorinated Pyrrolopyridinones
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurochlor.org [eurochlor.org]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of dihydropyrrolopyridinone-based PKN2/PRK2 chemical tools to enable drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Technical Guide to a Privileged Scaffold in Kinase Inhibition
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This guide delves into the mechanistic underpinnings of this privileged structure, with a specific focus on the potential mode of action of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. While direct experimental data on this specific molecule is not extensively available in public literature, this document synthesizes the wealth of information on structurally related pyrrolo[2,3-b]pyridine derivatives to propose a scientifically grounded, putative mechanism of action. We will explore the landscape of kinase inhibition, a dominant therapeutic avenue for this class of compounds, and provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Rise of the 7-Azaindole Scaffold
The 7-azaindole core, a bioisostere of the natural indole nucleus, has garnered significant attention in drug discovery due to its ability to mimic the biological interactions of purines.[1] This structural feature makes it an ideal candidate for targeting ATP-binding sites in a variety of enzymes, most notably protein kinases.[1] The pyrrolo[2,3-b]pyridine framework has been successfully incorporated into a multitude of therapeutic agents, spanning oncology, inflammation, and neurodegenerative disorders.[2] The subject of this guide, this compound, represents a specific embodiment of this versatile scaffold, featuring key substitutions that likely modulate its biological activity.
The Prevailing Paradigm: Kinase Inhibition by Pyrrolo[2,3-b]pyridine Derivatives
A vast body of research points to kinase inhibition as the primary mechanism of action for a wide array of pyrrolo[2,3-b]pyridine derivatives.[3][4][5][6] These small molecules typically function as ATP-competitive inhibitors, binding to the active site of kinases and preventing the transfer of a phosphate group to their substrate proteins. This disruption of cellular signaling pathways is fundamental to their therapeutic effects.
Key Kinase Targets
Derivatives of the 7-azaindole scaffold have been shown to inhibit a broad spectrum of kinases, including:
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[3][4]
-
EGFR (Epidermal Growth Factor Receptor) & Her2: Key drivers of cell proliferation and survival in many cancers.[3][4]
-
CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle, with inhibitors showing promise in oncology.[3][6]
-
FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers and developmental disorders.[5]
-
CSF1R (Colony-Stimulating Factor 1 Receptor): A target in cancer and inflammatory diseases.[7]
The specific kinase selectivity is dictated by the substitution pattern on the pyrrolo[2,3-b]pyridine core.
Proposed Mechanism of Action for this compound
Based on the established structure-activity relationships (SAR) of related compounds, we can hypothesize a plausible mechanism of action for this compound as a kinase inhibitor.
The Role of the Core Scaffold and Key Substituents
-
Pyrrolo[2,3-b]pyridine Core: The nitrogen atom at position 7 and the pyrrole nitrogen are critical for forming hydrogen bonds with the hinge region of the kinase active site, a common interaction motif for ATP-competitive inhibitors.[1]
-
4-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 4-position can modulate the electronic properties of the ring system, potentially enhancing binding affinity. This position is also a key vector for further chemical modification.[8]
-
2-Oxo Group: The presence of a carbonyl group at the 2-position introduces a potential hydrogen bond acceptor, which could form additional interactions within the ATP-binding pocket, contributing to potency and selectivity.
A Putative Binding Mode
The proposed binding mode of this compound within a generic kinase active site is depicted below. This model is based on the common binding patterns observed for other 7-azaindole-based kinase inhibitors.
Caption: Proposed binding mode of this compound.
Experimental Validation: A Roadmap for Mechanistic Studies
To definitively elucidate the mechanism of action of this compound, a series of biochemical and cellular assays are required.
Kinase Panel Screening
A broad-spectrum kinase panel screen is the first essential step to identify the primary kinase targets of the compound.
Table 1: Representative Kinase Inhibition Data for Pyrrolo[2,3-b]pyridine Derivatives
| Compound Reference | Target Kinase | IC50 (nM) | Source |
| Compound 4h | FGFR1 | 7 | [9] |
| Compound 4h | FGFR2 | 9 | [9] |
| Compound 4h | FGFR3 | 25 | [9] |
| Compound 22 | CDK8 | 48.6 | [6] |
| Compound 6i | Her2/VEGFR2 | (Selective dual inhibitor) | [3] |
Cellular Assays
Following the identification of target kinases, cellular assays are crucial to confirm on-target activity and assess the downstream functional consequences.
Experimental Workflow: Cellular Target Engagement
Caption: Workflow for validating cellular activity.
Step-by-Step Protocol: Western Blot for Phospho-Kinase Inhibition
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., one known to be dependent on a target kinase identified in the screening). Treat cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase.
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation.
Synthesis and Chemical Properties
The 4-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold is accessible through various synthetic routes, often starting from substituted pyridines.[7][10] The chlorine at the 4-position serves as a versatile handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse chemical libraries for SAR studies.[8]
Conclusion and Future Directions
While the precise mechanism of action of this compound awaits direct experimental confirmation, the extensive literature on the 7-azaindole scaffold strongly suggests its role as a kinase inhibitor. The proposed binding mode and experimental roadmap provided in this guide offer a solid foundation for future investigations. Elucidating the specific kinase targets and cellular effects of this compound will be pivotal in unlocking its therapeutic potential. The continued exploration of the rich chemistry of the pyrrolo[2,3-b]pyridine core promises to yield novel and effective therapeutics for a range of human diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Page loading... [wap.guidechem.com]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-Chloro-7-azaindolin-2-one
Abstract
The 7-azaindolin-2-one scaffold represents a privileged chemotype in modern medicinal chemistry, renowned for its ability to function as an effective hinge-binding motif for a multitude of protein kinases. This in-depth technical guide focuses on a specific, promising derivative: 4-Chloro-7-azaindolin-2-one. We delve into the scientific rationale for prioritizing potential therapeutic targets, with a primary focus on Glycogen Synthase Kinase 3β (GSK3β), a key regulator in numerous pathologies including neurodegenerative diseases and cancer. Furthermore, this guide provides a comprehensive framework of unbiased, proteome-wide screening methodologies to deconvolve the full spectrum of potential targets. Detailed, field-proven protocols for biochemical assays, cellular target engagement, and proteomic screening are provided to empower researchers in their exploration of this compound's therapeutic utility.
Introduction: The 7-Azaindolinone Scaffold as a Premier Kinase-Targeting Privileged Structure
The 7-azaindole core, a bioisostere of indole, has garnered significant attention in drug discovery due to its intrinsic ability to form two crucial hydrogen bonds with the hinge region of the ATP-binding pocket of protein kinases, mimicking the binding of adenine.[1][2] This interaction is a cornerstone of competitive kinase inhibition. The oxindole variant, 7-azaindolin-2-one, maintains this critical hinge-binding capability while offering distinct physicochemical properties and synthetic vectors for further chemical exploration.
The subject of this guide, 4-Chloro-7-azaindolin-2-one, introduces a halogen substitution at the 4-position of the azaindolinone core. This substitution is not merely an atomic exchange; it is a strategic modification poised to significantly influence the molecule's electronic properties, conformational preferences, and ultimately, its target binding affinity and selectivity. Halogen bonding and steric effects introduced by the chloro group can lead to novel interactions within the ATP pocket, potentially unlocking inhibitory activity against kinases not targeted by the parent scaffold.
Primary Putative Target: Glycogen Synthase Kinase 3β (GSK3β)
Based on extensive structure-activity relationship (SAR) data from analogous compounds, Glycogen Synthase Kinase 3β (GSK3β) emerges as a high-priority putative target for 4-Chloro-7-azaindolin-2-one. GSK3β is a serine/threonine kinase implicated in a vast array of cellular processes, and its dysregulation is a hallmark of diseases ranging from Alzheimer's disease and bipolar disorder to type 2 diabetes and various cancers.[3][4]
Rationale for Prioritization:
A pivotal study on azaindolin-2-one derivatives identified a potent dual inhibitor of GSK3β and Tau protein aggregation, (E)-2f, underscoring the scaffold's suitability for targeting this kinase.[3][5][6] While this specific compound lacked the 4-chloro substitution, the research highlighted that halogen substitutions at other positions on the related oxindole ring enhanced GSK3β inhibitory activity.[2] This provides a strong, evidence-based hypothesis that the 4-chloro substituent on the 7-azaindolin-2-one core could confer potent and selective GSK3β inhibition. The azaindole moiety has been previously identified as a key hinge-binding motif for GSK3β inhibitors.[4]
The GSK3β Signaling Pathway: A Central Node in Cellular Regulation
GSK3β is a constitutively active kinase that is primarily regulated through inhibition by upstream signals. Key pathways, such as the Insulin/PI3K/Akt and Wnt/β-catenin pathways, converge on GSK3β to control its activity. Inhibition of GSK3β can lead to the stabilization of β-catenin and the activation of glycogen synthase, among other downstream effects.
Caption: GSK3β signaling and points of inhibition.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential to confidently identify and validate the therapeutic targets of 4-Chloro-7-azaindolin-2-one. This involves progressing from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: Integrated workflow for target identification.
Workflow 1: Broad-Spectrum Kinase Profiling
The most direct method to ascertain the kinase selectivity profile is through a large-scale panel screen. This approach provides a bird's-eye view of the compound's activity across the human kinome, immediately highlighting primary targets and potential off-target liabilities.
Protocol: Commercial Kinome Profiling Service
-
Compound Submission: Prepare a high-concentration stock solution of 4-Chloro-7-azaindolin-2-one in 100% DMSO (e.g., 10 mM). Provide the exact molecular weight and concentration.
-
Service Selection: Engage a reputable contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, Pharmaron).[7][8] Select a comprehensive panel, typically covering over 400 kinases.
-
Assay Format: The standard format is a single-dose screen (e.g., at 1 µM) to identify initial "hits." The assay is typically a radiometric (³³P-ATP) or fluorescence-based (e.g., ADP-Glo™) biochemical assay that measures the phosphorylation of a substrate by each kinase.[9]
-
Data Analysis: The CRO will provide data as "% Inhibition" at the tested concentration relative to a vehicle (DMSO) control. Hits are typically defined as kinases showing >50% or >75% inhibition.
-
Follow-up: For primary hits, request dose-response curve (IC₅₀) determination to quantify the compound's potency against each validated target.
Workflow 2: Hypothesis-Driven Validation of GSK3β Inhibition
Based on the strong rationale for GSK3β as a target, a direct biochemical assay is warranted to confirm and quantify inhibitory activity.
Protocol: In Vitro GSK3β Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format.[5][10]
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Compound Dilution: Perform a serial dilution of 4-Chloro-7-azaindolin-2-one in kinase buffer with a constant final DMSO concentration (e.g., 1%). A typical concentration range would be 100 µM to 1 nM. Include a "no inhibitor" (vehicle) control.
-
Enzyme Preparation: Dilute recombinant human GSK3β enzyme in kinase buffer to a working concentration (e.g., 2.5 ng/µL).
-
Substrate/ATP Mix: Prepare a solution in kinase buffer containing GSK Substrate Peptide (e.g., 0.2 µg/µL) and ATP at its Kₘ concentration (typically 10-25 µM).
-
-
Assay Procedure:
-
Add 2.5 µL of the compound dilutions (or vehicle) to the appropriate wells.
-
Add 2.5 µL of the diluted GSK3β enzyme to all wells except "no enzyme" controls.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Typical Value/Range | Reference |
| Enzyme | Recombinant Human GSK3β | [10] |
| Substrate | GSK Substrate Peptide | [5] |
| ATP Concentration | 10-25 µM (near Kₘ) | [5] |
| Incubation Time | 45-60 minutes | |
| Detection Method | ADP-Glo™ Luminescence | [5] |
Table 1: Key Parameters for GSK3β Biochemical Assay.
Workflow 3: Confirming Target Engagement in a Cellular Context
Biochemical assays confirm direct inhibition of a purified enzyme, but it is crucial to demonstrate that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[1][2][11]
Protocol: Western Blot-Based CETSA for Target Engagement
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293, SH-SY5Y) to ~80% confluency.
-
Treat cells with a saturating concentration of 4-Chloro-7-azaindolin-2-one (e.g., 10x the biochemical IC₅₀) or vehicle (DMSO) for 2-4 hours.
-
-
Thermal Challenge:
-
Harvest, wash, and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling for 3 minutes. Include a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Quantify total protein concentration (e.g., BCA assay).
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-GSK3β).
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.
-
Workflow 4: Unbiased Target Deconvolution using Chemical Proteomics
To discover novel or unanticipated targets, unbiased chemical proteomics methods are invaluable. Limited Proteolysis-Mass Spectrometry (LiP-MS) is a powerful label-free technique that identifies target proteins based on conformational changes induced by compound binding.[12]
Protocol: Conceptual Overview of LiP-MS for Target Deconvolution
-
Lysate Preparation: Prepare native protein lysates from cells or tissues of interest, ensuring that protein complexes and structures remain intact.
-
Compound Incubation: Incubate separate pools of the lysate with either 4-Chloro-7-azaindolin-2-one or a vehicle control.
-
Limited Proteolysis: Add a non-specific protease (e.g., Proteinase K) to both lysate pools for a very short duration. The protease will cleave proteins at exposed, flexible regions.
-
Digestion and MS Analysis: Denature the proteins and perform a standard tryptic digest to generate peptides suitable for mass spectrometry. Analyze the peptide mixtures using high-resolution LC-MS/MS.
-
Data Analysis: Compare the peptide profiles between the compound-treated and vehicle-treated samples. A change in the abundance of specific peptides indicates that compound binding altered the protein's conformation, either protecting a cleavage site or exposing a new one. These "signature peptides" map back to the target protein.[12]
| Method | Principle | Key Advantage | Reference |
| Kinome Profiling | Biochemical activity screen | Broad, rapid assessment of kinase selectivity | [7][9] |
| CETSA | Ligand-induced thermal stabilization | Confirms target binding in intact cells | [1][11] |
| LiP-MS | Ligand-induced conformational change | Unbiased, label-free, proteome-wide discovery | [12] |
Table 2: Comparison of Target Identification Methodologies.
Conclusion and Future Directions
4-Chloro-7-azaindolin-2-one is a compound of significant therapeutic interest, built upon a scaffold with proven efficacy in kinase inhibition. This guide establishes a clear, data-driven rationale for prioritizing GSK3β as a primary target for investigation. The provided experimental workflows offer a robust, multi-tiered strategy for validating this hypothesis and for the unbiased deconvolution of its complete target profile. By systematically applying these biochemical, cellular, and proteomic approaches, researchers can elucidate the mechanism of action of 4-Chloro-7-azaindolin-2-one, paving the way for its potential development as a novel therapeutic agent for a range of debilitating diseases.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. criver.com [criver.com]
- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
The 7-azaindole scaffold, specifically the pyrrolo[2,3-b]pyridine core, is a privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors. This technical guide provides an in-depth, experience-driven walkthrough for the in silico modeling of a key derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. We will navigate the causal chain of experimental choices, from initial target selection to advanced molecular dynamics simulations, offering a self-validating framework for researchers, scientists, and drug development professionals. This document eschews rigid templates in favor of a logical narrative that mirrors the real-world workflow of a computational chemistry campaign, grounded in authoritative scientific principles and comprehensive referencing.
Introduction: The Rationale for Focusing on this compound
The pyrrolo[2,3-b]pyridine scaffold has garnered significant attention in drug discovery due to its structural resemblance to adenine, the purine base of ATP. This mimicry allows derivatives to act as competitive inhibitors for a multitude of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases such as cancer and inflammation.[1] The introduction of a 4-chloro substituent offers a strategic vector for synthetic elaboration, while the 2-oxo functional group can significantly alter the molecule's electronic properties and hydrogen bonding potential compared to its non-oxidized counterpart.
While extensive research exists on various pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, a dedicated in silico modeling guide for the this compound core is essential for unlocking its full therapeutic potential.[2][3][4] This guide will provide a comprehensive framework for its computational evaluation, enabling researchers to rationally design novel and potent inhibitors.
Strategic Target Selection: Identifying a Relevant Kinase
The initial and most critical step in any in silico drug discovery campaign is the selection of a biologically relevant and structurally characterized target. Given the prevalence of the pyrrolo[2,3-b]pyridine scaffold in kinase inhibitors, we will focus on a well-validated kinase target. For the purpose of this guide, we will select c-Met (Mesenchymal-Epithelial Transition factor) , a receptor tyrosine kinase whose dysregulation is implicated in various cancers.[3][5] The availability of numerous crystal structures of c-Met in complex with inhibitors provides a solid foundation for structure-based drug design.
The In Silico Modeling Workflow: A Self-Validating Cascade
Our computational workflow is designed as a series of interconnected and self-validating steps. Each subsequent step builds upon the confidence gained from the previous one, ensuring a robust and reliable outcome.
Caption: A comprehensive workflow for the in silico modeling of small molecule inhibitors.
Phase 1: Meticulous Preparation of Protein and Ligand
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This preparatory phase is non-negotiable and requires careful attention to detail.
Experimental Protocol: Protein Preparation (c-Met)
-
PDB Structure Selection: Download the crystal structure of c-Met kinase domain from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand that shares structural similarities with the pyrrolo[2,3-b]pyridine scaffold (e.g., PDB ID: 2WGJ).
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original ligand. Retain any essential co-factors if present.
-
Protonation and Charge Assignment: Utilize a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, MOE's Structure Preparation) to add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4. This step is crucial for accurate hydrogen bond network definition.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the protonation step. The heavy atoms of the protein backbone should be restrained to preserve the experimentally determined conformation.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Sketch the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D conformation.
-
Tautomeric and Ionization States: Generate possible tautomers and ionization states of the ligand at physiological pH. For our core molecule, the lactam tautomer is expected to be predominant.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS3e, MMFF94).
Phase 2: Molecular Docking for Initial Binding Hypothesis
Molecular docking serves as a computational screening method to predict the preferred binding orientation of a ligand to a protein target.
Experimental Protocol: Molecular Docking
-
Binding Site Definition: Define the binding site for docking based on the location of the co-crystallized ligand in the selected c-Met PDB structure. A grid box encompassing the ATP-binding pocket should be generated.
-
Execution and Pose Generation: Perform the docking calculation, allowing for flexible ligand conformations. Generate a set of diverse binding poses (typically 10-20).
-
Pose Analysis and Scoring: Analyze the generated poses based on their docking scores and visual inspection of key interactions with the protein. The scoring function provides a quantitative estimate of the binding affinity.
Data Presentation: Predicted Binding Interactions of this compound with c-Met
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| MET1160 | Hydrogen Bond (Hinge) | 1.9 |
| TYR1230 | π-π Stacking | 4.5 |
| ASP1222 | Hydrogen Bond (DFG motif) | 2.8 |
| VAL1092 | Hydrophobic Interaction | 3.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Caption: Predicted binding interactions of the core molecule within the c-Met active site.
Phase 3: Molecular Dynamics for Dynamic Validation
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for flexibility and solvent effects.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the most promising protein-ligand complex from docking into a periodic box of explicit solvent (e.g., TIP3P water model). Add counter-ions to neutralize the system.
-
Equilibration: Perform a multi-step equilibration protocol, gradually heating the system to the desired temperature (e.g., 300 K) and relaxing the solvent and protein backbone.
-
Production Run: Conduct a production MD simulation for a sufficient duration (typically 100-200 ns) to allow for conformational sampling and stabilization of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand and protein, and root-mean-square fluctuation (RMSF) of protein residues.
Phase 4: Binding Free Energy Calculations for Affinity Estimation
MD simulations can be further leveraged to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores.
Experimental Protocol: MM/PBSA or MM/GBSA Calculation
-
Snapshot Extraction: Extract snapshots from the stable portion of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the molecular mechanics energies of the complex, protein, and ligand. Additionally, calculate the polar and non-polar solvation energies using either the Poisson-Boltzmann (PB) or Generalized Born (GB) surface area (SA) models.
-
Free Energy Calculation: Compute the binding free energy by combining the molecular mechanics and solvation energy terms.
Lead Optimization: From Core to Candidate
The validated binding mode of this compound serves as a springboard for the rational design of more potent and selective derivatives.
Structure-Activity Relationship (SAR) through Analogue Design
Based on the insights from docking and MD simulations, new analogues can be designed by modifying the core structure. For instance, if a hydrophobic pocket is identified near the 4-chloro position, this position can be substituted with various lipophilic groups to enhance binding.
Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling
For a series of synthesized analogues with corresponding biological activity data, a Quantitative Structure-Activity Relationship (QSAR) model can be developed.[2][3][6][7] This statistical model correlates the chemical properties of the molecules with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.
Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Model Development
-
Dataset Preparation: Compile a dataset of pyrrolo[2,3-b]pyridine derivatives with their experimentally determined inhibitory activities (IC50 or Ki values).
-
Molecular Alignment: Align all molecules in the dataset to a common template, which can be the docked conformation of the most active compound.
-
Descriptor Calculation: Calculate steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) around the aligned molecules.
-
Model Building and Validation: Use partial least squares (PLS) regression to build a model correlating the calculated descriptors with the biological activities. Validate the model's predictive power using internal (cross-validation) and external (test set) validation methods.
Conclusion: An Integrated Approach to In Silico Drug Discovery
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By following this integrated approach of meticulous preparation, predictive docking, dynamic validation, and rational design, researchers can significantly accelerate the discovery of novel kinase inhibitors based on this promising scaffold. The principles and protocols detailed herein are not merely a set of instructions but a strategic framework for making informed, data-driven decisions in the complex landscape of modern drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. japsonline.com [japsonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Modelling Study on Pyrrolo[2,3-B]Pyridine Derivatives As C-Met Kinase Inhibitors: A Combined Approach Using Molecular Docking, 3D-Qsar Modelling and Molecular Dynamics Simulation [rimpacts.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
The Strategic Placement of Chlorine: A Deep Dive into the Structure-Activity Relationship of 4-Chloro Substituted Azaindolinones
Abstract
The azaindolinone scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The strategic introduction of a chlorine atom at the 4-position of this heterocyclic core has proven to be a pivotal modification, profoundly influencing the compound's biological activity, selectivity, and pharmacokinetic profile. This in-depth technical guide dissects the intricate structure-activity relationship (SAR) of 4-chloro substituted azaindolinones. We will explore the synthetic rationale, delve into the nuanced effects of the 4-chloro substituent on target engagement, and provide a comprehensive overview of the analytical methodologies employed to elucidate these relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this key structural motif in their own discovery programs.
The Azaindolinone Core: A Versatile Scaffold for Kinase Inhibition
The azaindolinone core, a fusion of a pyridine and a pyrrolidinone ring, offers a unique three-dimensional architecture that can effectively mimic the purine core of ATP, the ubiquitous substrate for protein kinases.[1] This inherent structural mimicry allows azaindolinone derivatives to competitively bind within the ATP-binding pocket of a wide array of kinases, thereby modulating their catalytic activity.[2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The versatility of the azaindolinone scaffold lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and drug-like properties.
Synthesis of the 4-Chloro Azaindolinone Core: Strategic Introduction of a Key Modulator
The journey to understanding the SAR of 4-chloro substituted azaindolinones begins with their chemical synthesis. The introduction of the chlorine atom at the 4-position is a critical step that dictates the subsequent derivatization and biological evaluation. A common synthetic strategy involves the preparation of a 4-chloro-7-azaindole precursor, which can then be further elaborated to the desired azaindolinone.
General Synthetic Workflow
The synthesis typically commences with a commercially available azaindole derivative, which undergoes a series of transformations to introduce the chloro substituent and subsequently form the indolinone ring. The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic workflow for 4-chloro substituted azaindolinones.
Detailed Experimental Protocol: Synthesis of a 4-Chloro-azaindolin-2-one Derivative
The following protocol is a representative example for the synthesis of a 4-chloro-azaindolin-2-one scaffold, which can then be subjected to further derivatization.
Step 1: N-Oxidation of 7-Azaindole
-
To a solution of 7-azaindole in a suitable organic solvent (e.g., dichloromethane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-azaindole-N-oxide.
Step 2: Chlorination at the 4-Position
-
To a solution of 7-azaindole-N-oxide in a high-boiling point solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract with an organic solvent.
-
Dry the combined organic layers and concentrate to afford 4-chloro-7-azaindole.
Step 3: Introduction of a C3-Substituent and Cyclization
-
The 4-chloro-7-azaindole can be functionalized at the C3 position through various methods, such as Vilsmeier-Haack formylation followed by condensation with a desired amine.
-
Subsequent oxidative cyclization, for instance using an oxidizing agent in a suitable solvent, will yield the final 4-chloro-azaindolin-2-one core.
The Pivotal Role of the 4-Chloro Substituent in Kinase Inhibition
The introduction of a chlorine atom at the 4-position of the azaindolinone scaffold is not a trivial modification. This seemingly small change can have a profound impact on the molecule's interaction with its biological target, primarily through a combination of steric and electronic effects.
Hydrophobic Interactions and van der Waals Contacts
X-ray crystallography studies of kinase-inhibitor complexes have revealed that the 4-chloro substituent often occupies a hydrophobic pocket within the ATP-binding site.[3][4] The chlorine atom, being larger and more lipophilic than a hydrogen atom, can engage in favorable van der Waals interactions with nonpolar amino acid residues lining this pocket. For instance, in the context of Cdc7 kinase inhibitors, the chloro substituent has been observed to make van der Waals contact with the gatekeeper residue Met 134 and Val 195.[3] The replacement of this chlorine with smaller or less hydrophobic groups, such as hydrogen or methyl, has been shown to result in reduced inhibitory activity, highlighting the importance of this hydrophobic interaction.[3]
Modulation of Electronic Properties and Hydrogen Bonding
The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire azaindolinone ring system. This can, in turn, affect the strength of hydrogen bonds formed between the core heterocycle and the hinge region of the kinase, a critical interaction for potent inhibition. While the chloro group itself does not typically act as a hydrogen bond acceptor, its electronic influence can enhance the hydrogen bond donating or accepting capacity of nearby nitrogen atoms within the azaindole core.
The following diagram illustrates the key interactions of a 4-chloro substituted azaindolinone within a generic kinase ATP-binding site.
Caption: Key interactions of a 4-chloro azaindolinone in a kinase active site.
Structure-Activity Relationship (SAR) Studies: A Quantitative Look
Systematic modification of the 4-chloro azaindolinone scaffold and evaluation of the resulting analogs against specific kinase targets provide a quantitative understanding of the SAR. The following table summarizes representative SAR data for a series of azaindole-based inhibitors, highlighting the impact of substitutions at and around the 4-position.
| Compound | R1 (at C4) | Other Substitutions | Target Kinase | IC₅₀ (nM) | Reference |
| 1a | Cl | Pyridyl | Cdc7 | 15 | [3] |
| 1b | F | Pyridyl | Cdc7 | 20 | [3] |
| 1c | H | Pyridyl | Cdc7 | >1000 | [3] |
| 1d | Me | Pyridyl | Cdc7 | 500 | [3] |
| 2a | Cl | Phenyl | GSK3β | 50 | [5] |
| 2b | H | Phenyl | GSK3β | >500 | [5] |
Table 1: Representative SAR data for 4-substituted azaindole inhibitors.
The data clearly demonstrates the criticality of the 4-chloro substituent for potent inhibition of Cdc7 kinase, with its replacement by hydrogen or a methyl group leading to a significant loss of activity.[3] This underscores the importance of the hydrophobic interactions facilitated by the chlorine atom.
Experimental Protocols for Biological Evaluation
To establish the SAR, a battery of in vitro and cell-based assays are employed to determine the potency, selectivity, and mechanism of action of the synthesized compounds.
In Vitro Kinase Inhibition Assay (Example: Cdc7)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., streptavidin-conjugated horseradish peroxidase and a suitable substrate)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, peptide substrate, and the diluted test compounds.
-
Initiate the kinase reaction by adding a mixture of Cdc7/Dbf4 kinase and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for signal development.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of the compounds on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition).
Pharmacokinetic (ADME/Tox) Profile: A Glimpse into Drug-Likeness
While potency and selectivity are paramount, a successful drug candidate must also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable toxicity profile. In silico tools are often employed in the early stages of drug discovery to predict the ADME/Tox properties of novel compounds.[6][7][8]
In Silico ADME/Tox Prediction Workflow:
Caption: Workflow for in silico prediction of ADME/Tox properties.
For 4-chloro substituted azaindolinones, the presence of the chlorine atom can influence properties such as lipophilicity, which in turn affects absorption and distribution. While in silico predictions provide valuable early insights, experimental validation through in vitro and in vivo studies is crucial for a comprehensive understanding of a compound's pharmacokinetic and toxicological profile.[9]
Conclusion and Future Directions
The 4-chloro substituted azaindolinone scaffold represents a highly successful and versatile platform for the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of the chlorine atom at the 4-position is a key determinant of biological activity, primarily through its ability to engage in favorable hydrophobic interactions within the target's active site. A thorough understanding of the SAR, guided by a combination of rational design, chemical synthesis, and rigorous biological and biophysical evaluation, is essential for optimizing the potency, selectivity, and drug-like properties of this important class of molecules.
Future research in this area will likely focus on:
-
Exploring novel substitutions at other positions of the azaindolinone core to further enhance selectivity and overcome potential resistance mechanisms.
-
Developing compounds with improved pharmacokinetic profiles , including enhanced oral bioavailability and reduced off-target toxicity.
-
Applying this scaffold to a broader range of therapeutic targets beyond kinases, leveraging its unique structural features.
By continuing to unravel the intricate details of the structure-activity relationship of 4-chloro substituted azaindolinones, the scientific community can pave the way for the discovery of next-generation medicines with improved efficacy and safety profiles.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This protocol is designed for researchers in organic synthesis, offering a reliable pathway from commercially available 7-azaindole. The synthesis involves an initial regioselective chlorination of the 7-azaindole core, followed by a targeted oxidation to yield the desired 7-azaoxindole product. This guide emphasizes the causality behind procedural choices, robust safety measures, and methods for characterization, ensuring scientific integrity and reproducibility.
Introduction
This compound, also known as 4-chloro-7-azaoxindole, is a key structural motif in the development of novel therapeutic agents. The 7-azaoxindole scaffold is an isostere of oxindole, a privileged structure found in numerous biologically active compounds. The introduction of a nitrogen atom into the indole core to form an azaindole can enhance pharmacological properties such as solubility and bioavailability.[1] The specific functionalization with a chlorine atom at the C4-position provides a crucial handle for further chemical modification, typically through cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
This protocol outlines a logical and efficient synthetic route, beginning with the selective chlorination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to form the key intermediate, 4-chloro-7-azaindole. Subsequently, a robust oxidation method is detailed to convert the pyrrole moiety of the intermediate into the desired 2-oxo (lactam) functionality.
Overall Synthetic Scheme
The synthesis is performed in two distinct steps as illustrated below:
-
Step 1: Chlorination. 7-Azaindole is first activated via N-oxidation, which directs subsequent regioselective chlorination at the C4-position upon treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Step 2: Oxidation. The resulting 4-chloro-7-azaindole undergoes oxidation at the C2-position of the pyrrole ring to yield the final 7-azaoxindole product.
Caption: Overall two-step synthetic workflow.
Detailed Experimental Protocols
PART A: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate)
This procedure is adapted from established methods for the C4-chlorination of 7-azaindole via an N-oxide intermediate.[2][3] The N-oxidation of the pyridine ring is a critical prerequisite; it deactivates the ring towards electrophilic attack but activates the C4-position for nucleophilic substitution by facilitating the departure of the oxygen atom upon attack by the chlorinating agent.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 7-Azaindole | 118.14 | 10.0 g | 84.6 | Starting Material |
| Hydrogen Peroxide (30% w/w) | 34.01 | 10.5 mL | ~101.5 | Oxidizing Agent (1.2 equiv.) |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Anhydrous Solvent |
| Acetonitrile (ACN) | 41.05 | 150 mL | - | Anhydrous Solvent |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 39.0 mL (64.5 g) | 420.7 | Chlorinating Agent (5.0 equiv.) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | - | Extraction Solvent |
| Brine | - | ~100 mL | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
Step-by-Step Procedure:
-
N-Oxidation:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add 7-azaindole (10.0 g, 84.6 mmol) and THF (100 mL).
-
Cool the stirred suspension to 5-10 °C.
-
Slowly add 30% hydrogen peroxide (10.5 mL, ~101.5 mmol) dropwise, ensuring the internal temperature does not exceed 15 °C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove THF. The resulting intermediate is 7-azaindole-N-oxide, which is often carried forward without purification.
-
-
Chlorination:
-
To the flask containing the crude N-oxide, add anhydrous acetonitrile (150 mL).
-
Cool the mixture in an ice bath to 0 °C.
-
Under a fume hood, add phosphorus oxychloride (POCl₃, 39.0 mL, 420.7 mmol) dropwise via an addition funnel over 30 minutes. The reaction is exothermic.
-
After addition, slowly warm the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.[4] Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Very slowly and carefully quench the reaction by pouring the mixture onto crushed ice (~400 g). Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH reaches 8-9. A precipitate will form.
-
Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (2 x 50 mL).
-
The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-chloro-7-azaindole as a solid. A typical yield is 75-85%.[3][4]
-
PART B: Synthesis of this compound (Final Product)
This proposed protocol is based on well-established methods for the oxidation of indoles to 2-oxindoles using N-halosuccinimides in aqueous media.[5][6] The reaction proceeds via an electrophilic halogenation at the electron-rich C3 position of the pyrrole ring, followed by the nucleophilic attack of water at the C2 position to form a halohydrin-like intermediate. Subsequent rearrangement and elimination yield the desired 2-oxo product.
Caption: Proposed mechanism for C2-oxidation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Chloro-7-azaindole | 152.58 | 5.0 g | 32.8 | Starting Intermediate |
| N-Chlorosuccinimide (NCS) | 133.53 | 4.82 g | 36.1 | Oxidizing Agent (1.1 equiv.) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 150 mL | - | Solvent |
| Water (Deionized) | 18.02 | 50 mL | - | Co-solvent / Nucleophile |
| Diethyl Ether or MTBE | 74.12 / 88.15 | ~400 mL | - | Extraction Solvent |
| Saturated NaHCO₃ solution | - | ~100 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 500 mL round-bottom flask, dissolve 4-chloro-7-azaindole (5.0 g, 32.8 mmol) in DMSO (150 mL).
-
Add water (50 mL) to the solution.
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
-
Oxidation:
-
Add N-chlorosuccinimide (NCS) (4.82 g, 36.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light, as radical reactions can be a side pathway.
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of cold water.
-
Extract the aqueous phase with diethyl ether or MTBE (3 x 150 mL). The product may have limited solubility, so extensive extraction is necessary.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 100 mL) to remove any acidic byproducts, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or acetone) to afford this compound.
-
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The formation of the 2-oxo product should result in the disappearance of the C2-H proton signal and a downfield shift of the adjacent C3 protons, which will now be a methylene group (CH₂).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. [For C₇H₅ClN₂O, Exact Mass: 168.01].
-
Melting Point (MP): To assess the purity of the crystalline solid product.
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas. Handle with extreme care under anhydrous conditions.[7]
-
N-Chlorosuccinimide (NCS): Corrosive solid and an oxidizing agent. Avoid inhalation of dust and contact with skin.[7][8][9] It can cause severe skin burns and eye damage.[7]
-
Solvents (THF, Acetonitrile, DMSO, Ethers): Flammable and/or irritant. Handle away from ignition sources.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Green oxidation of indoles using halide catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput Screening for Kinase Inhibitors Using 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Introduction: The Promise of the 7-Azaindole Scaffold in Kinase Inhibition
The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its structural rigidity and capacity for diverse chemical modifications have made it a focal point in the development of targeted therapies, particularly in oncology and inflammatory diseases.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and have become prime targets for drug discovery.[3][4][5]
4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a member of this promising class of compounds. Its structural features suggest a high potential for interaction with the ATP-binding pocket of various kinases. The pyrrolopyridine core can mimic the adenine ring of ATP, while the chloro- and oxo-substituents provide opportunities for specific hydrogen bonding and hydrophobic interactions within the kinase active site. This application note provides a comprehensive guide for the utilization of this compound in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. We will focus on a robust, luminescence-based assay methodology suitable for large-scale screening.
Principle of the Assay: Monitoring Kinase Activity with ADP-Glo™
To effectively screen for inhibitors of kinase activity, a reliable and scalable assay is paramount. The ADP-Glo™ Kinase Assay is a luminescence-based platform that quantifies the amount of ADP produced during a kinase reaction.[6][7] This homogeneous "mix-and-read" assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and resistance to interference from library compounds.[6][8][9]
The assay is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compound (e.g., this compound). Active kinases will convert ATP to ADP.
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the newly formed ADP back into ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[6][7]
An inhibitor of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal. This inverse relationship allows for the identification and quantification of inhibitory compounds.
Visualizing the Workflow and a Putative Mechanism
To clarify the experimental process and the potential mechanism of inhibition, the following diagrams are provided.
Caption: High-level experimental workflow for the HTS assay.
Caption: Principle of the ADP-Glo™ kinase assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | In-house/Commercial | Test Compound |
| Kinase of Interest (e.g., FGFR, CDK) | Commercial Vendor | Enzyme |
| Kinase-specific Substrate | Commercial Vendor | Substrate for phosphorylation |
| ATP | Commercial Vendor | Phosphate donor |
| ADP-Glo™ Kinase Assay Kit | Promega | Detection of ADP production |
| Kinase Buffer | In-house/Commercial | Reaction buffer for kinase |
| DMSO | Sigma-Aldrich | Solvent for test compound |
| 384-well, low-volume, white assay plates | Corning or Greiner | Low-volume plates suitable for luminescence measurements |
| Multichannel pipettes and/or liquid handler | N/A | For precise liquid dispensing |
| Plate reader with luminescence detection | N/A | For signal quantification |
Experimental Protocols
Preparation of Reagents
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a dilution series to be used for the primary screen and subsequent dose-response experiments.
-
Kinase, Substrate, and ATP: Prepare working solutions of the kinase, its specific substrate, and ATP in the appropriate kinase buffer at concentrations optimized for the specific kinase being assayed. The final ATP concentration should be at or below the Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
High-Throughput Screening Protocol (384-well format)
-
Compound Dispensing: Using an acoustic dispenser or a pin tool, transfer 50 nL of the test compound solution (from the dilution series) to the wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).
-
Kinase and Substrate Addition: Add 2.5 µL of the kinase/substrate mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
Initiation of Kinase Reaction: Add 2.5 µL of the ATP solution to each well to start the kinase reaction.
-
Kinase Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well.
-
Incubation: Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Signal Detection: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
The raw luminescence data should be normalized to the control wells on each plate. The percent inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
Where:
-
Signal_compound is the luminescence from a well containing the test compound.
-
Signal_min is the average luminescence from the positive control wells (maximum inhibition).
-
Signal_max is the average luminescence from the negative control wells (no inhibition).
For dose-response experiments, the percent inhibition data can be plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.
A common metric for assessing the quality of an HTS assay is the Z'-factor, which is calculated as follows:
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
Where:
-
SD_max and SD_min are the standard deviations of the maximum and minimum signals, respectively.
-
Mean_max and Mean_min are the means of the maximum and minimum signals, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered robust and suitable for HTS.[10]
Expected Results and Troubleshooting
| Parameter | Expected Value/Outcome |
| Z'-factor | > 0.5 |
| Signal-to-Background | > 5 |
| IC₅₀ for a potent hit | In the nanomolar to low micromolar range |
Potential Issues and Solutions:
-
High variability in replicates: This could be due to dispensing errors or poor mixing. Ensure that liquid handling equipment is properly calibrated and that plates are agitated after reagent addition.
-
Low Z'-factor: This may indicate a small assay window or high data variability. Consider optimizing the concentrations of kinase, substrate, or ATP.
-
False positives: Some compounds may interfere with the luciferase enzyme. To identify these, a counterscreen should be performed where the compound is added after the ADP-Glo™ Reagent. True inhibitors of the kinase will not show activity in the counterscreen.
Conclusion
This compound represents a promising starting point for the discovery of novel kinase inhibitors. The protocols outlined in this application note, utilizing the robust and sensitive ADP-Glo™ Kinase Assay, provide a clear and efficient path for screening this compound and its analogs in a high-throughput setting. By following these guidelines, researchers can effectively identify and characterize new kinase inhibitors, paving the way for the development of next-generation targeted therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.co.uk [promega.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note & Protocols: Development of Kinase Assays for 4-Chloro-7-azaindolin-2-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of robust biochemical and biophysical assays for characterizing novel kinase inhibitors, using 4-Chloro-7-azaindolin-2-one as a representative compound. The 7-azaindole scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket.[1][2][3] This guide details a strategic workflow from initial target engagement to detailed kinetic characterization, emphasizing scientific integrity and data quality. We present detailed, step-by-step protocols for the industry-standard ADP-Glo™ luminescent assay for IC50 determination and Surface Plasmon Resonance (SPR) for label-free binding kinetics.
Introduction: The 7-Azaindole Scaffold and Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them premier targets for therapeutic intervention.[4][5] Small molecule kinase inhibitors have revolutionized treatment paradigms, and a key challenge in their discovery is the development of potent and selective compounds.
The 7-azaindole core, a key feature of the example compound 4-Chloro-7-azaindolin-2-one, is recognized as a "hinge-binding" motif.[1][6] This structural element mimics the adenine portion of ATP, enabling it to form two crucial hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[2][6] This interaction is foundational to the mechanism of many ATP-competitive inhibitors, including the FDA-approved drug Vemurafenib.[1][3] Therefore, a compound like 4-Chloro-7-azaindolin-2-one is a promising candidate for kinase inhibition, warranting a rigorous and systematic assay development cascade to elucidate its biological activity.
This guide outlines a logical, multi-phase approach to characterize such a compound.
Phase 1: The Assay Development Workflow
A successful kinase inhibitor characterization campaign relies on a tiered approach, moving from broad screening to deep mechanistic understanding. The choice of assay technology is paramount and should be tailored to the specific question being asked at each stage.[7][8]
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Overall workflow for kinase inhibitor characterization.
Phase 2: Biochemical Potency (IC50) using the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[9][10] Its high sensitivity, broad dynamic range, and resistance to compound interference make it an industry gold standard for primary screening and IC50 determination.[11]
The assay is a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then used by luciferase to generate a light signal proportional to kinase activity.[9][10]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Principle of the two-step ADP-Glo™ kinase assay.
Protocol: Assay Development and IC50 Determination
This protocol is a self-validating system. Each optimization step ensures the final IC50 value is accurate and reliable. For this example, we assume the target is GSK3β , a kinase for which azaindolin-2-one scaffolds have shown activity.[12][13]
Materials:
-
Kinase: Recombinant human GSK3β
-
Substrate: GP-2 peptide (a known GSK3β substrate)
-
Inhibitor: 4-Chloro-7-azaindolin-2-one, dissolved in 100% DMSO
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar)[14]
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Plates: White, opaque 384-well assay plates
-
Instrumentation: Plate-reading luminometer
Step 1: Enzyme Titration
-
Goal: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.
-
Method:
-
Prepare serial dilutions of GSK3β in Kinase Reaction Buffer.
-
Add enzyme, substrate (at a fixed, high concentration, e.g., 100 µM), and ATP (at a fixed concentration, e.g., 10 µM) to wells.
-
Incubate for 60 minutes at room temperature.
-
Perform the ADP-Glo™ detection steps as per the manufacturer's protocol.[10][14]
-
Plot Luminescence vs. Enzyme Concentration. Select a concentration on the linear portion of the curve that gives a signal at least 10-fold above background.
-
Step 2: ATP Kₘ Determination
-
Goal: Determine the Michaelis constant (Kₘ) for ATP, which is crucial for interpreting inhibition data. Assays are typically run at or near the ATP Kₘ to ensure sensitivity to ATP-competitive inhibitors.[15]
-
Method:
-
Use the optimal GSK3β concentration determined in Step 1.
-
Set up reactions with varying concentrations of ATP (e.g., 0.1 µM to 100 µM).
-
Incubate for a fixed time, ensuring substrate conversion is <20%.
-
Perform ADP-Glo™ detection.
-
Plot kinase activity (luminescence) vs. ATP concentration and fit the data to the Michaelis-Menten equation to determine Kₘ.
-
Step 3: IC50 Determination for 4-Chloro-7-azaindolin-2-one
-
Goal: Determine the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Method:
-
Prepare an 11-point, 3-fold serial dilution of 4-Chloro-7-azaindolin-2-one in DMSO, then dilute into Kinase Reaction Buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
To the assay plate, add the inhibitor dilutions.
-
Add GSK3β (at the optimal concentration) and substrate. Incubate for 15 minutes to allow compound binding.
-
Initiate the reaction by adding ATP (at the determined Kₘ concentration).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and perform the ADP-Glo™ detection steps.[16]
-
Plot percent inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
| Parameter | Condition | Rationale |
| Enzyme | GSK3β | Target of Interest |
| Substrate | GP-2 Peptide | Specific substrate for GSK3β |
| ATP Conc. | At or near Kₘ | Ensures sensitivity to ATP-competitive inhibitors[15] |
| Inhibitor | 4-Chloro-7-azaindolin-2-one | Compound under investigation |
| Detection | ADP-Glo™ | Robust, luminescent readout of kinase activity[9] |
| Plate Format | 384-well | Suitable for dose-response curves and higher throughput |
| Final DMSO | ≤1% | Minimizes solvent effects on enzyme activity[5] |
Phase 3: Biophysical Characterization (Binding Kinetics) using SPR
While IC50 values measure potency, they do not provide information on the binding mechanism or kinetics. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that measures molecular interactions in real-time, providing association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[17][18] This data is critical for lead optimization, as a compound's residence time (related to kₑ) can be a better predictor of in vivo efficacy than affinity alone.[19]
Protocol: Kinetic Analysis of Inhibitor Binding
Materials:
-
SPR Instrument (e.g., Biacore™, ProteOn™)
-
Sensor Chip: CM5 or similar carboxymethylated dextran chip
-
Ligand: Recombinant human GSK3β
-
Analyte: 4-Chloro-7-azaindolin-2-one
-
Buffers: Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0), Running Buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Immobilization Reagents: EDC/NHS, Ethanolamine
Step 1: Kinase Immobilization
-
Goal: Covalently attach the target kinase to the sensor chip surface while maintaining its activity.[20]
-
Method:
-
Activate the carboxymethylated surface using a fresh mixture of EDC and NHS.
-
Inject a solution of GSK3β (e.g., 20 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level is reached (typically 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the kinase to allow for background signal subtraction.
-
Step 2: Kinetic Titration
-
Goal: Measure the binding response of multiple concentrations of the inhibitor to the immobilized kinase.
-
Method:
-
Prepare a serial dilution of 4-Chloro-7-azaindolin-2-one in Running Buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only (zero concentration) sample for double referencing.
-
Inject each concentration over the kinase and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only Running Buffer flows (e.g., 300 seconds).
-
After each cycle, regenerate the surface if necessary (e.g., with a short pulse of low pH buffer) to remove any bound analyte.
-
Step 3: Data Analysis
-
Goal: Fit the binding data to a kinetic model to determine rate constants.
-
Method:
-
Subtract the reference channel signal and the buffer-only injection signal from the raw data to obtain corrected sensorgrams.
-
Globally fit the corrected sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The fitting process will yield values for kₐ (association rate), kₑ (dissociation rate), and Kₑ (kₑ/kₐ).
-
| Parameter | Value (Hypothetical) | Unit | Description |
| kₐ (k_on) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Association Rate Constant |
| kₑ (k_off) | 3.0 x 10⁻³ | s⁻¹ | Dissociation Rate Constant |
| Kₑ | 20 | nM | Equilibrium Dissociation Constant |
Troubleshooting and Scientific Integrity
Trustworthiness: The Self-Validating System Every protocol must include controls to ensure data validity.
-
For ADP-Glo™:
-
No-Enzyme Control: Confirms signal is enzyme-dependent.
-
No-Substrate Control: Confirms substrate is required.
-
100% Inhibition Control: A known potent inhibitor (e.g., Staurosporine) to define the assay window.
-
0% Inhibition Control: DMSO vehicle only.
-
-
For SPR:
-
Reference Flow Cell: Corrects for bulk refractive index changes.
-
Buffer-Only Injections: Used for double-referencing to correct for signal drift.
-
Expertise: Addressing Compound Interference Novel compounds can interfere with assay technologies, leading to false positives or negatives.[21][22]
-
Luminescence Interference: Some compounds can directly inhibit the luciferase enzyme used in the ADP-Glo™ assay.[23] To test for this, run the assay in the absence of the primary kinase but in the presence of a fixed amount of ADP, then add the inhibitor. A decrease in signal indicates luciferase inhibition.
-
Fluorescence Interference: If using a fluorescence-based assay (e.g., FRET, FP), the intrinsic fluorescence of the test compound can be a major issue.[7] Pre-reading the plate after compound addition but before the reaction starts can help identify and correct for this.
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.[21] Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can often mitigate this.
By employing orthogonal assays (e.g., a biochemical activity assay and a biophysical binding assay), researchers can gain high confidence that the observed effects are due to specific, on-target interactions.[17]
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. carnabio.com [carnabio.com]
- 17. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drughunter.com [drughunter.com]
- 20. bioradiations.com [bioradiations.com]
- 21. researchgate.net [researchgate.net]
- 22. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes: Profiling 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a Putative JAK Inhibitor, Using a Cell-Based STAT3 Phosphorylation Assay
Introduction: The Rationale for Targeting the JAK/STAT Pathway
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved Janus kinase (JAK) inhibitors, such as Tofacitinib.[1][2][3] These enzymes are critical mediators of cytokine signaling, which are central to immune responses and hematopoietic cell function.[4][5][6] The JAK-STAT signaling cascade is a primary pathway through which these extracellular signals are transduced to the nucleus to modulate gene expression.[6][7][8] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and cancers, making JAKs a compelling therapeutic target.[6][9][10]
4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a novel compound built upon this key scaffold. Its structural similarity to known JAK inhibitors strongly suggests it may exert its biological effects by modulating this pathway. This document provides a detailed, cell-based protocol to functionally assess the inhibitory potential of this compound by quantifying its effect on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream event following JAK activation.[7][11]
The binding of a cytokine (e.g., Interleukin-6, IL-6) to its receptor activates associated JAKs, which then phosphorylate tyrosine residues on the receptor and STAT proteins.[7] Specifically, the phosphorylation of STAT3 at tyrosine 705 (Tyr705) is a critical activation step, leading to its dimerization, nuclear translocation, and regulation of gene transcription.[7][11] By measuring the levels of phospho-STAT3 (p-STAT3), we can directly infer the activity of upstream JAKs and thus evaluate the efficacy of our test compound.
Scientific Principle of the Assay
This protocol employs a quantitative Western blot analysis to measure the dose-dependent effect of this compound on IL-6-induced STAT3 phosphorylation in a human cell line. The workflow involves culturing cells, pre-treating them with varying concentrations of the test compound, stimulating the JAK/STAT pathway with IL-6, and then lysing the cells to analyze protein expression.
The core of the analysis is the ratiometric quantification of phosphorylated STAT3 (p-STAT3 Tyr705) relative to the total STAT3 protein. This normalization is crucial as it accounts for any variations in protein loading between samples, ensuring that observed changes in p-STAT3 are a direct result of kinase inhibition and not experimental variability. A loading control (e.g., β-Actin or GAPDH) is also included to validate the consistency of the overall protein measurement. A dose-dependent decrease in the p-STAT3/total STAT3 ratio upon treatment with the compound would provide strong evidence of its inhibitory activity on the JAK/STAT pathway.
Visualizing the Core Concepts
To better illustrate the underlying scientific principles, the following diagrams outline the signaling pathway being interrogated and the experimental workflow.
Caption: The IL-6/JAK/STAT3 Signaling Pathway and the inhibitory action of the test compound.
Caption: Experimental workflow for the STAT3 phosphorylation assay.
Detailed Experimental Protocol
This protocol details the use of Western blotting to semi-quantitatively measure the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cells treated with this compound.
Materials & Reagents
| Reagent/Material | Recommended Source/Specification | Purpose |
| Cell Line | HepG2 (ATCC® HB-8065™) | Human cell line with a robust IL-6-induced STAT3 phosphorylation response.[11] |
| Cell Culture Medium | DMEM, high glucose | Supplemented with 10% FBS and 1% Penicillin-Streptomycin. |
| Test Compound | This compound | Provided by user; prepare a 10 mM stock in DMSO. |
| Positive Control | Tofacitinib Citrate (e.g., Pfizer) | Known JAK inhibitor for assay validation.[4][5] Prepare a 10 mM stock in DMSO. |
| Stimulant | Recombinant Human IL-6 | To activate the JAK/STAT pathway. |
| Lysis Buffer | RIPA Buffer | Supplemented with protease and phosphatase inhibitor cocktails. |
| Protein Assay | BCA Protein Assay Kit | For accurate protein quantification.[12] |
| Primary Antibodies | Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-Total STAT3, Mouse anti-β-Actin | Specific antibodies for target detection.[11] |
| Secondary Antibodies | HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG | For chemiluminescent detection. |
| Other Reagents | PBS, DMSO, TBST, Skim Milk or BSA, ECL Substrate, PVDF membrane | Standard reagents for cell culture and Western blotting. |
Step-by-Step Methodology
Part 1: Cell Culture and Treatment
-
Cell Seeding: Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency. Seed the cells into 6-well plates at a density of 1 x 10^6 cells per well in 2 mL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, gently aspirate the medium and replace it with 2 mL of serum-free DMEM. Incubate for 4-6 hours. This step synchronizes the cells and lowers background p-STAT3 levels.
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test compound and Tofacitinib (positive control) in serum-free medium. A suggested final concentration range is 0.01, 0.1, 1, 10, and 100 µM.
-
Include a "Vehicle Control" well containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.1%).
-
Aspirate the medium from the wells and add 2 mL of the prepared compound dilutions or vehicle control.
-
Incubate for 1-2 hours at 37°C. This pre-incubation allows the compound to penetrate the cells and engage its target before pathway stimulation.
-
-
Cytokine Stimulation:
-
Add recombinant human IL-6 directly to each well to a final concentration of 20 ng/mL. Do not add IL-6 to one "Unstimulated" control well (vehicle only).
-
Incubate for 30 minutes at 37°C. This time point is typically optimal for observing peak STAT3 phosphorylation.[12]
-
Part 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Place the 6-well plate on ice and aspirate the medium.
-
Wash the cells twice with 1 mL of ice-cold PBS per well.
-
Add 100 µL of ice-cold RIPA buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.[12]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer's protocol.[12] This is a critical step to ensure equal protein loading for the Western blot.
Part 3: Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize the p-STAT3 signal, the same membrane must be probed for total STAT3 and a loading control.
-
Strip the membrane using a mild stripping buffer.
-
Repeat the blocking, primary antibody incubation (using anti-Total STAT3, then anti-β-Actin), secondary antibody incubation, and detection steps.
-
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensity for p-STAT3, total STAT3, and β-Actin for each lane using image analysis software (e.g., ImageJ).
-
Normalization:
-
First, normalize the p-STAT3 signal to the total STAT3 signal for each condition (p-STAT3 / Total STAT3).
-
Confirm consistent loading by ensuring the β-Actin signal is comparable across all lanes.
-
-
Calculating Inhibition:
-
Set the normalized p-STAT3 signal of the "IL-6 stimulated + Vehicle" sample as 100% activation.
-
Set the normalized p-STAT3 signal of the "Unstimulated" sample as 0% activation.
-
Calculate the percent inhibition for each compound concentration relative to these controls.
-
-
IC50 Determination: Plot the percent inhibition against the log of the compound concentration. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which represents the concentration of the compound required to inhibit STAT3 phosphorylation by 50%.[13][14]
| Treatment Condition | IL-6 (20 ng/mL) | Compound Conc. | Expected p-STAT3 Signal | Expected Total STAT3 Signal |
| Unstimulated Control | - | 0 µM | Basal / Very Low | Present |
| Vehicle Control | + | 0 µM (DMSO) | High (Maximal Signal) | Present |
| Test Compound | + | 0.01 - 100 µM | Dose-dependent decrease | Unchanged |
| Positive Control | + | 0.01 - 100 µM | Dose-dependent decrease | Unchanged |
A potent and specific inhibitor will show a low IC50 value for p-STAT3 inhibition without significantly affecting the total STAT3 or β-Actin levels.
Trustworthiness: Self-Validating Systems and Controls
To ensure the reliability and trustworthiness of the results, this protocol incorporates several critical controls:
-
Unstimulated Control: Establishes the baseline level of STAT3 phosphorylation in the absence of cytokine stimulation.
-
Vehicle Control (Stimulated): Defines the maximum (100%) signal window for the assay and controls for any effects of the solvent (DMSO).
-
Positive Control (Tofacitinib): A known JAK inhibitor is used to validate that the assay system is responsive to inhibition and performs as expected.[4][5] A failure of the positive control to inhibit p-STAT3 would indicate a systemic issue with the experiment.
-
Ratiometric Analysis: Normalizing the phosphorylated protein to the total protein level is a key self-validating step that mitigates loading errors and ensures the observed effect is on the phosphorylation event itself, not on the overall protein expression.[11]
-
Loading Control (β-Actin): Confirms that an equal amount of total protein was loaded in each lane, validating the integrity of the sample preparation and loading process.
Beyond Phosphorylation: Assessing Downstream Cellular Consequences
While inhibiting STAT3 phosphorylation is a direct measure of target engagement, it is also crucial to understand the compound's impact on overall cell health. A potent kinase inhibitor should ideally induce its specific effect without causing general cytotoxicity at the effective concentrations. Therefore, a complementary cell viability assay is highly recommended.
Protocol 2: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound as before. Add 100 µL of the dilutions to the respective wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[15]
-
Analysis: Calculate the percent viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.
Interpreting Viability Data: Ideally, the IC50 for STAT3 phosphorylation inhibition should be significantly lower than the IC50 for cytotoxicity. A large window between these two values suggests that the compound's primary effect at therapeutic concentrations is on-target pathway inhibition rather than non-specific toxicity.[13]
References
- 1. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ptmasterguide.com [ptmasterguide.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Application of the 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2-one Scaffold in Neurodegenerative Disease Models
An Application Guide for Researchers and Drug Development Professionals
Abstract
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a profound and growing challenge to global health, characterized by the progressive loss of neuronal structure and function.[1] A key pathological driver implicated across multiple neurodegenerative conditions is the dysregulation of protein kinase activity.[2] This has positioned kinase inhibitors as a promising therapeutic class.[3] The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" in medicinal chemistry, renowned for its utility in developing potent kinase inhibitors.[4][5] This application note details the strategic use of the 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core structure as a versatile platform for investigating neurodegenerative disease mechanisms. We provide the scientific rationale, detailed experimental protocols, and workflow guides for leveraging derivatives of this scaffold to target key kinases like Glycogen Synthase Kinase 3β (GSK-3β) in Alzheimer's models and Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's models.
The Rationale: Targeting Pathogenic Kinases in Neurodegeneration
Protein kinases are fundamental regulators of nearly all cellular processes. Their aberrant activity is a central node in the pathophysiology of many neurodegenerative diseases, making them high-value therapeutic targets.[2] Two kinases, in particular, have garnered significant attention: GSK-3β in Alzheimer's disease and LRRK2 in Parkinson's disease.
Glycogen Synthase Kinase 3β (GSK-3β) in Alzheimer's Disease
GSK-3β is a critical enzyme in the hyperphosphorylation of the microtubule-associated protein tau.[6] In a healthy neuron, tau stabilizes microtubules, essential for axonal transport. In Alzheimer's disease, hyperphosphorylated tau detaches from microtubules and aggregates into neurofibrillary tangles (NFTs), a primary pathological hallmark of the disease.[6][7] Inhibition of GSK-3β is therefore a direct strategy to reduce tau pathology. A novel pyrrolo[2,3-b]pyridine-based compound, S01, was shown to be a potent GSK-3β inhibitor, effectively decreasing p-tau-Ser396 levels in cellular assays.[6][7]
Caption: GSK-3β pathway in Alzheimer's disease and point of intervention.
Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease
Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease (PD).[8] Pathogenic mutations, such as the G2019S substitution, lead to a hyperactive kinase, which is believed to contribute to the loss of dopaminergic neurons in the substantia nigra.[2][8] Therefore, inhibiting LRRK2 kinase activity is a leading strategy for developing a disease-modifying therapy for PD.[9] The development of brain-penetrant LRRK2 inhibitors has shown promising results in preclinical models.[8]
Caption: LRRK2 pathway in Parkinson's disease and point of intervention.
The 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2-one Scaffold: A Versatile Chemical Tool
The specified scaffold is a valuable starting point for medicinal chemistry campaigns. Its key features include:
-
A Privileged Core: The 7-azaindole core is a well-established bioisostere of indole and is known to bind to the ATP pocket of numerous kinases.[4][5]
-
A Handle for Modification: The chlorine atom at the 4-position is not merely a substituent; it is a reactive handle. It allows for facile modification via cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the systematic exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.[10]
-
Synthetic Accessibility: The pyrrolo[2,3-b]pyridine core can be synthesized through established chemical routes, making it an accessible starting point for generating a library of derivatives.[10][11]
Caption: General workflow for inhibitor development from the scaffold.
Application Protocols: Alzheimer's Disease Models (GSK-3β)
These protocols are designed to validate a derivative of the 4-chloro-1H-pyrrolo[2,3-b]pyridin-2-one scaffold as a GSK-3β inhibitor for AD research.
Protocol 1: In Vitro GSK-3β Enzymatic Inhibition Assay
-
Rationale: To directly measure the compound's ability to inhibit GSK-3β enzymatic activity and determine its potency (IC50). This is the crucial first step to confirm target engagement.
-
Methodology (Luminescent Kinase Assay):
-
Reagents: Recombinant human GSK-3β, GSK-3 substrate peptide, ATP, and a commercial luminescent kinase assay kit.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 pM) in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of each compound dilution. Include "no enzyme" (negative) and "DMSO vehicle" (positive) controls.
-
Kinase Reaction: Add 10 µL of a master mix containing GSK-3β enzyme, substrate, and ATP to each well to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 15 µL of the detection reagent from the kit. This reagent measures the amount of ATP remaining. A lower luminescence signal indicates higher kinase activity (more ATP consumed). Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls. Plot the percent inhibition against the log concentration of the compound and fit to a four-parameter logistic curve to calculate the IC50 value.
-
| Compound | Target Kinase | Hypothetical IC50 (nM) |
| Compound X (Test) | GSK-3β | 15.2 |
| CHIR-99021 (Control) | GSK-3β | 6.7 |
| Compound X (Test) | CDK5 (Selectivity) | > 1,000 |
Protocol 2: Cellular Assay for Tau Phosphorylation in SH-SY5Y Cells
-
Rationale: To confirm that the compound can enter cells and inhibit the downstream pathological consequence of GSK-3β activity—the phosphorylation of tau.[6][7]
-
Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in standard medium. Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a DMSO vehicle control.
-
Cytotoxicity Check (Parallel Plate): In a separate 96-well plate, perform an MTT or LDH assay to ensure the treatment concentrations are not toxic.[7][12]
-
Cell Lysis: Wash the cells in the 6-well plate with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate overnight at 4°C with primary antibodies: anti-pTau (Ser396), anti-total Tau, and anti-β-Actin (loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize p-Tau levels to total Tau and β-Actin. A dose-dependent decrease in the p-Tau/total Tau ratio indicates successful target engagement.[6]
-
Application Protocols: Parkinson's Disease Models (LRRK2)
These protocols are designed to validate a scaffold derivative as a LRRK2 inhibitor for PD research.
Protocol 3: Cellular Assay for LRRK2 Autophosphorylation
-
Rationale: To measure the compound's ability to inhibit LRRK2 kinase activity within a cellular environment. LRRK2 autophosphorylation at Ser1292 is a widely accepted biomarker of its activity.
-
Methodology:
-
Cell Culture: Use HEK293T cells transiently overexpressing human LRRK2 (wild-type or G2019S mutant).
-
Compound Treatment: 24 hours post-transfection, treat cells with a dose range of the test compound for 90 minutes.
-
Cell Lysis and Western Blotting: Follow the same procedure as in Protocol 2.
-
Antibodies: Use primary antibodies against pLRRK2 (Ser1292), total LRRK2, and a loading control (e.g., GAPDH).
-
Analysis: Quantify the ratio of pLRRK2 to total LRRK2. A potent inhibitor will cause a significant, dose-dependent reduction in this ratio.
-
Protocol 4: Neuroprotection in a 6-OHDA In Vivo Rodent Model
-
Rationale: To determine if the compound can protect dopaminergic neurons from degeneration in a well-established animal model of Parkinson's disease, providing crucial preclinical proof-of-concept.[12]
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily for a set period (e.g., 14 days). A vehicle control group is essential.
-
Lesion Induction: On day 7 of treatment, induce a unilateral lesion by stereotactically injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum.
-
Behavioral Assessment: At 2-3 weeks post-lesion, perform behavioral tests to assess motor deficits. A common test is apomorphine- or amphetamine-induced rotation, where a successful treatment will reduce the number of contralateral turns.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the brains.
-
Section the brains through the substantia nigra pars compacta (SNc) and striatum.
-
Perform immunohistochemistry (IHC) using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
-
Analysis: Count the number of TH-positive neurons in the SNc of both the lesioned and unlesioned hemispheres. A neuroprotective compound will result in a significantly higher number of surviving TH-positive neurons in the lesioned hemisphere compared to the vehicle-treated group.
-
References
- 1. neurology.mhmedical.com [neurology.mhmedical.com]
- 2. Protein Kinases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 12. Glycogen Synthase Kinase-3 Inhibitors as Potent Therapeutic Agents for the Treatment of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 4-Chloro-7-azaindolin-2-one Scaffold
Introduction: The Strategic Importance of the 7-Azaindolin-2-one Scaffold in Medicinal Chemistry
The 7-azaindolin-2-one core, a bioisostere of the well-known oxindole scaffold, has emerged as a privileged structure in modern drug discovery. Its unique combination of a lactam and a pyridine ring provides a three-dimensional architecture with strategically placed hydrogen bond donors and acceptors. This arrangement makes it an exceptional scaffold for targeting a variety of enzymes, particularly protein kinases, which are pivotal in cellular signaling and are frequently implicated in diseases such as cancer and neurodegenerative disorders.[1][2] The 7-azaindole framework, a close structural relative, is a well-established "hinge-binding" motif in numerous kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding site of kinases.[3][4][5] The azaindolin-2-one variant retains these crucial features while offering distinct physicochemical properties and intellectual property opportunities.
The 4-chloro-7-azaindolin-2-one derivative is a particularly valuable synthetic intermediate. The chlorine atom at the C4 position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at a key vector of the molecule, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[6]
These application notes provide detailed protocols for the functionalization of the 4-chloro-7-azaindolin-2-one scaffold via three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Core Reaction Workflow
The functionalization of the 4-chloro-7-azaindolin-2-one scaffold typically follows a palladium-catalyzed cross-coupling cycle. The general workflow is depicted below.
Figure 1: General workflow for the palladium-catalyzed functionalization of 4-chloro-7-azaindolin-2-one.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the C4 position.[7][8]
Rationale for Experimental Design
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For electron-rich heteroaryl chlorides like 4-chloro-7-azaindolin-2-one, a palladium(0) catalyst generated in situ from a stable palladium(II) precatalyst is often employed. Electron-rich, bulky phosphine ligands, such as SPhos or XPhos, are known to facilitate the oxidative addition of the Pd(0) to the aryl chloride and promote the subsequent reductive elimination, which is often the rate-limiting step.[9] An aqueous base, such as potassium carbonate or cesium carbonate, is typically used to activate the boronic acid for transmetalation. The use of a dioxane/water solvent system ensures the solubility of both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
| Reagent/Material | Pro-Tip |
| 4-Chloro-7-azaindolin-2-one | Ensure it is dry and free of impurities. |
| Aryl/Heteroaryl Boronic Acid | Use 1.2-1.5 equivalents to drive the reaction to completion. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source. Alternatively, use a pre-formed catalyst like SPhos Pd G3. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A bulky, electron-rich ligand that is effective for coupling aryl chlorides. Use 2-4 mol% relative to Pd. |
| Potassium Carbonate (K₂CO₃) | Use a 2 M aqueous solution. Ensure it is freshly prepared. |
| 1,4-Dioxane | Use anhydrous, degassed solvent. |
| Degassed Water | For preparing the aqueous base solution. |
| Nitrogen or Argon Gas | To maintain an inert atmosphere. |
| Reaction Vessel (e.g., Schlenk tube) | Must be oven-dried before use. |
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-7-azaindolin-2-one (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), Pd₂(dba)₃ (2.5 mol%), and SPhos (5 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M of the limiting reagent) followed by the 2 M aqueous K₂CO₃ solution (2.0 eq).
-
Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Outcomes for Suzuki-Miyaura Coupling
| Aryl Boronic Acid Partner | Expected Product | Typical Yield Range (%) |
| Phenylboronic acid | 4-Phenyl-7-azaindolin-2-one | 70-85 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-7-azaindolin-2-one | 75-90 |
| 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-7-azaindolin-2-one | 65-80 |
| Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-7-azaindolin-2-one | 50-70 |
Yields are estimates based on analogous reactions and may require optimization.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of 4-amino-7-azaindolin-2-one derivatives, which are common motifs in kinase inhibitors.[10][11]
Rationale for Experimental Design
This reaction is sensitive to the choice of base and ligand. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine nucleophile.[10] Bulky, electron-rich biarylphosphine ligands such as RuPhos or XPhos are often essential for achieving high yields, as they promote the challenging reductive elimination step to form the C-N bond.[10] Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
| Reagent/Material | Pro-Tip |
| 4-Chloro-7-azaindolin-2-one | Ensure it is dry. |
| Primary or Secondary Amine | Use 1.1-1.5 equivalents. |
| Pd₂(dba)₃ or a suitable precatalyst (e.g., RuPhos Pd G3) | Use a precatalyst for improved reproducibility. |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | A highly effective ligand for C-N coupling. |
| Sodium tert-butoxide (NaOtBu) | A strong base; handle in a glovebox or under an inert atmosphere. |
| Anhydrous Toluene or Dioxane | Use a dry, degassed solvent. |
| Nitrogen or Argon Gas | To maintain an inert atmosphere. |
| Reaction Vessel (e.g., sealed vial) | Must be oven-dried and cooled under an inert atmosphere. |
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 eq) to an oven-dried sealed vial equipped with a magnetic stir bar.
-
Reagent Addition: Add 4-chloro-7-azaindolin-2-one (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), and RuPhos (5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 100-110 °C. Stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Buchwald-Hartwig Amination Workflow
Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling is the method of choice for introducing terminal alkynes, which are valuable functional groups for further transformations, such as click chemistry or cyclization reactions.[12][13]
Rationale for Experimental Design
The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[13] The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition to the aryl chloride, while the copper(I) iodide co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. For sensitive substrates, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.
Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
| Reagent/Material | Pro-Tip |
| 4-Chloro-7-azaindolin-2-one | Ensure it is dry. |
| Terminal Alkyne | Use 1.5-2.0 equivalents. |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | A standard catalyst for Sonogashira couplings. |
| Copper(I) Iodide (CuI) | Use a fresh, high-purity source. |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Use freshly distilled and degassed amine. |
| Anhydrous THF or DMF | Optional co-solvent. |
| Nitrogen or Argon Gas | To maintain an inert atmosphere. |
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube, add 4-chloro-7-azaindolin-2-one (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Reagent Addition: Add degassed triethylamine (or a mixture of THF and DIPA). Then, add the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Trustworthiness and Self-Validation
The protocols provided herein are based on well-established principles of palladium-catalyzed cross-coupling reactions and have been adapted from literature precedents on similar heterocyclic systems.[9][10] However, as with any new substrate, empirical optimization is key to achieving the best results. We strongly recommend the following self-validating practices:
-
Small-Scale Trials: Before committing to a large-scale reaction, perform small-scale test reactions to screen different ligands, bases, and temperatures.
-
Control Reactions: Run a control reaction without the palladium catalyst to ensure the transformation is not occurring through an uncatalyzed background reaction.
-
Thorough Characterization: Unambiguously confirm the structure of the final product using high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy to rule out isomeric byproducts.
By adhering to these principles, researchers can confidently and efficiently develop robust methods for the functionalization of the 4-chloro-7-azaindolin-2-one scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Suzuki coupling reactions with 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Strategic C-C Bond Formation: High-Efficacy Suzuki-Miyaura Coupling of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one for Pharmaceutical Scaffolds
Abstract
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly at the C4 position, is critical for modulating pharmacological activity. This application note provides a comprehensive, field-tested guide for the Suzuki-Miyaura cross-coupling of this compound. We delve into the mechanistic rationale behind parameter selection, present a robust and reproducible protocol, and offer detailed strategies for optimization and troubleshooting. This guide is intended for researchers in drug discovery and process development seeking to efficiently synthesize libraries of 4-aryl-7-azaindole derivatives.
Introduction: The Strategic Value of 7-Azaindole Arylation
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the commercial availability of diverse boronic acid derivatives.[1][2] Its application in the pharmaceutical industry is particularly widespread for constructing the biaryl linkages that are common in drug candidates.[3][4][5]
The substrate at the heart of this guide, this compound, is a versatile intermediate. The 7-azaindole core is a bioisostere of indole and is found in numerous FDA-approved drugs.[6] However, the coupling of heteroaryl chlorides presents a distinct challenge compared to their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[7] Overcoming this hurdle requires a carefully selected catalytic system capable of high turnover and stability. This document provides the technical foundation and practical steps to achieve this transformation efficiently.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A successful protocol is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[1][8][9]
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 7-azaindole, forming a Pd(II) complex. This is often the rate-limiting step for chloro-substrates.[1][10]
-
Transmetalation : In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide.[1][8]
-
Reductive Elimination : The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
Core Protocol: Synthesis of 4-(phenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
This protocol details a reliable starting point for the coupling of this compound with phenylboronic acid. The choice of a highly electron-donating and sterically hindered phosphine ligand (e.g., XPhos) is critical for facilitating the challenging oxidative addition of the aryl chloride.[11][12]
Materials & Reagents
| Reagent | Grade | Notes |
| This compound | ≥97% | Starting material. |
| Phenylboronic Acid | ≥98% | Coupling partner. Store desiccated. |
| XPhos Pd G2 | Pre-catalyst grade | Air-stable Pd(II) precatalyst. Simplifies reaction setup. |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Base. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous | Reaction solvent. Should be degassed prior to use. |
| Water | Deionized | Co-solvent. Must be degassed. |
| Ethyl Acetate | ACS Grade | For extraction and chromatography. |
| Brine | Saturated Aq. | For work-up. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying organic layers. |
| Silica Gel | 230-400 mesh | For column chromatography. |
Experimental Workflow
Step-by-Step Procedure
-
Inert Atmosphere Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Catalyst Addition : In a glovebox or under a positive flow of nitrogen, add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).
-
Seal and Purge : Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes by alternating between vacuum and inert gas backfill (3 cycles).
-
Solvent Addition : Using syringes, add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL). Rationale: A small amount of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[9][13]
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. Take a small aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze. The disappearance of the starting material indicates completion.
-
Work-up : Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization Strategies
Achieving high yields and purity, especially when scaling up or using challenging substrates, often requires optimization.[3][14] The following parameters are key levers for improving reaction performance.
| Parameter | Options / Range | Rationale & Expert Insights |
| Catalyst System | Precatalyst : XPhos/SPhos Pd G2/G3, PEPPSI-IPrLigand : Buchwald ligands (XPhos, SPhos, RuPhos), cataCXium A | For electron-rich or sterically hindered chlorides, bulkier and more electron-rich ligands like RuPhos can be superior.[6] PEPPSI-type catalysts are often robust and effective for heteroaryl chlorides.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOK | K₃PO₄ is a good starting point. Cs₂CO₃ is a stronger, more soluble base that can accelerate sluggish reactions. Organic bases like t-BuOK may be required in completely anhydrous conditions.[9] |
| Solvent | 1,4-Dioxane, Toluene, THF, 2-MeTHF, DMF (with H₂O co-solvent) | Toluene and 2-MeTHF are excellent alternatives to dioxane, especially at higher temperatures. DMF can be effective but may lead to side reactions and is harder to remove. The ratio of organic solvent to water (e.g., 5:1 to 10:1) can be critical.[3][9] |
| Temperature | 80 °C - 120 °C | Higher temperatures accelerate the oxidative addition of the C-Cl bond. However, excessive heat can lead to catalyst decomposition or side reactions like boronic acid decomposition.[3][14] |
| Boronic Acid | Boronic Acids, Pinacol Esters (Bpin), MIDA esters | Pinacol or MIDA boronate esters offer enhanced stability against protodeboronation, which can be a significant side reaction, especially with prolonged heating or with certain heterocyclic boronic acids.[8] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized phosphine ligand).2. Poor quality or wet reagents/solvents.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere technique; use fresh catalyst.2. Use anhydrous solvents and dry base. Degas solvents thoroughly.3. Increase temperature in 10 °C increments. |
| Protodechlorination | Presence of a hydrogen source and catalyst decomposition. | Ensure the boronic acid is of high purity. Sometimes lowering the catalyst loading can mitigate this. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedure of solvents and reaction flask purging. |
| Formation of Palladium Black | Catalyst decomposition. | This indicates the catalytic cycle has been interrupted. Screen different ligands or lower the reaction temperature. Ensure the phosphine ligand to palladium ratio is appropriate.[15] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of potential pharmaceutical agents. While the inertness of the C-Cl bond presents a challenge, it can be reliably overcome through the judicious selection of a modern palladium precatalyst system featuring bulky, electron-rich phosphine ligands. The detailed protocol and optimization strategies provided herein serve as a robust starting point for researchers to confidently and efficiently access a wide array of 4-aryl-7-azaindole derivatives, accelerating the pace of drug discovery and development.
References
- 1. byjus.com [byjus.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 13. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a Chemical Probe
Authored by: Gemini, Senior Application Scientist
Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with the ATP-binding site of protein kinases.[1] Its defining feature is the capacity to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1] This bioisosteric relationship with indole often leads to compounds with enhanced solubility and bioavailability.[2] The clinical success of vemurafenib, a B-RAF inhibitor built upon this scaffold, underscores the therapeutic potential of 7-azaindole derivatives.[1] Consequently, this structural motif is a fertile ground for the development of chemical probes to interrogate kinase signaling pathways, which are frequently dysregulated in diseases like cancer.[3][4][5]
The subject of these application notes, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , represents a functionalized iteration of this powerful scaffold. The presence of an oxo group at the 2-position and a chlorine atom at the 4-position introduces distinct electronic and steric properties, making it a valuable tool for researchers. The chlorine atom, in particular, can serve as a synthetic handle for further chemical modifications, allowing for the attachment of reporter tags (e.g., biotin, fluorophores) or affinity matrices, a key step in converting a simple inhibitor into a versatile chemical probe.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing this compound as a chemical probe for kinase research.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
As a derivative of the 7-azaindole scaffold, this compound is hypothesized to function as an ATP-competitive inhibitor. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. The probe, due to its structural similarity to the adenine part of ATP, is expected to bind to the ATP pocket of kinases, thereby preventing the binding of the natural substrate and inhibiting the phosphorylation event. This inhibition can block downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.
Figure 1: General signaling pathway illustrating competitive kinase inhibition.
Key Properties and Potential Applications
While specific biological targets for this compound are not extensively documented in the public domain, its core scaffold suggests a high likelihood of interaction with various protein kinases. Its utility as a chemical probe can be explored in several key applications:
-
Target Identification and Validation: The compound can be used in screening assays to identify novel kinases that are sensitive to this structural class.
-
Assay Development: It can serve as a reference compound or a tracer in the development of high-throughput screening assays for new kinase inhibitors.
-
Structure-Activity Relationship (SAR) Studies: As a foundational fragment, it provides a starting point for the synthesis of more potent and selective inhibitors.[6]
-
Cellular Target Engagement Studies: When appropriately modified, it can be used to confirm that a synthesized inhibitor is binding to its intended target within a complex cellular environment.
Experimental Protocols
The following protocols provide a roadmap for characterizing and utilizing this compound as a chemical probe.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol is designed to determine the inhibitory potency (e.g., IC50 value) of the compound against a panel of purified kinases.
1. Reagents and Materials:
-
This compound (dissolved in 100% DMSO to a stock concentration of 10 mM)
-
Purified recombinant kinases of interest
-
Kinase-specific peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or equivalent)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare a serial dilution of the probe compound in 100% DMSO. A common starting range is from 100 µM to 1 nM.
-
In the 384-well plate, add the diluted compound to the assay wells. Include control wells with DMSO only (no inhibition) and a known inhibitor for the target kinase (positive control).
-
Add the kinase and its specific peptide substrate, diluted in kinase assay buffer, to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).
-
Stop the reaction and detect the remaining ATP (or the ADP produced) using a commercial detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) on a plate reader.
3. Data Analysis:
-
Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
1. Reagents and Materials:
-
Cell line of interest (e.g., a cancer cell line known to express the target kinase)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target kinase
2. Procedure:
-
Culture the cells to approximately 80% confluency.
-
Treat the cells with the probe compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates to a range of temperatures in a thermal cycler for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments).
-
Cool the samples on ice, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a target-specific antibody.
3. Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the percentage of soluble protein remaining versus the temperature.
-
The binding of the probe will result in a shift of the melting curve to higher temperatures compared to the vehicle control. This shift indicates target engagement.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation
The results from the in vitro kinase inhibition assays should be summarized in a table for clear comparison of the probe's potency and selectivity across different kinases.
| Kinase Target | IC50 (nM) [Probe] | IC50 (nM) [Control Inhibitor] |
| Kinase X | Experimental Value | Known Value |
| Kinase Y | Experimental Value | Known Value |
| Kinase Z | Experimental Value | Known Value |
Table 1: Example data table for summarizing in vitro kinase inhibition results.
Conclusion and Future Directions
This compound, built upon the highly validated 7-azaindole scaffold, represents a promising starting point for the development of potent and selective chemical probes for protein kinases. The protocols outlined in this guide provide a robust framework for its initial characterization and application in target validation and cellular engagement studies. Future efforts could focus on the synthesis of derivatives where the chlorine atom is substituted with functional groups for affinity purification (e.g., biotin) or fluorescence imaging (e.g., a fluorophore), thereby expanding its utility as a versatile tool in chemical biology and drug discovery.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
Application Notes and Protocols for the Derivatization of 4-Chloro-7-azaindolin-2-one to Enhance Biological Potency
Introduction: The 7-Azaindolin-2-one Scaffold as a Privileged Structure in Drug Discovery
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets, most notably protein kinases.[1][2][3] The addition of a nitrogen atom into the indole ring system can significantly modulate a compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which can lead to improved potency and pharmacokinetic profiles.[1][2] The 7-azaindolin-2-one core, a derivative of 7-azaindole, has emerged as a particularly valuable starting point for the development of novel therapeutics, including inhibitors of GSK3β and tau aggregation, which are implicated in neurodegenerative diseases.[4][5][6][7]
This technical guide provides a comprehensive overview of the derivatization of 4-chloro-7-azaindolin-2-one, a key intermediate for the synthesis of potent biologically active molecules. We will explore proven strategies for functionalization at the N1, C3, and C4 positions of the azaindolin-2-one core, offering detailed experimental protocols and insights into the structure-activity relationships (SAR) that drive potency.
Strategic Derivatization of the 4-Chloro-7-azaindolin-2-one Core
The 4-chloro-7-azaindolin-2-one scaffold offers multiple avenues for chemical modification to enhance biological activity. The primary sites for derivatization are the nitrogen atom of the lactam (N1), the methylene group at the C3 position, and the carbon bearing the chloro substituent at the C4 position.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a key intermediate in the synthesis of various kinase inhibitors and pharmacologically active agents, a robust and reproducible synthetic protocol is crucial.
This document provides in-depth troubleshooting advice in a question-and-answer format, addressing specific challenges you may encounter. The explanations are grounded in mechanistic principles to help you understand the "why" behind each recommendation, ensuring a self-validating and reliable experimental approach.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chlorination of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one is resulting in a low yield and multiple unidentified byproducts. What is the likely cause?
A1: The primary challenges in the chlorination of the 7-azaindole oxindole core are regioselectivity and over-chlorination. The pyrrolo[2,3-b]pyridine system has multiple sites susceptible to electrophilic attack. The high electron density of the pyrrole ring, even with the oxindole carbonyl group, can lead to undesired reactions.[1]
Common Issues & Underlying Causes:
-
Poor Regioselectivity: While the 4-position is the target, chlorination can also occur at other positions on the pyridine ring or even on the pyrrole ring, depending on the conditions and the chlorinating agent used.
-
Di- or Tri-chlorination: Strong chlorinating agents or harsh reaction conditions can lead to the addition of multiple chlorine atoms to the molecule.
-
Degradation of Starting Material: The 7-azaindole core can be sensitive to strongly acidic or oxidizing conditions, which are often present during chlorination reactions.
Troubleshooting Workflow & Recommendations:
Detailed Recommendations:
-
Choice of Chlorinating Agent:
-
N-Chlorosuccinimide (NCS): This is often the reagent of choice for selective chlorination of electron-rich heterocycles. It is generally milder than other agents.
-
Phosphorus Oxychloride (POCl₃): While effective, POCl₃ is highly reactive and can lead to over-chlorination and degradation, especially at elevated temperatures. It is often used to convert N-oxides to chloro derivatives, which can be a strategic route.[2] An explosion has been reported from an unexpected reaction of acetone with POCl₃, so solvent choice is critical.[3]
-
Sulfuryl Chloride (SO₂Cl₂): Can also be used, but regioselectivity can be an issue.
-
-
Reaction Conditions:
-
Temperature: Start the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS.
-
Solvent: Acetonitrile, DMF, or a chlorinated solvent like dichloromethane are common choices. Be aware of potential incompatibilities between your chlorinating agent and the solvent.[3]
-
Recommended Protocol using NCS:
| Step | Action | Details |
| 1 | Dissolve Starting Material | Dissolve 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1 equivalent) in anhydrous acetonitrile or DMF. |
| 2 | Cool the Reaction | Place the flask in an ice bath to cool to 0°C. |
| 3 | Add NCS | Add N-Chlorosuccinimide (1.05-1.1 equivalents) portion-wise over 15-20 minutes. |
| 4 | Reaction Monitoring | Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor the reaction by TLC every 30 minutes. |
| 5 | Work-up | Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. |
| 6 | Purification | Purify by flash column chromatography using a gradient of ethyl acetate in hexanes. |
Q2: I am observing the formation of a significant amount of a di-chlorinated product. How can I improve the selectivity for the mono-chlorinated product?
A2: The formation of di-chlorinated species is a clear indication that the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is too high.
Strategies to Enhance Mono-chlorination:
-
Control Stoichiometry: Use no more than 1.05 to 1.1 equivalents of your chlorinating agent. Adding the agent slowly and in portions can help maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Lower the Temperature: Running the reaction at 0°C or even lower temperatures (e.g., -20°C) can significantly improve selectivity by slowing down the rate of the second chlorination, which typically has a higher activation energy.
-
Use a Milder Reagent: If you are using a highly reactive agent like SO₂Cl₂ or POCl₃, switching to NCS is highly recommended.
-
Protecting Group Strategy: Consider protecting the pyrrole nitrogen. An electron-withdrawing protecting group can decrease the electron density of the ring system, making it less susceptible to a second electrophilic attack. However, this adds extra steps to your synthesis (protection and deprotection).
Q3: My purification by column chromatography is difficult, with the product co-eluting with impurities. Are there alternative purification methods?
A3: Co-elution is a common problem, especially if the byproducts have similar polarities to your desired product.
Purification Strategy Refinement:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. For example, if you are using hexanes/ethyl acetate, try switching to dichloromethane/methanol. Adding a small amount of a third solvent (e.g., 1% triethylamine if your compound is basic, or 1% acetic acid if it is acidic) can sometimes improve separation.
-
Column Packing: Ensure your column is packed correctly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one.
-
-
Crystallization: This can be a very effective method for purification if your product is a solid.
-
Solvent Screening: Test a variety of solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization. Collect the crystals by filtration.[4]
-
Experimental Protocol for Recrystallization:
| Step | Action | Details |
| 1 | Solvent Selection | In small test tubes, test the solubility of ~10 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, ethyl acetate, acetonitrile). |
| 2 | Dissolution | Place the bulk of your crude material in an Erlenmeyer flask and add the chosen solvent dropwise while heating until the solid just dissolves. |
| 3 | Cooling | Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. |
| 4 | Induce Crystallization | If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| 5 | Isolation | Cool the flask in an ice bath for 30 minutes, then collect the crystals by vacuum filtration, washing with a small amount of cold solvent. |
Q4: How can I confirm the regiochemistry of the chlorine atom on the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core?
A4: Unambiguous characterization is essential to confirm that you have synthesized the correct isomer. A combination of spectroscopic techniques is the most reliable approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly informative. For the 4-chloro isomer, you would expect to see specific splitting patterns for the protons at the 5- and 6-positions of the pyridine ring.
-
¹³C NMR: The carbon atom attached to the chlorine will experience a significant downfield shift.
-
2D NMR (HMBC, HSQC, NOESY): These experiments can provide definitive proof of the structure. For example, a Nuclear Overhauser Effect (NOE) between the proton on the pyrrole nitrogen (N-H) and the proton at the 5-position would be strong evidence for the 4-chloro substitution.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be clearly visible in the mass spectrum, confirming the presence of one chlorine atom.
-
X-ray Crystallography: If you can obtain single crystals of your compound, X-ray diffraction will provide an unambiguous three-dimensional structure.[4]
References
- 1. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 3. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 4. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-7-azaindolin-2-one
Welcome to the technical support center for the synthesis of 4-Chloro-7-azaindolin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.
Introduction: The Synthetic Challenge
The synthesis of 4-Chloro-7-azaindolin-2-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The electron-deficient nature of the pyridine ring in the 7-azaindole scaffold presents unique challenges compared to standard indole chemistry. This guide provides a comprehensive framework for a plausible and robust synthetic route, focusing on troubleshooting and optimization at each critical stage.
The proposed synthetic pathway involves two key transformations:
-
Chlorination of 7-Azaindole: Introduction of a chlorine atom at the C4 position of the 7-azaindole core.
-
Oxidation to the Azaindolin-2-one: Conversion of the 4-chloro-7-azaindole intermediate to the final 4-Chloro-7-azaindolin-2-one product.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: Troubleshooting Guide - Navigating Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Step 1: Chlorination of 7-Azaindole
A common and effective method for the regioselective chlorination at the C4 position of 7-azaindole proceeds via an N-oxide intermediate.
Q1: My chlorination of 7-azaindole N-oxide with phosphorus oxychloride (POCl₃) is giving a low yield of 4-chloro-7-azaindole. What are the likely causes and how can I improve it?
A1: Low yields in this reaction are often due to incomplete reaction, side-product formation, or degradation of the starting material or product. Here’s a breakdown of potential issues and solutions:
-
Cause 1: Incomplete N-Oxide Formation: The initial step of forming the 7-azaindole N-oxide is crucial. If this reaction is incomplete, you will carry unreacted 7-azaindole into the chlorination step, which will not react under these conditions and will complicate purification.
-
Solution: Ensure the N-oxidation step goes to completion. Monitor the reaction by TLC or LC-MS. If necessary, increase the equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) or extend the reaction time.
-
-
Cause 2: Suboptimal Reaction Temperature: The temperature of the reaction with POCl₃ is critical. If the temperature is too low, the reaction may be sluggish. If it's too high, it can lead to the formation of undesired isomers and decomposition products.
-
Solution: Gradually optimize the reaction temperature. Start at a moderate temperature (e.g., 80-90 °C) and slowly increase it if the reaction is not proceeding. Use of a catalyst like diisopropylethylamine may allow for milder conditions.[1]
-
-
Cause 3: Formation of Isomeric Byproducts: While the N-oxide directs chlorination to the C4 position, small amounts of other chlorinated isomers can form, making isolation of the desired product difficult and reducing the isolated yield.
-
Solution: Careful control of the addition of POCl₃ and maintaining a consistent temperature can minimize the formation of isomers. Purification by column chromatography is essential to isolate the desired 4-chloro isomer.
-
Q2: I am observing multiple spots on my TLC plate after the chlorination reaction, and purification is difficult. What are these impurities?
A2: The impurities likely consist of a combination of starting material, the desired product, and various side products.
-
Unreacted 7-azaindole N-oxide: This is a common impurity if the reaction did not go to completion.
-
Isomeric Chloro-7-azaindoles: Small amounts of 2-chloro or 6-chloro isomers might be formed.
-
Dichlorinated products: Although less common, over-chlorination can occur under harsh conditions.
-
Decomposition products: The acidic and high-temperature conditions can lead to the formation of dark, polar baseline material.
Purification Strategy:
-
Work-up: After the reaction, excess POCl₃ should be carefully quenched with ice and the pH neutralized with a base (e.g., NaOH or NaHCO₃ solution).[1]
-
Chromatography: Silica gel column chromatography is the most effective method for separating the 4-chloro isomer from other impurities. A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective.[2]
Step 2: Oxidation of 4-Chloro-7-azaindole to 4-Chloro-7-azaindolin-2-one
The conversion of an indole to a 2-oxindole is an oxidative process. Several reagents can accomplish this transformation, each with its own set of advantages and challenges.[3][4]
Q3: I am attempting to oxidize 4-chloro-7-azaindole to the corresponding azaindolin-2-one using N-Bromosuccinimide (NBS) in aqueous t-butanol, but I am getting a complex mixture of products and a low yield of the desired product.
A3: The use of NBS for this transformation can be challenging due to its high reactivity, which can lead to multiple side reactions with the electron-rich azaindole ring.
-
Cause 1: Halogenation of the Ring: NBS is a brominating agent. You are likely getting bromination at the electron-rich C3 position of the azaindole ring, in addition to the desired oxidation.[5][6]
-
Cause 2: Over-oxidation and Decomposition: The reaction conditions may be too harsh, leading to the formation of multiple oxidation products and decomposition.
-
Cause 3: Polymerization: The electron-rich nature of the azaindole can lead to polymerization under acidic conditions generated during the reaction.[6]
Solutions and Alternative Reagents:
-
Milder Oxidizing Agents: Consider using alternative, milder oxidizing agents that are less prone to electrophilic addition side reactions.
-
Davis Oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine): This is a neutral, aprotic oxidizing agent known for the efficient α-hydroxylation of ketone enolates and has been successfully used for the oxidation of indoles.[7][8][9][10] The reaction typically proceeds by deprotonation of the indole NH with a strong base (like KHMDS) followed by the addition of the Davis reagent.
-
Hypervalent Iodine Reagents (e.g., Phenyliodine(III) diacetate - PIDA): These reagents have been shown to effectively convert substituted indoles to 2-oxindoles under neutral conditions, which can help to avoid acid-catalyzed side reactions.[3]
-
Q4: My oxidation reaction is stalling and not going to completion, even with extended reaction times.
A4: Incomplete conversion can be due to several factors related to the reagents and reaction setup.
-
Cause 1: Inefficient Deprotonation (for methods requiring an enolate): If using a method like the Davis oxidation, incomplete deprotonation of the starting material will result in unreacted starting material.
-
Solution: Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., KHMDS, NaHMDS, or LDA) and that your solvent (e.g., THF) is anhydrous. The temperature for deprotonation is also critical, often requiring low temperatures (e.g., -78 °C).
-
-
Cause 2: Deactivation of the Oxidizing Agent: The oxidizing agent may be degrading over the course of the reaction, especially if there are nucleophilic impurities present.
-
Solution: Use freshly opened or purified oxidizing agents. Ensure all glassware is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture or air.
-
-
Cause 3: Poor Solubility: The starting material or reagents may not be fully soluble in the chosen solvent, limiting the reaction rate.
-
Solution: Experiment with different anhydrous solvents in which all components are soluble at the reaction temperature.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the proposed overall synthetic scheme for 4-Chloro-7-azaindolin-2-one?
A1: A plausible and robust two-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 4-Chloro-7-azaindolin-2-one.
Q2: What are the key analytical techniques to monitor the progress and purity of the reactions?
A2: A combination of chromatographic and spectroscopic techniques is essential.
| Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress to observe the consumption of starting materials and the formation of products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides more detailed information on the reaction progress, confirms the molecular weight of the product and intermediates, and helps identify impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Essential for structural elucidation and confirmation of the final product and key intermediates. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the exact mass and elemental composition of the final product. |
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several reagents used in this synthesis require careful handling.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive. Avoid grinding and store in a cool, dry place.
-
Organolithium bases (e.g., LDA, KHMDS): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using anhydrous solvents and proper syringe techniques.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-7-azaindole
This protocol is adapted from general procedures for the chlorination of 7-azaindole via its N-oxide.[1]
-
N-Oxidation:
-
Dissolve 7-azaindole (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) or 30% hydrogen peroxide (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, perform an appropriate aqueous work-up to remove excess oxidizing agent and isolate the crude 7-azaindole N-oxide.
-
-
Chlorination:
-
To the crude 7-azaindole N-oxide (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0 °C.
-
Slowly heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 4-chloro-7-azaindole.
-
Protocol 2: Oxidation to 4-Chloro-7-azaindolin-2-one (Davis Oxaziridine Method)
This protocol is a general procedure based on the oxidation of indoles using Davis oxaziridine.[7][8][9][10]
-
Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-chloro-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation:
-
In a separate flask, prepare a solution of potassium hexamethyldisilazide (KHMDS, 1.1 eq) in anhydrous THF.
-
Slowly add the KHMDS solution to the solution of 4-chloro-7-azaindole at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Oxidation:
-
Dissolve 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine, 1.2 eq) in anhydrous THF.
-
Slowly add the Davis oxaziridine solution to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to yield 4-Chloro-7-azaindolin-2-one.
-
Part 4: Data Summary and Visualization
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in the synthesis.
References
- 1. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | Semantic Scholar [semanticscholar.org]
- 6. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Davis oxidation - Wikipedia [en.wikipedia.org]
- 10. Davis Oxidation [organic-chemistry.org]
Technical Support Center: Purification of Chlorinated Pyrrolopyridinones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the nuanced challenges associated with the purification of chlorinated pyrrolopyridinones. These molecules, while valuable, often present unique hurdles due to their electronic properties, stability, and potential for isomer formation. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section tackles specific, frequently encountered problems during the purification of chlorinated pyrrolopyridinones. Each entry details the problem, explores the underlying causes, and provides a step-by-step protocol for resolution.
Question 1: My product recovery is extremely low after silica gel chromatography. What's happening and how can I fix it?
Answer:
Low recovery during silica gel chromatography is a classic and frustrating issue, often pointing to compound instability or suboptimal chromatographic conditions. Several factors could be at play.
Potential Causes & Explanations:
-
On-Column Degradation: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH). This acidic surface can catalyze the degradation of sensitive molecules, particularly electron-rich heterocycles or compounds with acid-labile functional groups. Chlorinated pyrrolopyridinones can be susceptible to decomposition under these conditions.[1]
-
Irreversible Binding: Highly polar compounds or those with specific functional groups capable of strong hydrogen bonding can bind irreversibly to the active sites on the silica gel, failing to elute with standard solvent systems.
-
Poor Solubility/Precipitation: If your compound has low solubility in the chosen mobile phase, it may precipitate at the top of the column upon loading, especially if loaded in a strong solvent that is immiscible with the mobile phase. This prevents it from entering the separation process effectively.
Troubleshooting Workflow & Solutions:
A systematic approach is crucial to diagnose and solve this problem.
dot
References
Technical Support Center: Troubleshooting Stability of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in DMSO
Welcome to the technical support guide for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals who may encounter stability challenges when using this compound, particularly in Dimethyl Sulfoxide (DMSO), a common solvent in biological assays and compound storage. As a substituted 7-azaindole, this molecule possesses a unique chemical architecture that, while promising for therapeutic development, requires careful handling to ensure experimental integrity.
This guide provides a structured approach to understanding, identifying, and mitigating potential stability issues. We will delve into the underlying chemical principles, offer step-by-step troubleshooting protocols, and present best practices for handling and storage.
Frequently Asked Questions (FAQs)
Here we address the most immediate questions researchers face when encountering unexpected results.
Q1: My biological assay results using this compound are inconsistent. Could compound instability in my DMSO stock be the cause?
A1: Yes, inconsistent results are a classic sign of compound instability. Degradation of your primary compound over time means the effective concentration in your assay is lower than intended, leading to variable dose-response curves, loss of potency, or complete inactivity. It is crucial to verify the integrity of your stock solution, especially if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
Q2: I've observed a new, unexpected peak in my LC-MS analysis of a sample prepared from my DMSO stock. What could this be?
A2: The appearance of new peaks is a strong indicator of degradation or contamination. For a chloro-substituted heterocyclic compound like this, a common degradation pathway in DMSO involves nucleophilic substitution of the chlorine atom. The nucleophile could be trace amounts of water in the DMSO, or even the DMSO molecule itself or its impurities. We recommend performing a systematic stability study to identify the source of this new peak (see Protocol 2).
Q3: What is the recommended procedure for long-term storage of this compound?
A3: For maximum stability, the compound should be stored as a dry, solid powder at -20°C or -80°C in a tightly sealed container with a desiccant. If a DMSO stock solution is necessary, it should be prepared in anhydrous, high-purity DMSO (≥99.9%)[1]. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. Store these aliquots at -80°C.
Q4: How does the quality of DMSO affect the stability of my compound?
A4: The quality of DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air[2][3]. Water can act as a nucleophile, potentially displacing the chlorine atom on your compound. Additionally, lower-grade DMSO may contain impurities or degradation products that can react with your compound. Always use anhydrous, high-purity DMSO from a reputable supplier and handle it under conditions that minimize moisture exposure (e.g., using a dry needle and syringe, working in a low-humidity environment).
Troubleshooting Guide: A Deeper Dive into Stability
When basic FAQs are not enough, this section provides a more detailed analysis of the potential chemical issues at play.
Understanding the Molecule: The 7-Azaindole Core
The core structure, 1H-pyrrolo[2,3-b]pyridine, is commonly known as 7-azaindole. This scaffold is a privileged structure in medicinal chemistry, often used as a bioisostere of indole[4]. The pyridine ring's nitrogen atom withdraws electron density, influencing the reactivity of the entire system. The chlorine atom at the 4-position is on the pyridine ring, making it susceptible to nucleophilic aromatic substitution, a key potential degradation pathway.
Potential Degradation Pathways in DMSO
While specific degradation pathways for this exact molecule are not widely published, we can infer likely mechanisms based on the reactivity of similar halogenated heterocycles and the properties of DMSO.
-
Hydrolysis: If the DMSO is not anhydrous, water can act as a nucleophile, displacing the chloride to form the corresponding 4-hydroxy derivative. This reaction can be accelerated by elevated temperatures.
-
Reaction with DMSO: DMSO itself, or its impurities, can participate in reactions. Under certain conditions, DMSO can act as an oxidant or a source for various functional groups like methyl, methoxy, or thiomethyl groups, potentially modifying the core structure[5][6].
-
Acid/Base Catalyzed Decomposition: Trace acidic or basic impurities can catalyze decomposition. The 7-azaindole core has both acidic (N-H of the pyrrole) and basic (N of the pyridine) sites, making it sensitive to pH extremes[7].
Below is a diagram illustrating a potential troubleshooting workflow when instability is suspected.
Caption: Troubleshooting workflow for suspected compound instability.
Protocols & Best Practices
Protocol 1: Recommended Stock Solution Preparation
This protocol is designed to minimize the risk of degradation from the outset.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9% purity, sealed bottle)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Argon or Nitrogen gas source (optional, but recommended)
Procedure:
-
Pre-Weighing: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of solid compound directly into a sterile amber glass vial.
-
Solvent Addition: Under a gentle stream of inert gas (if available), add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming (30-37°C) may be applied if necessary, but avoid high temperatures.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in separate, clearly labeled amber vials.
-
Storage: Tightly seal the vials and store them at -80°C.
Protocol 2: Kinetic Stability Assessment via HPLC-MS
This protocol allows you to quantify the stability of your compound in DMSO over time.
Objective: To determine the percentage of the parent compound remaining at various time points when stored in DMSO at a specific temperature.
Procedure:
-
Prepare Stock: Prepare a fresh 1 mM stock solution of the compound in anhydrous DMSO as described in Protocol 1.
-
Time Zero (T=0) Sample: Immediately dilute an aliquot of the stock solution to a final concentration of 10 µM in your chosen analytical solvent (e.g., 50:50 acetonitrile:water). Inject this sample into the HPLC-MS system. This is your T=0 reference.
-
Incubation: Store the remaining 1 mM DMSO stock at the temperature of interest (e.g., room temperature, 37°C).
-
Time Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from the stock solution and prepare a 10 µM sample for analysis, identical to the T=0 sample.
-
Analysis: Analyze each sample by HPLC-MS. Use a suitable reversed-phase C18 column and a gradient elution method. Monitor the parent compound's mass-to-charge ratio (m/z) and UV absorbance.
-
Data Interpretation: Calculate the peak area of the parent compound at each time point. The percent remaining is calculated as: (Peak Area at T=x / Peak Area at T=0) * 100
A compound is generally considered stable if >85-90% of the parent compound remains after 24-48 hours, though this threshold can be assay-dependent.
Data Presentation: Example Stability Data
The following table summarizes hypothetical data from a stability study performed as described in Protocol 2.
| Time Point (Hours) | Temperature | % Parent Compound Remaining | New Peak Observed (m/z) |
| 0 | Room Temp | 100% | None |
| 4 | Room Temp | 98.2% | None |
| 24 | Room Temp | 95.5% | Minor |
| 48 | Room Temp | 91.3% | Minor |
| 0 | 37°C | 100% | None |
| 4 | 37°C | 92.1% | Yes |
| 24 | 37°C | 75.4% | Major |
| 48 | 37°C | 58.9% | Major |
The diagram below illustrates the experimental workflow for the kinetic stability assessment.
Caption: Experimental workflow for kinetic stability assessment.
References
- 1. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 2. quora.com [quora.com]
- 3. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 4. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-Azaindolinone Synthesis
Welcome to the technical support center for the synthesis of 4-chloro-azaindolinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. This document provides in-depth technical guidance in a comprehensive question-and-answer format, grounded in scientific principles and practical experience.
Section 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the synthesis of 4-chloro-azaindolinone, providing explanations and actionable solutions.
FAQ 1: Low Yield of 4-Chloro-Azaindolinone
Question: I am consistently obtaining a low yield of my target 4-chloro-azaindolinone. What are the potential causes and how can I improve it?
Answer: Low yields are a frequent challenge in multi-step syntheses. For 4-chloro-azaindolinone, the issue can often be traced back to several key factors in the chlorination and/or the azaindolinone formation steps.
Root Causes & Troubleshooting Strategies:
-
Inefficient Chlorination: The choice of chlorinating agent and reaction conditions are critical.
-
Reagent Reactivity: Highly reactive chlorinating agents like chlorine gas (Cl₂) can lead to over-chlorination or degradation of the starting material.[1] Consider using milder and more selective reagents such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[2]
-
Reaction Temperature: Elevated temperatures can promote side reactions. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and gradually warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Solvent Choice: The solvent can significantly influence the reactivity of the chlorinating agent. Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used.
-
-
Side Reactions: Competing reactions can consume your starting material or product.
-
Over-chlorination: The azaindole nucleus is electron-rich, making it susceptible to polychlorination. To mitigate this, use a stoichiometric amount of the chlorinating agent and add it portion-wise to the reaction mixture.
-
Oxidation: Some chlorinating reagents can also act as oxidants.[1] If you observe unexpected byproducts, consider deoxygenating your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality of Starting Materials: Impurities in the azaindolinone precursor or the chlorinating agent can inhibit the reaction or lead to undesirable side products. Ensure your starting materials are pure by checking their analytical data (e.g., NMR, melting point).
-
Suboptimal Work-up and Purification: The product may be lost during extraction or chromatography.
-
Aqueous Work-up: Ensure the pH of the aqueous layer is optimized to prevent your product from remaining in the aqueous phase.
-
Chromatography: Azaindolinones can be polar. Use an appropriate solvent system for column chromatography to ensure good separation from impurities. A gradient elution might be necessary.
-
FAQ 2: Difficulty in Isolating and Purifying the Product
Question: I am observing multiple spots on my TLC plate, and it's difficult to separate the desired 4-chloro-azaindolinone from impurities. What are these likely side products and how can I improve purification?
Answer: Purification challenges often stem from the formation of closely related side products. Understanding the potential impurities is key to developing an effective purification strategy.
Likely Impurities and Purification Strategies:
-
Positional Isomers: Depending on the directing effects of substituents on the azaindole ring, chlorination might occur at other positions, leading to a mixture of isomers. Careful optimization of the reaction conditions (temperature, solvent, and catalyst) can improve regioselectivity.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have a mixture of the starting material and the product. Monitor the reaction closely by TLC or LC-MS to ensure complete conversion.
-
Polychlorinated Byproducts: As mentioned earlier, over-chlorination is a common side reaction.[1]
-
Hydrolyzed Products: During aqueous work-up, some reactive intermediates or the product itself might hydrolyze. Minimize the contact time with water and consider using brine to reduce the solubility of your product in the aqueous layer.
Enhanced Purification Techniques:
-
Column Chromatography:
-
Solvent System Optimization: Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol) to find the optimal mobile phase for separation.
-
Silica Gel Deactivation: If your compound is basic, it might streak on silica gel. You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine.[3]
-
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purifying the final product and removing minor impurities.
-
Preparative HPLC: For very difficult separations, preparative HPLC can be employed to isolate the pure compound.
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 4-chloro-azaindolinone, assuming a two-step process involving the chlorination of 7-azaindole followed by oxidation to the azaindolinone.
Protocol 1: Synthesis of 4-Chloro-7-azaindole
This protocol is adapted from a common method for the chlorination of 7-azaindole.[4][5]
Materials:
-
7-Azaindole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-azaindole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-chloro-7-azaindole.
Protocol 2: Synthesis of 4-Chloro-azaindolinone (via Oxidation)
This protocol describes the Baeyer-Villiger oxidation of a suitable 4-chloro-azaindole precursor, such as 4-chloro-3-formyl-7-azaindole, to the corresponding azaindolinone.[6]
Materials:
-
4-Chloro-3-formyl-7-azaindole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloro-3-formyl-7-azaindole (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess peroxide.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to yield the 4-chloro-azaindolinone.
Section 3: Data Presentation and Visualization
Table 1: Optimization of Chlorination Reaction Conditions
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NCS (1.05 eq) | CH₃CN | 0 to RT | 3 | 75 |
| 2 | NCS (1.05 eq) | DCM | 0 to RT | 4 | 68 |
| 3 | SO₂Cl₂ (1.1 eq) | DCM | 0 | 2 | 65 |
| 4 | POCl₃ | Neat | Reflux | 6 | 85[4][5] |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Diagrams
Caption: Synthetic workflow for 4-chloro-azaindolinone.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Chlorination - Wordpress [reagents.acsgcipr.org]
- 2. SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important heterocyclic compound. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic route, minimize side product formation, and ensure the desired purity of your final product.
I. Overview of the Synthetic Strategy
The synthesis of this compound typically proceeds in two key stages:
-
Formation of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core (also known as 7-azaindolin-2-one).
-
Regioselective chlorination of the 7-azaindolin-2-one core at the C4 position.
This guide is structured to address common issues that may arise in each of these stages.
II. Troubleshooting Guide: Side Product Formation and Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Stage 1: Synthesis of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaindolin-2-one)
A common route to the 7-azaindolin-2-one core involves the condensation of a substituted 2-aminopyridine derivative. A representative method is the aldol condensation of 7-aza-2-oxindole with an appropriate aldehyde, followed by further transformations.[1]
Question 1: My reaction to form the 7-azaindolin-2-one core is showing low yield and multiple spots on TLC, what are the potential side products?
Answer:
Low yields and multiple side products during the formation of the 7-azaindolin-2-one core often stem from incomplete cyclization, side reactions of the starting materials, or the formation of undesired isomers.
Potential Side Products and Causes:
-
Uncyclized Intermediates: The reaction may stall at an intermediate stage, especially if the cyclization conditions (e.g., temperature, base strength) are not optimal. These are often more polar than the desired product and will appear as distinct spots on a TLC plate.
-
Self-Condensation of Starting Materials: If using a synthetic route involving aldehydes or ketones, self-condensation can occur, leading to a complex mixture of byproducts.
-
Oxidation Products: The pyrrolidinone ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures, leading to the formation of the corresponding aromatic 7-azaindole.
-
Alternative Cyclization Pathways: Depending on the substituents and reaction conditions, alternative intramolecular cyclizations could lead to isomeric fused systems, although this is generally less common for this specific scaffold.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Optimize Reaction Conditions | Temperature, reaction time, and the choice of base are critical for efficient cyclization. | Systematically screen different bases (e.g., NaOEt, K2CO3, DBU) and solvents. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature to maximize product formation while minimizing byproduct accumulation. |
| Ensure High Purity of Starting Materials | Impurities in the starting materials can lead to a cascade of side reactions. | Purify all starting materials before use. For example, recrystallize solid reagents and distill liquid reagents. |
| Inert Atmosphere | To prevent oxidation of the desired product and intermediates. | Conduct the reaction under an inert atmosphere of nitrogen or argon, especially if heating for prolonged periods. |
| Controlled Addition of Reagents | To minimize self-condensation of reactive starting materials. | Add reagents such as aldehydes or strong bases dropwise to the reaction mixture at a controlled temperature. |
Stage 2: Chlorination of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
The chlorination of the 7-azaindolin-2-one core is a critical step that can lead to a variety of side products if not carefully controlled. The pyridine ring is activated towards electrophilic substitution, but the pyrrolidinone ring also contains reactive sites.
Question 2: My chlorination reaction is producing a mixture of chlorinated isomers and over-chlorinated products. How can I improve the regioselectivity for the 4-chloro product?
Answer:
Achieving high regioselectivity in the chlorination of 7-azaindole derivatives is a common challenge. The electronic nature of the bicyclic system allows for substitution at multiple positions.
Potential Side Products and Causes:
-
Isomeric Monochloro-derivatives (5-Chloro and 6-Chloro): The pyridine ring has multiple sites susceptible to electrophilic attack. The formation of 5-chloro and 6-chloro isomers is a common issue. The ratio of these isomers is highly dependent on the chlorinating agent and reaction conditions.
-
Di- and Poly-chlorinated Products: Using harsh chlorinating agents or an excess of the reagent can lead to the formation of dichlorinated or even trichlorinated species.
-
N-Chlorination: The nitrogen atoms in the ring system, particularly the pyrrolidinone nitrogen, can also be chlorinated under certain conditions.
-
Chlorination on the Pyrrolidinone Ring: The C3 position of the pyrrolidinone ring, being alpha to a carbonyl and a nitrogen, can also be susceptible to chlorination, especially under radical conditions.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Choice of Chlorinating Agent | Milder and more selective chlorinating agents can significantly improve regioselectivity. | Instead of harsh reagents like chlorine gas or sulfuryl chloride, consider using N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH). These reagents often provide better control and higher yields of the desired 4-chloro isomer.[2] |
| Reaction Temperature and Time | Lower temperatures generally favor the thermodynamically more stable product and can reduce over-reaction. | Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and carefully monitor the progress to stop the reaction once the starting material is consumed, preventing the formation of di- and poly-chlorinated byproducts. |
| Use of a Directing Group | A protecting or directing group on the pyrrolidinone nitrogen can influence the regioselectivity of the chlorination. | While this adds extra steps to the synthesis, protection of the N1 position with a suitable group (e.g., Boc, SEM) can alter the electronic distribution in the ring system and favor chlorination at the C4 position.[3] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the reactivity of the chlorinating agent and the substrate. | Screen a range of solvents, from non-polar (e.g., dichloromethane, chloroform) to more polar aprotic solvents (e.g., acetonitrile, DMF), to find the optimal medium for the desired regioselectivity. |
Question 3: I am observing a significant amount of a dark, tar-like substance in my chlorination reaction. What is causing this decomposition?
Answer:
The formation of tar-like substances is indicative of product and/or starting material decomposition, often caused by overly harsh reaction conditions or the presence of strong acids.
Potential Causes of Decomposition:
-
Strongly Acidic Conditions: Many chlorination reactions generate HCl as a byproduct. The accumulation of strong acid can lead to the degradation of the electron-rich pyrrolopyridine ring system.
-
High Reaction Temperatures: Elevated temperatures can accelerate decomposition pathways, leading to polymerization and tar formation.
-
Oxidative Degradation: Some chlorinating agents can also act as oxidants, leading to the degradation of the substrate.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use of a Non-nucleophilic Base | To neutralize the HCl generated during the reaction and prevent acid-catalyzed decomposition. | Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), to the reaction mixture to act as an acid scavenger. |
| Controlled Temperature | To minimize thermal decomposition. | Maintain a low and constant temperature throughout the reaction using an ice bath or a cryostat. |
| Purification of the Starting Material | Impurities can sometimes catalyze decomposition reactions. | Ensure the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one starting material is of high purity before proceeding with the chlorination. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final this compound product from its isomers and other side products?
A1: Column chromatography is the most effective method for separating the desired 4-chloro isomer from other chlorinated byproducts and unreacted starting material. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane or heptane and gradually increasing the polarity with ethyl acetate or dichloromethane, is recommended. Careful monitoring of the fractions by TLC or LC-MS is crucial for isolating the pure product. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain highly pure material.
Q2: Can I use protecting groups to improve the synthesis? If so, which ones are recommended?
A2: Yes, using a protecting group on the pyrrolidinone nitrogen (N1) can be highly beneficial, particularly for controlling the regioselectivity of the chlorination step. A trimethylsilylethoxymethyl (SEM) group has been used in the synthesis of related 4-chloro-1H-pyrrolo[2,3-b]pyridines.[3] However, be aware that the deprotection step can sometimes be challenging and may lead to its own set of side products.[3] The choice of protecting group should be guided by its stability to the reaction conditions of the subsequent steps and the ease of its removal.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. Chlorinating agents are often corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted with appropriate shielding, especially when working on a larger scale. Always quench any unreacted chlorinating agent carefully before workup.
IV. Visualizing Reaction Pathways
Diagram 1: General Synthetic Route
Caption: A simplified workflow for the synthesis.
Diagram 2: Potential Side Products in Chlorination
Caption: Common side products during chlorination.
V. References
-
Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, (11), 1505-1514. --INVALID-LINK--
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 766-771. --INVALID-LINK--
-
Chen, Y., et al. (2019). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Molecules, 24(23), 4309. --INVALID-LINK--
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 434. --INVALID-LINK--
-
Aarhus, M. I. D., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3373. --INVALID-LINK--
-
Merlic, C. A., & Baur, A. (1998). Synthesis of the 7-Azaindole Alkaloid (±)-Alantrypinone. The Journal of Organic Chemistry, 63(16), 5575-5583. --INVALID-LINK--
-
Malykhin, R. S., & Sukhorukov, A. Y. (2023). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF. Chemistry of Heterocyclic Compounds, 59(1-2), 1-13. --INVALID-LINK--
-
Li, J., et al. (2020). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters, 22(15), 5945-5949. --INVALID-LINK--
-
Patil, S. A., et al. (2012). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Tetrahedron Letters, 53(15), 1947-1949. --INVALID-LINK--
-
Gu, Y., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(7), 1886-1892. --INVALID-LINK--
-
Chen, Y., et al. (2019). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Molecules, 24(23), 4309. --INVALID-LINK--
References
- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity Control in the Synthesis of Substituted Azaindolinones
Welcome to the Technical Support Center for the synthesis of substituted azaindolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in these critical synthetic processes. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues in Azaindolinone Synthesis
The synthesis of substituted azaindolinones is often challenged by issues of regioselectivity, low yields, and the formation of side products. This section provides a systematic approach to troubleshooting these common problems.
| Problem | Probable Cause(s) | Suggested Solutions & Explanations |
| 1. Poor or Incorrect Regioselectivity in Cyclization | - Steric Hindrance: Bulky substituents on the pyridine ring or the cyclizing chain can disfavor the formation of the desired regioisomer. - Electronic Effects: The electronic nature of substituents on the pyridine ring can influence the nucleophilicity of the reacting centers, directing the cyclization to an undesired position. - Inappropriate Catalyst/Ligand System: For metal-catalyzed reactions, the choice of metal, ligand, and additives is crucial for controlling regioselectivity. | - Substrate Modification: If possible, redesign the substrate to minimize steric hindrance near the desired cyclization site. - Protecting Group Strategy: Employ electron-withdrawing or -donating protecting groups on the indole nitrogen to modulate the nucleophilicity of the C3 position and influence the regioselectivity of cyclization. - Catalyst and Ligand Screening: For palladium-catalyzed reactions, systematically screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands often favor reductive elimination from the less hindered position. For Heck-type cyclizations, the choice between cationic and neutral palladium intermediates can influence the regioselectivity. - Solvent and Base Optimization: The polarity of the solvent and the nature of the base can influence the reaction pathway and, consequently, the regioselectivity. Screen a range of solvents (e.g., toluene, dioxane, DMF, DMAc) and bases (e.g., Cs2CO3, K3PO4, NaOtBu). |
| 2. Low to No Product Yield | - Decomposition of Starting Material: Pyridylhydrazines, common precursors in Fischer indolization, can be unstable under harsh acidic or thermal conditions. - Catalyst Deactivation: In palladium-catalyzed reactions, the active Pd(0) species can be sensitive to air or undergo aggregation, leading to catalyst deactivation. - Unfavorable Reaction Kinetics: The activation barrier for the desired cyclization may be too high under the current reaction conditions. | - Milder Reaction Conditions for Fischer Indolization: Use milder acid catalysts (e.g., PPTS, acetic acid) or microwave irradiation to promote cyclization at lower temperatures and shorter reaction times. - Inert Atmosphere and Catalyst Protection: For palladium-catalyzed reactions, ensure all reagents and solvents are rigorously degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The use of robust pre-catalysts or ligands that stabilize the active catalytic species can also be beneficial. - Temperature and Concentration Optimization: Systematically vary the reaction temperature and concentration. In some cases, higher temperatures may be required to overcome the activation energy, while in others, lower temperatures may prevent side reactions. |
| 3. Formation of Significant Side Products (e.g., Dehalogenation, Dimerization) | - Reductive Dehalogenation: In palladium-catalyzed reactions, premature reductive dehalogenation of the aryl halide starting material can compete with the desired cross-coupling and cyclization. - Homocoupling/Dimerization: Starting materials or intermediates can undergo homocoupling, leading to dimeric byproducts. - Incomplete Cyclization: The reaction may stall after an initial coupling step, leaving uncyclized intermediates as the major product. | - Choice of Base and Additives: The choice of base can influence the rate of reductive dehalogenation. Weaker bases may be preferable in some cases. The addition of silver salts (e.g., Ag2CO3) can sometimes suppress dehalogenation. - Ligand Selection: The use of bulky, electron-rich ligands can often suppress side reactions by promoting the desired reductive elimination step. - Reaction Time and Temperature Control: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or excessive temperatures can lead to the accumulation of side products. |
| 4. Difficulty in Isolating and Purifying the Desired Regioisomer | - Similar Polarity of Isomers: Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography. | - Advanced Chromatographic Techniques: Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for challenging separations. - Derivatization: If the isomers have a reactive functional group, consider derivatizing the mixture to introduce a significant difference in polarity, facilitating separation. The protecting group can then be removed after separation. - Crystallization: Attempt to selectively crystallize one of the regioisomers from the mixture. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic planning and execution of substituted azaindolinone synthesis.
Q1: How do I choose the best synthetic strategy to control regioselectivity for a specific substituted azaindolinone?
A1: The choice of synthetic strategy is paramount for controlling regioselectivity. Consider the following factors:
-
Target Regioisomer: The desired substitution pattern will heavily influence your choice. For example, a Fischer indolization is often used for 6- and 4-azaindoles, while palladium-catalyzed methods offer broad applicability for various isomers.
-
Starting Material Availability: The accessibility of appropriately substituted pyridines or anilines is a practical consideration.
-
Functional Group Tolerance: If your molecule contains sensitive functional groups, a milder, palladium-catalyzed approach may be preferable to the harsh conditions of a classical Fischer indolization.
Here is a decision-making workflow to guide your choice:
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start -> fischer; fischer -> fischer_protocol [label="Yes"]; fischer -> pd_catalyzed [label="No\n(e.g., sensitive groups, poor precursor reactivity)"]; pd_catalyzed -> heck [label="Intramolecular C-C bond formation"]; pd_catalyzed -> buchwald [label="Intramolecular C-N bond formation"]; fischer_protocol -> re-evaluate [style=dotted]; heck -> re-evaluate [style=dotted]; buchwald -> re-evaluate [style=dotted]; }
Caption: Decision tree for selecting a synthetic strategy.Q2: My Aza-Fischer indolization is failing. What are the common pitfalls?
A2: The Aza-Fischer indolization is notoriously more challenging than its indole counterpart. Common reasons for failure include:
-
Unfavorable Tautomerization: The equilibrium between the pyridylhydrazone and the key ene-hydrazine intermediate can be unfavorable, especially for 3-pyridylhydrazones. This is often due to the basicity of the pyridine nitrogen.
-
-Sigmatropic Rearrangement: This key step can have a high activation barrier.
-
Side Reactions: Under harsh acidic conditions, decomposition of the starting materials or intermediates can occur.
To troubleshoot, consider using pyridylhydrazines with electron-donating substituents, which have been shown to improve reactivity. Milder reaction conditions, such as using microwave irradiation, can also be beneficial.
Q3: How can I definitively determine the regiochemistry of my substituted azaindolinone product?
A3: A combination of 1D and 2D NMR techniques is essential for unambiguous structure elucidation.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly informative.
-
¹³C NMR: The chemical shifts of the carbonyl carbon and the quaternary carbons of the heterocyclic core provide valuable data.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing you to trace the connectivity of the protons on the pyridine ring and any substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining through-space proximity of protons. For example, a NOE correlation between a substituent and a specific proton on the pyridine ring can confirm its position.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for confirming the connectivity of the entire scaffold.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the most definitive structural proof.
start [label="Synthesized Azaindolinone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_1d [label="Acquire ¹H and ¹³C NMR", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; cosy [label="Acquire COSY", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; noesy [label="Acquire NOESY/ROESY", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; hmbc [label="Acquire HMBC", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze 2D NMR Data\n(Correlations, Connectivity)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; structure_elucidated [label="Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ambiguous [label="Ambiguous Results", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; xray [label="Perform X-ray Crystallography", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> nmr_1d; nmr_1d -> cosy -> noesy -> hmbc -> analyze; analyze -> structure_elucidated [label="Unambiguous"]; analyze -> ambiguous [label="Ambiguous"]; ambiguous -> xray; xray -> structure_elucidated; }
Caption: Workflow for determining the regiochemistry of substituted azaindolinones.Experimental Protocols
The following are generalized, step-by-step protocols for key synthetic methods. These should be adapted and optimized for specific substrates and target molecules.
Protocol 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Cyclization
This protocol describes the synthesis of an N-substituted azaindolinone from a 2-halopyridine-3-carboxamide derivative.
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Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the substituted 2-halopyridine-3-carboxamide (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Addition of Base and Solvent: Add a base (e.g., Cs₂CO₃, 2.0 equiv) and a degassed anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Aza-Fischer Indolization for Azaindolinone Synthesis
This protocol outlines the synthesis of an azaindolinone from a pyridylhydrazine and a suitable keto-acid or ester.
-
Hydrazone Formation: In a round-bottom flask, dissolve the pyridylhydrazine hydrochloride (1.0 equiv) and the keto-acid or ester (1.1 equiv) in a suitable solvent (e.g., ethanol). Add a catalytic amount of acid (e.g., acetic acid) and stir at room temperature until hydrazone formation is complete (monitored by TLC or LC-MS).
-
Cyclization: Add a cyclizing agent (e.g., polyphosphoric acid or Eaton's reagent) and heat the reaction mixture to 80-150 °C. Alternatively, microwave irradiation can be used for a shorter reaction time and potentially higher yield.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto ice. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.
Protocol 3: Intramolecular Reductive Heck Reaction
This protocol describes the synthesis of a 3,3-disubstituted azaindolinone from an N-acryloyl-2-haloaminopyridine.
-
Reaction Setup: In a reaction vessel, combine the N-acryloyl-2-haloaminopyridine (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a phosphine ligand (e.g., PPh₃, 10-20 mol%).
-
Addition of Reagents: Add a base (e.g., K₂CO₃, 2.0 equiv) and a hydrogen source (e.g., formic acid or a formate salt). Add a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction Execution: Heat the mixture to 60-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Technical Support Center: Scale-up Synthesis of 4-Chloro-7-azaindolin-2-one
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the considerations for the scale-up synthesis of 4-Chloro-7-azaindolin-2-one. This valuable heterocyclic scaffold is a key intermediate in the development of various therapeutic agents. This guide is structured to provide not only procedural steps but also the underlying chemical principles and troubleshooting strategies to navigate the challenges of transitioning from bench-scale to larger-scale production.
Overview of the Synthetic Strategy
The synthesis of 4-Chloro-7-azaindolin-2-one can be approached through a multi-step sequence, starting from commercially available precursors. A plausible and scalable route involves the construction of the 7-azaindole core, followed by chlorination and subsequent oxidation to the desired indolin-2-one. The choice of reagents and reaction conditions is critical to ensure high yield, purity, and operational safety, especially at a larger scale.
A proposed synthetic pathway is outlined below. This guide will delve into the critical aspects of each stage, from starting material selection to final product purification.
Caption: Proposed synthetic workflow for 4-Chloro-7-azaindolin-2-one.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the scale-up synthesis of 4-Chloro-7-azaindolin-2-one.
FAQ 1: Low Yield in the Initial Condensation Step
Question: We are experiencing low yields in the initial condensation reaction between 2-fluoro-3-methylpyridine and diethyl oxalate. What are the likely causes and how can we optimize this step for a larger scale?
Answer: The condensation to form the pyridylpyruvate intermediate is a critical step that is highly sensitive to reaction conditions. Several factors can contribute to low yields on a larger scale:
-
Base Selection and Stoichiometry: This reaction typically requires a strong, non-nucleophilic base to deprotonate the methyl group of 2-fluoro-3-methylpyridine. Common bases include lithium diisopropylamide (LDA) or sodium ethoxide. On a larger scale, ensuring complete deprotonation without side reactions is crucial.
-
Troubleshooting:
-
Incomplete Deprotonation: Ensure the base is of high purity and the stoichiometry is correct. For large-scale reactions, consider a slight excess of the base.
-
Side Reactions: The pyruvate intermediate can undergo self-condensation or other side reactions. Slower addition of the electrophile (diethyl oxalate) at a controlled temperature can mitigate this.
-
-
-
Temperature Control: Exothermic reactions are a significant concern during scale-up. Inadequate temperature control can lead to the formation of byproducts.
-
Troubleshooting:
-
Exotherm Management: Use a reactor with efficient heat transfer capabilities. Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction temperature.
-
-
-
Solvent Choice: The choice of an appropriate anhydrous solvent is critical. Tetrahydrofuran (THF) is a common choice.
-
Troubleshooting:
-
Moisture Contamination: Ensure all reagents and solvents are rigorously dried. Water can quench the strong base and inhibit the reaction.
-
-
| Parameter | Bench-Scale Condition | Scale-up Consideration |
| Base | LDA, NaOEt | Ensure accurate stoichiometry; consider slight excess. |
| Temperature | -78 °C to RT | Implement robust cooling and controlled addition. |
| Solvent | Anhydrous THF | Ensure rigorous drying of all components. |
FAQ 2: Incomplete Reductive Cyclization and Impurity Formation
Question: During the reductive cyclization to form the 7-azaindole ring, we observe incomplete conversion and the formation of a significant amount of a 7-azaindoline byproduct. What is causing this and how can it be prevented?
Answer: The formation of the reduced 7-azaindoline instead of the desired 7-azaindole can be influenced by the choice of reducing agent and reaction conditions.[1]
-
Choice of Reducing Agent: Strong reducing agents or harsh reaction conditions can lead to over-reduction of the pyrrole ring.
-
Troubleshooting:
-
Milder Reducing Agents: Consider using milder reducing agents or optimizing the stoichiometry of the current one. For instance, if using a strong hydride source, reducing the equivalents might be necessary.
-
Reaction Time and Temperature: Carefully monitor the reaction progress by HPLC or TLC. Shorter reaction times or lower temperatures might favor the formation of the desired product.
-
-
-
Chemoselectivity in Domino Reactions: In some synthetic routes, the choice of the base's counter-ion can influence the chemoselectivity between the formation of 7-azaindole and 7-azaindoline. For instance, in reactions involving 2-fluoro-3-methylpyridine and arylaldehydes, LiN(SiMe3)2 has been shown to favor the formation of 7-azaindoline, while KN(SiMe3)2 favors the 7-azaindole.[1]
-
Troubleshooting:
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Base Screening: If your synthesis involves a similar domino reaction, consider screening different alkali-amide bases to optimize for the desired product.
-
-
Caption: Potential pathways for desired product and byproduct formation.
FAQ 3: Poor Regioselectivity during Chlorination
Question: We are struggling with poor regioselectivity during the chlorination of the 7-azaindolin-2-one core. We are observing chlorination at multiple positions. How can we improve the selectivity for the 4-position?
Answer: The electrophilic chlorination of the 7-azaindolin-2-one ring system can be challenging due to the presence of multiple activated positions.
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Directing Group Effects: The lactam carbonyl group and the pyridine nitrogen influence the electron density of the aromatic rings, directing the electrophilic substitution.
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Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a crucial role. Highly reactive agents may lead to lower selectivity.
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Troubleshooting:
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Screening Chlorinating Agents: Experiment with a range of chlorinating agents, from the more reactive (e.g., sulfuryl chloride) to milder ones (e.g., N-chlorosuccinimide (NCS)).
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Protecting Groups: In some cases, transiently protecting other reactive sites might be necessary to achieve the desired regioselectivity.
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-
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Reaction Conditions: Temperature and solvent can significantly impact the selectivity of the chlorination reaction.
-
Troubleshooting:
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Low-Temperature Reaction: Performing the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.
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Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile. A solvent screen could be beneficial.
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FAQ 4: Challenges in Purification at Scale
Question: We are finding it difficult to purify the final 4-Chloro-7-azaindolin-2-one product on a larger scale. Column chromatography is not ideal for our production needs. What are some alternative purification strategies?
Answer: Relying solely on column chromatography for large-scale purification can be inefficient and costly. Consider the following alternatives:
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Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid compounds.
-
Troubleshooting:
-
Solvent Screening: A thorough solvent screening is essential to identify a suitable solvent or solvent system from which the product crystallizes with high purity and yield. Key properties to look for are high solubility of the product in the hot solvent and low solubility in the cold solvent, while impurities remain soluble.
-
-
-
Slurrying: Suspending the crude product in a solvent in which it has low solubility can be effective for removing highly soluble impurities.
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Acid-Base Extraction: If the product or impurities have acidic or basic functional groups, a liquid-liquid extraction based on pH adjustment can be a powerful purification technique.
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | High resolution | Not easily scalable, high solvent consumption |
| Crystallization | Highly scalable, cost-effective | Requires a suitable solvent system |
| Slurrying | Simple, removes soluble impurities | Lower purification efficiency than crystallization |
Detailed Experimental Protocols
The following are generalized, step-by-step protocols that should be optimized for your specific laboratory and scale-up equipment.
Protocol 1: Synthesis of 7-Azaindolin-2-one (Intermediate C)
This protocol outlines a potential route to the core intermediate.
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Step 1: Condensation
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Charge the reactor with anhydrous THF and cool to -78 °C.
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Slowly add a solution of lithium diisopropylamide (LDA) in THF.
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Add 2-fluoro-3-methylpyridine dropwise, maintaining the temperature below -70 °C.
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After stirring for 1 hour, slowly add diethyl oxalate.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
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-
Step 2: Reductive Cyclization and Hydrolysis
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Dissolve the crude pyridylpyruvate intermediate in a mixture of acetic acid and water.
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Add zinc dust portion-wise, controlling the exotherm.
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Heat the reaction mixture to reflux and monitor the reaction progress by HPLC.
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Upon completion, cool the reaction mixture and filter to remove excess zinc.
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Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product.
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The resulting 7-azaindole-2-carboxylic acid ester can be hydrolyzed and decarboxylated under acidic or basic conditions to yield 7-azaindolin-2-one.
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Protocol 2: Chlorination of 7-Azaindolin-2-one
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Step 1: Chlorination
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Dissolve 7-azaindolin-2-one in a suitable solvent (e.g., acetonitrile or dichloromethane).
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Cool the solution to 0 °C.
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Add N-chlorosuccinimide (NCS) portion-wise, keeping the temperature below 5 °C.
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Stir the reaction at 0 °C and monitor its progress by HPLC.
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Extract the product, wash the organic layer with brine, dry, and concentrate.
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-
Step 2: Purification
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Safety Considerations
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Strong Bases: Reagents like LDA are highly reactive and pyrophoric. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE).
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Chlorinating Agents: NCS and other chlorinating agents are corrosive and can be toxic. Use them in a well-ventilated fume hood.
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Solvents: Many organic solvents used in this synthesis are flammable. Avoid ignition sources.
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Exothermic Reactions: Be prepared to manage exothermic reactions, especially during scale-up, by using appropriate cooling systems and controlled addition rates.
Analytical Methods for Process Monitoring
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High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress, determining product purity, and identifying impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (containing 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.
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Thin-Layer Chromatography (TLC): A quick and simple method for qualitative reaction monitoring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.
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Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.
References
Technical Support Center: Refinement of Analytical Methods for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support center for the analytical characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this novel heterocyclic compound. Due to the limited availability of specific literature for this exact molecule, this guide synthesizes established principles from the analysis of structurally related pyrrolopyridinones, lactams, and other halogenated heterocyclic compounds to provide a robust framework for your analytical endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analytical approaches for this compound.
Q1: What is the recommended primary analytical technique for the quantification of this compound?
A1: For routine quantification and purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended primary technique. This is due to the presence of a chromophore in the pyrrolopyridinone ring system, which should allow for sensitive UV detection. Furthermore, HPLC is well-suited for the analysis of moderately polar, non-volatile compounds like the target molecule. A stability-indicating HPLC method is crucial to separate the parent compound from potential degradants.[1][2]
Q2: Is Gas Chromatography (GC) a viable option for analyzing this compound?
A2: Direct GC analysis is likely to be challenging. The molecule possesses a lactam functional group and a secondary amine, which are polar and can lead to poor peak shape, thermal degradation in the injector, and adsorption on the column.[3] However, GC-MS could be a powerful tool for identification and quantification following a derivatization step. Silylation, for example, can increase the volatility and thermal stability of the analyte, making it more amenable to GC analysis.[3][4][5][6]
Q3: What are the expected major degradation pathways for this molecule under stress conditions?
A3: Based on the lactam and chlorinated pyridine moieties, the following degradation pathways are anticipated:
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Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the pyrrolidinone ring.[1][7]
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Oxidation: The pyrrole ring and the electron-rich aromatic system can be susceptible to oxidation.
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Photodegradation: Pyrrolopyridine derivatives have been shown to be photolabile.[7] Forced degradation studies are essential to confirm these pathways and develop a stability-indicating method.[8][9]
Q4: What should I consider for sample preparation?
A4: The choice of solvent is critical. This compound is expected to be soluble in polar organic solvents like acetonitrile, methanol, and DMSO. For extraction from complex matrices, a balance between analyte solubility and matrix component insolubility must be found. Solid-Phase Extraction (SPE) may be a useful technique for sample clean-up.[10] Always ensure the sample is fully dissolved before injection to avoid blockages and poor peak shape.[11]
Section 2: HPLC Method Development and Troubleshooting Guide
Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides a good starting point for retaining the moderately polar analyte. Consider end-capped columns to minimize interactions with residual silanols.[12] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | An acidic mobile phase will suppress the ionization of any residual silanols on the column, improving peak shape. A gradient elution from low to high organic content is recommended for initial method development to ensure elution of all components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature is crucial for reproducible retention times. |
| Detection | UV, 254 nm or Diode Array Detector (DAD) | 254 nm is a common starting wavelength. A DAD is highly recommended to assess peak purity and identify the optimal detection wavelength. |
| Injection Volume | 10 µL | This can be optimized based on analyte concentration and sensitivity requirements. |
Troubleshooting Common HPLC Issues
dot graph TD { A[Start: Poor Chromatography Observed] --> B{Issue Identification}; B --> C{Peak Tailing?}; B --> D{Poor Resolution?}; B --> E{Variable Retention Times?}; C --> F[Check Mobile Phase pH]; F --> G{Is pH > 3?}; G -- Yes --> H[Lower pH to ~2.5 with Formic/Trifluoroacetic Acid]; G -- No --> I[Consider Secondary Interactions]; I --> J[Use Highly Deactivated/End-capped Column]; I --> K[Reduce Analyte Concentration to Avoid Mass Overload]; D --> L[Optimize Gradient]; L --> M[Decrease Gradient Slope for Better Separation]; L --> N[Increase Column Length or Use Smaller Particle Size Column]; E --> O[Check for Leaks in the System]; E --> P[Ensure Consistent Mobile Phase Preparation]; E --> Q[Thermostat the Column]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Process] end style StartNode fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style DecisionNode fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style ProcessNode fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Workflow for troubleshooting common HPLC issues.
Problem 1: Significant Peak Tailing
-
Symptom: The peak for this compound has an asymmetry factor > 1.2.
-
Underlying Cause: This is often due to secondary interactions between the polar analyte and active sites on the stationary phase, most commonly acidic silanol groups (Si-OH) on silica-based columns.[13][14] The lactam and secondary amine functionalities can interact with these sites.
-
Solutions:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0) using an acid like formic or trifluoroacetic acid will suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Use a Highly Deactivated Column: Employ a column with end-capping or a polar-embedded phase. These columns have fewer accessible silanol groups, leading to improved peak shape for polar and basic compounds.[12]
-
Check for Mass Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.
-
Column Bed Deformation: A void at the head of the column can cause peak tailing. If suspected, reversing and flushing the column (if the manufacturer allows) may help.
-
Problem 2: Co-elution with Impurities or Degradants
-
Symptom: A single peak is observed, but it is broad or has a shoulder, and the mass balance in a stability study is poor.
-
Underlying Cause: The current method lacks the selectivity to separate the main peak from closely related impurities or degradation products.
-
Solutions:
-
Optimize the Gradient: A shallower gradient will provide more time for separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent-analyte interactions.
-
Increase Column Efficiency: Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) to improve resolution.
-
Use a Different Stationary Phase: If C18 is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded phase to introduce different retention mechanisms.
-
Section 3: GC-MS Method Development and Troubleshooting
Due to the polar nature of this compound, derivatization is highly recommended for robust GC-MS analysis.
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Drying: Ensure the sample is completely dry, as silylation reagents are moisture-sensitive. This can be achieved by dissolving in a volatile solvent like dichloromethane and evaporating to dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes. The reaction time and temperature may require optimization.
-
Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS system.
Recommended Starting GC-MS Conditions
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Inlet Temperature | 250 °C | A lower temperature may be necessary if thermal degradation is observed even after derivatization. |
| Injection Mode | Splitless (for trace analysis) or Split | Splitless injection maximizes sensitivity, while a split injection is suitable for higher concentrations. |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate. |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | A standard, relatively non-polar column suitable for a wide range of derivatized compounds. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | This is a starting point; the program should be optimized to ensure good separation from any byproducts of the derivatization reaction. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization for creating a reproducible fragmentation pattern. |
Troubleshooting Common GC-MS Issues
dot graph TD { A[Start: GC-MS Analysis Issues] --> B{Problem Identification}; B --> C{No Peak or Very Small Peak?}; B --> D{Broad or Tailing Peak?}; B --> E{Multiple Peaks for Analyte?}; C --> F[Incomplete Derivatization]; F --> G[Optimize Reaction: Increase Temperature/Time]; F --> H[Ensure Anhydrous Conditions]; C --> I[Analyte Degradation in Inlet]; I --> J[Lower Inlet Temperature]; D --> K[Adsorption in System]; K --> L[Check for Active Sites in Liner/Column]; K --> M[Ensure Complete Derivatization]; E --> N[Incomplete Derivatization or Side Reactions]; N --> O[Optimize Derivatization Conditions]; N --> P[Check for Isomeric Byproducts]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Process] end style StartNode fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style DecisionNode fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style ProcessNode fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Troubleshooting workflow for derivatization-based GC-MS analysis.
Problem: Incomplete or No Derivatization
-
Symptom: The peak for the derivatized analyte is very small or absent, and a broad, tailing peak for the underivatized compound may be observed at a later retention time.
-
Underlying Cause: The derivatization reaction has not gone to completion.
-
Solutions:
-
Optimize Reaction Conditions: Increase the reaction temperature or time. A systematic study should be performed to find the optimal conditions.
-
Ensure Anhydrous Conditions: Silylation reagents are highly reactive with water. Ensure all glassware, solvents, and the sample are dry.
-
Consider a Different Reagent: If BSTFA is not effective, other silylating agents with varying reactivity can be tested.
-
Problem: Mass Spectrum Interpretation - Isotopic Pattern for Chlorine
-
Symptom: Confusion in identifying the molecular ion peak.
-
Underlying Cause: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.
-
Guidance:
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an essential tool for the structural elucidation and confirmation of this compound.
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyridine and pyrrole rings. The coupling patterns will be indicative of their positions relative to each other and the substituents.
-
CH₂ Protons: A signal corresponding to the methylene group in the pyrrolidinone ring.
-
NH Proton: A potentially broad signal for the secondary amine in the pyrrole ring, which may exchange with D₂O. Another NH proton is present in the lactam group.
Expected ¹³C NMR Features:
-
Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) corresponding to the lactam carbonyl group.
-
Aromatic Carbons: Signals in the aromatic region (typically 100-150 ppm). Carbons attached to chlorine and nitrogen will show characteristic shifts.
Troubleshooting NMR Issues:
-
Poor Solubility: If the compound is not fully dissolved, it will result in broad peaks and poor resolution. Test different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Signal Overlap: If signals are overlapping, consider using a higher field strength NMR instrument or 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve the ambiguities.
References
- 1. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. veeprho.com [veeprho.com]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. waters.com [waters.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of GSK3β Inhibitors: Benchmarking 4-Chloro-7-azaindolin-2-one Analogs Against Established Standards
Introduction: GSK3β as a Pivotal Therapeutic Target
Glycogen Synthase Kinase 3β (GSK3β) is a constitutively active serine/threonine kinase that has emerged from the shadow of its initial discovery in glycogen metabolism to become a central node in a vast array of cellular signaling pathways. Its dysregulation is implicated in a spectrum of human diseases, including Alzheimer's disease (AD), bipolar disorder, type 2 diabetes, and various cancers.[1][2][3] In neurodegenerative contexts, GSK3β is notoriously known for its role in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs), one of the pathological hallmarks of AD.[4][5] Furthermore, GSK3β is a critical negative regulator in the Wnt/β-catenin and insulin/PI3K/Akt signaling pathways, controlling processes from cell fate determination to glucose homeostasis.[6][7][8]
This central role makes GSK3β an attractive, albeit challenging, therapeutic target. The development of potent and selective inhibitors is a key objective for both basic research and clinical applications. This guide provides a comparative analysis of several prominent GSK3β inhibitors, each with distinct characteristics. We will benchmark the emerging class of azaindolin-2-one inhibitors, using published data on its analogs, against well-established compounds to provide researchers with a framework for selecting and evaluating the appropriate tool for their specific experimental needs.
Comparative Profiles of Leading GSK3β Inhibitors
The efficacy and utility of a kinase inhibitor are defined by its potency, selectivity, and mechanism of action. A researcher's choice will depend on whether the goal is maximal potency for a biochemical assay, high selectivity for a cell-based model, or a specific mechanism for therapeutic development. The following table summarizes key data for a selection of widely used and emerging GSK3β inhibitors.
| Compound | Chemical Class | Mechanism of Action | GSK3β Potency | GSK3α Potency | Key Selectivity & Notes |
| Azaindolin-2-one ((E)-2f) | Azaindolin-2-one | ATP-competitive (predicted) | IC50: 1.7 µM[4][9] | Not Reported | A novel scaffold showing dual inhibition of GSK3β and tau aggregation in a cell model. Represents an emerging class of multi-target agents.[4][9] |
| CHIR99021 | Aminopyrimidine | ATP-competitive | IC50: 6.7 nM[10][11] | IC50: 10 nM[10][11] | Considered the "gold standard" for selectivity.[1][11] Exhibits >500-fold selectivity for GSK3 over closely related kinases.[11] |
| Tideglusib | Thiadiazolidinone | Non-ATP-competitive, Irreversible | IC50: 5 nM | Not Reported | One of the few non-ATP competitive inhibitors to reach clinical trials.[9] Its irreversible nature provides prolonged target engagement. |
| AR-A014418 | Thiazole | ATP-competitive | IC50: 104 nM; Ki: 38 nM | Less potent | Highly selective against a panel of 26 other kinases. Reduces tau phosphorylation at GSK3-specific sites in cellular models. |
| SB-216763 | Maleimide | ATP-competitive | IC50: 34.3 nM | IC50: 34.3 nM | Potent and selective inhibitor of both GSK3 isoforms. Widely used to study Wnt/β-catenin signaling. |
| Kenpaullone | Indolo[3,2-d][10]benzazepine | ATP-competitive | IC50: 230 nM | Not Reported | An earlier generation inhibitor; also potently inhibits CDKs (e.g., Cdk1/cyclin B, IC50: 0.4 µM), making it a useful control for studying selectivity. |
| Lithium Chloride (LiCl) | Inorganic Salt | Non-competitive (with Mg2+) | Ki: ~2 mM | Not Reported | A direct, non-competitive inhibitor that also indirectly inhibits GSK3β by promoting its inhibitory phosphorylation at Ser9. Used clinically as a mood stabilizer. |
Expert Analysis: Causality Behind Experimental Choices
Mechanism of Action: The ATP-Competitive vs. Non-Competitive Divide
The vast majority of kinase inhibitors, including CHIR99021, AR-A014418, and the azaindolin-2-one scaffold, are ATP-competitive. They function by occupying the highly conserved ATP-binding pocket of the kinase.
-
Rationale: This approach is structurally straightforward and has a high success rate.
-
Challenge: The ATP-binding pocket is conserved across the kinome, creating a significant challenge for achieving selectivity. Off-target inhibition of other kinases, such as cyclin-dependent kinases (CDKs) by Kenpaullone, can lead to confounding results or cellular toxicity.
In contrast, Tideglusib and Lithium represent non-ATP-competitive mechanisms.[9] Tideglusib is particularly noteworthy as an irreversible inhibitor that covalently modifies a cysteine residue near the active site.
-
Rationale for Choosing Non-Competitive Inhibitors: By targeting less conserved allosteric sites, these inhibitors can achieve a higher degree of selectivity. This is a critical advantage in therapeutic development, as it may reduce off-target side effects. For example, Tideglusib has been shown to inhibit GSK3β without inducing the nuclear accumulation of β-catenin seen with some ATP-competitive inhibitors, suggesting a more nuanced modulation of downstream pathways.
The Interplay of Potency and Selectivity
For basic research, CHIR99021 is often the inhibitor of choice due to its unparalleled combination of nanomolar potency and high selectivity.[10][11]
-
Experimental Causality: When studying the Wnt pathway, a researcher must be confident that the observed phenotype (e.g., β-catenin accumulation) is due to the inhibition of GSK3 and not a confounding off-target effect. The high selectivity of CHIR99021 provides this confidence.[1][12]
The novel azaindolin-2-one compound (E)-2f has a reported IC50 of 1.7 µM.[4][9] While less potent than CHIR99021, its value lies in its dual-action potential: inhibiting GSK3β's enzymatic activity and simultaneously preventing the aggregation of its primary substrate, tau.[4][9] This multi-target approach is gaining traction for complex, multifactorial diseases like AD.
Cellular Target Engagement: Validating Downstream Effects
Biochemical potency (IC50) does not guarantee efficacy in a complex cellular environment. Therefore, a critical validation step is to measure the inhibitor's effect on known downstream signaling pathways.
In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK3β stabilizes β-catenin, allowing it to translocate to the nucleus and activate target gene transcription.[12][6]
-
Experimental Validation: A hallmark experiment is to treat cells with a GSK3β inhibitor and measure the accumulation of total β-catenin via Western blot or immunofluorescence.
Caption: Wnt/β-catenin signaling pathway and the action of GSK3β inhibitors.
Insulin signaling leads to the activation of Akt, which in turn phosphorylates GSK3β at Serine 9, leading to its inactivation.[7][8] This relieves the GSK3β-mediated inhibition of Glycogen Synthase, promoting glycogen synthesis. Dysregulation of this pathway is a hallmark of insulin resistance.[3]
-
Experimental Validation: Researchers can assess an inhibitor's impact by measuring the phosphorylation status of GSK3β's substrates, such as Tau or Glycogen Synthase.
Caption: Insulin signaling pathway showing regulation and inhibition of GSK3β.
Mandatory Protocols for Comparative Evaluation
To ensure data trustworthiness, protocols must be robust and self-validating. Here we provide standard operating procedures for the initial characterization of a novel GSK3β inhibitor like a 4-Chloro-7-azaindolin-2-one analog.
Protocol 1: In Vitro Biochemical Kinase Assay for IC50 Determination
This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of purified GSK3β by 50% (IC50), a fundamental measure of potency. We will use the ADP-Glo™ Kinase Assay as a model system, which measures kinase activity by quantifying the amount of ADP produced.
Caption: Workflow for an in vitro GSK3β kinase assay using ADP-Glo™.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., 4-Chloro-7-azaindolin-2-one analog) in a kinase buffer with a constant final DMSO concentration (e.g., 1%). Include vehicle-only (DMSO) and no-enzyme controls.
-
Plate Inhibitor: Add 2.5 µL of each inhibitor dilution to a 384-well plate.
-
Enzyme Addition: Add 5 µL of diluted, purified GSK3β enzyme to each well (except "no enzyme" controls).
-
Reaction Initiation: Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture. Final concentrations should be near the Km values for the substrate peptide (e.g., GSM peptide) and ATP.
-
Incubation: Gently mix and incubate the plate at 30°C for 60 minutes, ensuring the reaction is within the linear range.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then generates a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Tau in a Cellular Context
This protocol validates that the inhibitor can cross the cell membrane and engage its target, GSK3β, leading to a measurable change in a downstream substrate. We will measure the reduction of Tau phosphorylation at a GSK3-specific site.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons) and grow to ~80% confluency. Treat cells with various concentrations of the inhibitor (and a vehicle control) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Tau at a GSK3-relevant site (e.g., Ser396 or Thr231).[4] In parallel, probe a separate blot or strip and re-probe the same blot with an antibody for total Tau and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities. Normalize the phospho-Tau signal to the total Tau signal to determine the specific change in phosphorylation, and then normalize to the loading control to correct for any loading inaccuracies.
Conclusion and Future Perspectives
The landscape of GSK3β inhibitors is diverse, ranging from the highly potent and selective research tool CHIR99021 to the clinically tested, non-competitive inhibitor Tideglusib . While high potency and selectivity remain paramount goals, the emergence of scaffolds like azaindolin-2-one highlights a promising new direction in drug discovery: multi-target agents. The ability of an azaindolin-2-one analog to not only inhibit the kinase but also interfere with the aggregation of its pathological substrate, tau, presents a compelling therapeutic strategy for Alzheimer's disease.[4][9]
For researchers entering this field, the choice of inhibitor must be guided by the experimental question. For elucidating the fundamental role of GSK3β in a signaling pathway, a highly selective agent like CHIR99021 is indispensable. For studies exploring novel therapeutic paradigms for neurodegeneration, compounds from the azaindolin-2-one class may offer a more functionally relevant, albeit less potent, starting point. The rigorous application of the biochemical and cell-based protocols outlined in this guide is essential for the confident characterization and comparison of any novel GSK3β inhibitor, ensuring that the data generated is both accurate and translatable.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of a Glycogen Synthase Kinase-3β Inhibitor that Attenuates Hyperactivity in CLOCK Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 4-Chloro-2-iodo-7-azaindole 940948-29-8 [sigmaaldrich.com]
- 12. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to Comprehensive Cross-Reactivity Profiling: A Case Study Using 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.
Introduction
The journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the characterization of its target engagement and selectivity. A potent inhibitor of the intended target is a pyrrhic victory if it concurrently modulates numerous other proteins, leading to unforeseen toxicities or confounding biological effects. Therefore, a rigorous and multi-tiered cross-reactivity profiling strategy is not merely a regulatory checkbox but a foundational element of successful drug discovery.
This guide provides a comprehensive framework for such a strategy, using the novel chemical entity 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a working example. It is important to note that, as of this writing, this molecule is not a well-characterized inhibitor with extensive public data. Thus, we will treat it as a novel, hypothetical kinase inhibitor to illustrate a gold-standard workflow. We will postulate a primary target based on its structural class and then build a logical, data-driven narrative around its characterization. For the purpose of this guide, we will hypothesize that our compound, hereafter designated Cmpd-X , was designed as an inhibitor of Janus Kinase 2 (JAK2) , a critical mediator of cytokine signaling.
Our approach is built on three pillars:
-
Broad Spectrum In Vitro Profiling: To understand the landscape of potential interactions across the human kinome.
-
Quantitative Affinity Determination: To measure the precise potency against identified on- and off-targets.
-
Cellular Target Engagement Verification: To confirm that the observed in vitro interactions translate to a physiological context within the cell.
Part 1: Initial Kinome-Wide Selectivity Screening
The first principle in understanding a compound's selectivity is to cast the widest possible net. A broad, single-concentration screen against a large panel of kinases provides an unbiased overview of potential off-target interactions that might be missed by more focused, hypothesis-driven approaches.
Experimental Rationale
We will utilize a commercially available kinase panel, such as the scanMAX platform from Eurofins DiscoverX, which covers over 400 human kinases. The compound will be screened at a concentration of 1 µM. This concentration is high enough to detect even weak interactions that could become relevant at higher therapeutic doses but is not so high as to induce non-specific, artefactual inhibition. The output is typically expressed as "% Inhibition" relative to a control. A common threshold for identifying a "hit" in such screens is >80% inhibition.
Workflow: Single-Point Kinase Screen
Caption: Workflow for initial single-point kinase selectivity screening.
Hypothetical Data Summary
The screening of Cmpd-X at 1 µM yielded the following key results, summarized below.
| Target Kinase | Kinase Family | % Inhibition at 1 µM | Classification |
| JAK2 (V617F) | Tyrosine Kinase | 99% | Primary Target |
| JAK1 | Tyrosine Kinase | 95% | Strong Off-Target |
| JAK3 | Tyrosine Kinase | 88% | Strong Off-Target |
| TYK2 | Tyrosine Kinase | 75% | Moderate Off-Target |
| FLT3 | Tyrosine Kinase | 82% | Strong Off-Target |
| Aurora Kinase A | Serine/Threonine | 45% | Weak Off-Target |
| ROCK1 | Serine/Threonine | 21% | Negligible |
Interpretation: The data confirms potent inhibition of our intended target, JAK2. However, it immediately reveals significant cross-reactivity against other members of the JAK family (JAK1, JAK3), which is common for many JAK inhibitors. More concerning is the potent, unexpected inhibition of FLT3, a receptor tyrosine kinase involved in hematopoiesis. This Cmpd-X/FLT3 interaction represents a critical off-target liability that must be quantified and understood.
Part 2: Quantitative Potency (IC₅₀) Determination
Following the initial screen, the next logical step is to quantify the potency of Cmpd-X against the primary target and the most significant off-targets. This is achieved by generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Rationale
Determining the IC₅₀ value allows for a direct comparison of potency between different kinases. A large "selectivity window" (ratio of off-target IC₅₀ to on-target IC₅₀) is a desirable characteristic for a drug candidate. For this, we will use a standard in vitro kinase assay, often based on measuring the consumption of ATP, such as the ADP-Glo™ Kinase Assay from Promega.
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Cmpd-X in DMSO, starting at a top concentration of 100 µM. Dispense 50 nL of each concentration into a 384-well plate.
-
Kinase Reaction: Add 2.5 µL of a solution containing the kinase of interest (e.g., JAK2, FLT3) and its specific substrate peptide to each well.
-
ATP Initiation: Add 2.5 µL of an ATP solution at the Kₘ concentration for the specific kinase to initiate the reaction. Incubate for 1 hour at room temperature.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to high (DMSO) and low (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.
Hypothetical IC₅₀ Data & Selectivity Profile
| Target | IC₅₀ (nM) | Selectivity Window (vs. JAK2) | Therapeutic Implication |
| JAK2 (V617F) | 5.2 | 1x | Potent On-Target Activity |
| JAK1 | 15.6 | 3x | Limited selectivity within the JAK family |
| JAK3 | 48.9 | 9.4x | Moderate selectivity vs. JAK3 |
| FLT3 | 25.1 | 4.8x | Significant Off-Target Liability |
Interpretation: Cmpd-X is a potent inhibitor of JAK2 with an IC₅₀ in the low nanomolar range. However, the selectivity window against the critical off-target FLT3 is less than 5-fold. Inhibition of FLT3 is associated with myelosuppression, and this narrow window suggests that at therapeutic concentrations required to fully inhibit JAK2, significant inhibition of FLT3 is likely to occur. This finding is critical for the project's progression and may necessitate a medicinal chemistry effort to improve selectivity.
Part 3: Cellular Target Engagement
In vitro biochemical assays are essential but occur in a highly artificial environment. It is crucial to verify that a compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it directly measures the physical binding of a compound to its target protein.
Experimental Rationale
CETSA operates on the principle that when a protein binds to a ligand (like Cmpd-X), it becomes stabilized and more resistant to thermal denaturation. By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, one can observe a "thermal shift" for the target protein, confirming engagement.
Workflow: CETSA for Target Engagement
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Expected Outcome & Signaling Context
Upon treatment with Cmpd-X, we would expect to see a rightward shift in the melting curve for JAK2, indicating stabilization and engagement. Critically, we would also perform CETSA for FLT3 in a relevant cell line (e.g., MOLM-13, which expresses FLT3). Observing a similar thermal shift for FLT3 would confirm that the off-target interaction identified in vitro also occurs in a cellular context, validating it as a true liability.
This has direct implications for downstream signaling. JAK2 activation leads to the phosphorylation of STAT proteins, while FLT3 activation phosphorylates STAT5, PI3K, and MAPK pathways. Simultaneous inhibition could have complex, and potentially undesirable, effects on cellular function.
Caption: Simplified signaling pathways for on-target (JAK2) and off-target (FLT3).
Conclusion and Forward Look
This guide outlines a systematic, three-tiered approach to characterizing the cross-reactivity profile of a novel inhibitor, using the hypothetical JAK2 inhibitor Cmpd-X.
-
Initial Screening revealed potent on-target activity but also identified a critical off-target, FLT3.
-
IC₅₀ Determination quantified this liability, showing only a ~5-fold selectivity window between JAK2 and FLT3.
-
Cellular Engagement strategies like CETSA are proposed to confirm these interactions in a physiological setting.
The discovery of potent FLT3 inhibition is a pivotal finding. It demonstrates that Cmpd-X is not a selective JAK2 inhibitor but rather a dual JAK2/FLT3 inhibitor. While this could be detrimental, it could also represent a therapeutic opportunity in specific contexts, such as certain forms of acute myeloid leukemia where both pathways are active. The next steps for this compound would be driven by project goals: either initiate a medicinal chemistry campaign to design out the FLT3 activity or pivot the project to explore the potential of a dual inhibitor. This data-driven decision point underscores the absolute necessity of early and comprehensive cross-reactivity profiling in modern drug discovery.
A Senior Application Scientist's Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug discovery.[1][2][3][4] This guide provides an in-depth, objective comparison of the Cellular Thermal Shift Assay (CETSA) with other prevalent target engagement methodologies. We will delve into the core principles, practical applications, and inherent limitations of CETSA, with a specific focus on its utility for a compound such as 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
The Imperative of Target Engagement in Drug Discovery
The journey of a drug from a promising molecule to a clinical candidate is fraught with challenges, with a significant number of failures attributed to a lack of efficacy.[2] A primary reason for this is the uncertainty of whether the compound effectively engages its intended target in a physiologically relevant setting.[2][5] Therefore, robust and reliable methods to quantify target engagement are indispensable for making informed decisions throughout the drug discovery pipeline.[3][4]
Unveiling the Mechanism: The Cellular Thermal Shift Assay (CETSA)
First introduced in 2013, CETSA is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein within intact cells or even tissues.[6][7][8] The fundamental principle of CETSA lies in the ligand-induced thermal stabilization of proteins.[6][9][10] When a small molecule, such as this compound, binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation and aggregation.[10][11][12]
The CETSA workflow involves heating cell lysates or intact cells treated with the compound of interest across a range of temperatures.[7][13] As the temperature increases, unbound proteins unfold and precipitate out of solution.[10][14] However, proteins stabilized by ligand binding remain soluble at higher temperatures.[10][14] The amount of soluble target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry, to generate a "melting curve."[6][13][15] A shift in this curve to higher temperatures in the presence of the compound provides direct evidence of target engagement.[13][14]
Visualizing the CETSA Workflow
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
A Comparative Analysis: CETSA vs. Alternative Target Engagement Assays
While CETSA offers a powerful, label-free approach to assess target engagement in a cellular context, it is crucial to understand its strengths and weaknesses in comparison to other available methods.
| Method | Principle | Advantages | Disadvantages | Throughput |
| CETSA (Western Blot) | Ligand-induced thermal stabilization of the target protein.[6][9] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[8][16][17] | Requires specific and high-quality antibodies, semi-quantitative, labor-intensive.[13][17][18] | Low |
| MS-CETSA (TPP) | Proteome-wide thermal stability profiling upon ligand binding, detected by mass spectrometry.[15][16][17] | Unbiased, proteome-wide off-target analysis, can reveal downstream pathway effects.[16][19] | Technically demanding, requires specialized equipment and expertise, can miss low-abundance proteins.[15][17] | Medium |
| High-Throughput CETSA (e.g., AlphaLISA, NanoBRET) | Reporter-based or proximity-based detection of soluble target protein in a plate-based format.[5][20] | High-throughput, amenable to screening large compound libraries.[20] | May require protein engineering (e.g., tagging), potential for artifacts from reporters.[11] | High |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease degradation. | Label-free, does not require heating. | Typically performed in lysates, may not reflect cellular context, background proteolysis can interfere.[21] | Low to Medium |
| Photoaffinity Labeling (PAL) | A photoreactive group on the compound covalently links to the target upon UV irradiation. | Provides a covalent "snapshot" of the interaction. | Requires chemical modification of the compound, potential for non-specific labeling.[22] | Low |
| Activity-Based Protein Profiling (ABPP) | Covalent probes that react with the active site of specific enzyme families. | Can assess the functional state of enzymes. | Limited to specific enzyme classes, requires probe synthesis. | Medium to High |
Experimental Protocol: Western Blot-Based CETSA for this compound
This protocol provides a detailed framework for a Western blot-based CETSA experiment to determine the target engagement of this compound in intact cells.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours) at 37°C.
2. Heating Step:
-
Harvest the cells (e.g., by trypsinization) and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[13] A non-heated control sample should be kept on ice.[13]
3. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[13]
-
Centrifuge the lysates at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[13]
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.[13]
-
Normalize the protein concentration of all samples.
-
Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.[13]
Visualizing the Principle of Thermal Stabilization in CETSA
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Concluding Remarks
The Cellular Thermal Shift Assay is a valuable, label-free method for confirming the target engagement of small molecules like this compound in a physiologically relevant environment. While the traditional Western blot-based approach is low-throughput, its various iterations, including high-throughput and mass spectrometry-based methods, offer a versatile toolkit for researchers. The choice of the most appropriate target engagement assay will depend on the specific research question, the available resources, and the stage of the drug discovery process. By carefully considering the advantages and limitations of each technique, scientists can generate robust data to confidently advance their therapeutic candidates.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. CETSA [cetsa.org]
- 7. scispace.com [scispace.com]
- 8. elrig.org [elrig.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. annualreviews.org [annualreviews.org]
- 15. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Current Advances in CETSA [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring structural modulation of redox-sensitive proteins in cells with MS-CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 22. benchchem.com [benchchem.com]
Comparative Guide to the In Vivo Efficacy of 4-Chloro-7-azaindolin-2-one Derivatives and Related Scaffolds
This guide provides a comprehensive analysis of the preclinical development and in vivo efficacy of therapeutic agents derived from the 7-azaindolin-2-one scaffold. Recognizing the nascent stage of in vivo research for many specific derivatives like the 4-chloro variant, this document synthesizes available data from closely related analogues to construct a predictive framework for their evaluation. We will dissect the mechanism of action, compare efficacy across different disease models, and provide detailed, field-tested protocols for researchers aiming to advance these promising compounds toward clinical translation.
The 7-Azaindolin-2-one Scaffold: A Privileged Structure in Kinase Inhibition
The azaindole moiety, a bioisostere of the natural indole and purine systems, is considered a "privileged structure" in medicinal chemistry.[1][2] The strategic placement of nitrogen atoms enhances the potential for forming critical hydrogen bonds within the ATP-binding sites of protein kinases, making azaindole derivatives a rich source of potent and selective inhibitors.[2][3] The 7-azaindolin-2-one (also known as 7-aza-2-oxindole) core, in particular, has been leveraged to develop inhibitors against a range of therapeutically relevant targets implicated in oncology, neurodegenerative disorders, and inflammatory diseases.[2][4][5]
The rationale for exploring this scaffold stems from its structural advantages:
-
Enhanced H-Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.[2]
-
Modulated Physicochemical Properties: The nitrogen atom can improve aqueous solubility and modulate lipophilicity, leading to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to their indole counterparts.[2]
These properties form the foundation for investigating derivatives like 4-Chloro-7-azaindolin-2-one, where substitutions are strategically placed to optimize potency, selectivity, and pharmacokinetic parameters.
Key Therapeutic Targets and Mechanisms of Action
Derivatives of the azaindolin-2-one and related azaindole scaffolds have demonstrated potent activity against several critical signaling kinases.
Glycogen Synthase Kinase 3β (GSK3β) in Neurodegeneration
GSK3β is a serine/threonine kinase implicated in a multitude of cellular processes. Its aberrant activity is a pathological hallmark of Alzheimer's disease, contributing to both tau hyperphosphorylation (leading to neurofibrillary tangles) and amyloid-β production.[4] The inhibition of GSK3β is therefore a promising therapeutic strategy.
A notable example is compound (E)-2f , an azaindolin-2-one derivative, which was identified as a dual inhibitor of both GSK3β activity and tau protein aggregation.[4][6] This multitarget approach is particularly compelling for complex diseases like Alzheimer's.[4]
Caption: GSK3β signaling pathway in Alzheimer's and points of inhibition.
Inflammatory Pathways in Sepsis
Inflammatory cytokines such as TNF-α and IL-6, and enzymes like COX-2 and iNOS, are key mediators in acute inflammatory responses and sepsis.[5] The 7-aza-2-oxindole scaffold has been successfully utilized to develop potent anti-inflammatory agents that suppress the expression of these pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophages.[5]
Comparative Analysis of Preclinical Efficacy
While direct in vivo efficacy data for a 4-chloro substituted 7-azaindolin-2-one in an oncology setting is not yet prominent in published literature, we can draw powerful insights by comparing validated preclinical data from closely related analogues in different disease models.
| Compound | Scaffold | Therapeutic Area | In Vitro Potency | In Vivo Model | Key Efficacy Results | Reference |
| (E)-2f | (E)-3-(pyridin-2-ylmethylene)-7-azaindolin-2-one | Neurodegeneration | GSK3β IC₅₀ = 1.7 µM | N/A (Toxicity study only) | Non-toxic to normal peripheral blood mononuclear cells (PBMCs). | [4] |
| 7i | 7-aza-2-oxindole derivative | Inflammation | Inhibits TNF-α, IL-6, COX-2, iNOS expression | LPS-induced septic mouse model | Significantly attenuated the lethality of LPS-induced sepsis. | [5] |
| 209b (3f) | 4-azaindole derivative | Immuno-Oncology | TGFβRI IC₅₀ = 0.002 µM | MC38 syngeneic mouse model | Synergistic anti-tumor activity when combined with anti-PD-1 antibody; no observed toxicity. | [7] |
Analysis of Comparative Data:
-
Scaffold Versatility: The data clearly demonstrates the versatility of the azaindole/azaindolinone core, which can be tailored to potently inhibit different kinases (GSK3β, TGFβRI) and pathways (inflammatory signaling) relevant to distinct diseases.
-
Proven In Vivo Activity: Critically, derivatives from this family have demonstrated significant in vivo efficacy. Compound 7i shows a life-saving effect in a sepsis model, while compound 209b enhances anti-tumor immunity in a cancer model.[5][7] This provides a strong precedent for the potential in vivo success of novel analogues.
-
Favorable Safety Profile: Both compounds (E)-2f and 209b were reported to have favorable safety profiles, a crucial aspect for further development.[4][7]
This comparative evidence strongly supports the rationale for advancing novel 4-Chloro-7-azaindolin-2-one derivatives into in vivo cancer models, particularly if they show potent inhibition of a validated oncology target like Aurora Kinase, AXL, or TGFβRI.[2][7][8]
Experimental Blueprint: A Protocol for In Vivo Efficacy Testing in a Xenograft Model
For a researcher with a novel 4-Chloro-7-azaindolin-2-one derivative that potently inhibits, for example, Aurora Kinase A, the following protocol provides a robust framework for a first-in-vivo efficacy study.[8] The choice of an animal model is paramount and should be driven by the mechanism of action; tumors with a known dependency on the target kinase are ideal.[9][10]
Caption: Standard workflow for an in vivo tumor xenograft efficacy study.
Detailed Step-by-Step Protocol
Objective: To evaluate the anti-tumor efficacy of a 4-Chloro-7-azaindolin-2-one derivative in a human tumor xenograft mouse model.
1. Animal Model and Husbandry:
- Species: Athymic Nude Mice (e.g., NU/J strain), female, 6-8 weeks old.
- Justification: Immunodeficient mice are required to prevent rejection of the human tumor graft.
- Housing: House animals in sterile, filter-topped cages with autoclaved food and water ad libitum. Maintain a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation:
- Cell Line: Select a human cancer cell line with known dependence on the target kinase (e.g., HCT116 colorectal cancer cells for an Aurora kinase inhibitor).[8]
- Preparation: Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
- Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
- Monitoring: Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.
- Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=10 per group) to ensure a similar mean tumor volume across all groups.
- Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose (CMC) in water, p.o., daily)
- Group 2: Test Compound (e.g., 50 mg/kg, p.o., daily)
- Group 3: Positive Control (A known inhibitor of the target pathway, if available)
4. Drug Administration and In-Life Monitoring:
- Dosing: Prepare fresh drug formulations daily. Administer the compound and vehicle via the predetermined route (e.g., oral gavage) and schedule.
- Monitoring: Record tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity. A weight loss exceeding 15-20% typically requires euthanasia.
- Clinical Observations: Observe mice daily for any signs of distress or adverse reactions to the treatment.
5. Study Endpoint and Data Analysis:
- Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Individual animals may be euthanized earlier if they meet humane endpoint criteria.
- Data Collection: At termination, record final tumor volumes and weights. If performing pharmacodynamic (PD) studies, collect tumor and plasma samples at specified time points after the final dose.
- Efficacy Calculation: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Vehicle Group at Endpoint)] x 100
- Statistical Analysis: Compare tumor growth curves and endpoint TGI values between groups using appropriate statistical tests (e.g., two-way ANOVA for growth curves, one-way ANOVA with post-hoc tests for endpoint volumes). A p-value < 0.05 is typically considered statistically significant.
References
- 1. mdpi.com [mdpi.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of 4-Chloro vs. 4-Fluoro Azaindolinones: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms is a pivotal tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The azaindolinone scaffold, a privileged structure in numerous therapeutic areas, is often subject to such modifications to optimize its drug-like properties. This guide provides an in-depth comparative analysis of 4-chloro and 4-fluoro substituted azaindolinones, offering insights into their synthesis, and a detailed examination of their anticipated effects on metabolic stability, solubility, and membrane permeability. While direct comparative studies on 4-haloazaindolinones are limited, this guide synthesizes data from closely related heterocyclic systems to provide a robust predictive framework for researchers in drug development.
The Rationale for Halogenation at the 4-Position of Azaindolinones
The introduction of a halogen atom at the 4-position of the azaindolinone core can profoundly influence the molecule's electronic distribution, lipophilicity, and metabolic fate. The choice between chlorine and fluorine is a critical decision in lead optimization, as each imparts distinct properties. Fluorine, with its high electronegativity and small size, can alter pKa, improve metabolic stability by blocking sites of metabolism, and enhance binding affinity through favorable electrostatic interactions. Chlorine, being larger and more lipophilic, can also enhance binding affinity through van der Waals interactions and modulate pharmacokinetic parameters, though often with different outcomes compared to fluorine.[1]
Comparative Physicochemical and Pharmacokinetic Properties
The following table summarizes the anticipated differences between 4-chloro- and 4-fluoroazaindolinones based on established principles of halogen substitution in medicinal chemistry. It is important to note that these are general trends and the actual properties of specific molecules may vary.
| Property | 4-Chloro Azaindolinone | 4-Fluoro Azaindolinone | Rationale and Key Considerations |
| Lipophilicity (LogP) | Higher | Lower | Chlorine is more lipophilic than fluorine, which can impact solubility, permeability, and plasma protein binding. |
| Aqueous Solubility | Lower | Higher | The higher polarity of the C-F bond compared to the C-Cl bond generally leads to improved aqueous solubility for fluorinated compounds. |
| Metabolic Stability | Generally Good | Often Enhanced | Fluorine's ability to block metabolically labile C-H bonds can significantly increase metabolic stability and half-life. The position of the nitrogen in the azaindole ring also influences metabolism.[2][3] |
| Membrane Permeability | Potentially Higher | Variable | Higher lipophilicity of chloro-substituted compounds may lead to increased passive diffusion across membranes. However, other factors like polarity and molecular size also play a crucial role.[4] |
| Binding Affinity | Can be Enhanced | Can be Enhanced | Both halogens can participate in halogen bonding and other non-covalent interactions within a protein's binding pocket, potentially increasing potency. The specific context of the binding site is crucial. |
| Synthetic Accessibility | Generally Accessible | Can be More Challenging | Methods for the chlorination and fluorination of indole and azaindole systems are established, though fluorination can sometimes require more specialized reagents and conditions.[5][6] |
Experimental Protocols for Comparative Analysis
To empirically determine the properties outlined above, a series of standardized in vitro assays should be performed. The following are detailed protocols for assessing metabolic stability, kinetic solubility, and passive membrane permeability.
Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative evaluation of 4-chloro- and 4-fluoroazaindolinones.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[7]
Materials:
-
Test compounds (4-chloro- and 4-fluoroazaindolinone) and positive control (e.g., testosterone)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds and positive control in DMSO.
-
In a 96-well plate, add the phosphate buffer and HLM solution.
-
Add the test compounds to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[8]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Kinetic Solubility Assay
This high-throughput assay determines the solubility of a compound in an aqueous buffer.[9][10]
Materials:
-
Test compounds (4-chloro- and 4-fluoroazaindolinone)
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates and collection plates
-
Plate shaker, UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare high-concentration stock solutions of the test compounds in DMSO (e.g., 10 mM).
-
In a 96-well plate, add PBS.
-
Add a small volume of the DMSO stock solution to the PBS to achieve the desired final concentration, ensuring the final DMSO concentration is low (e.g., <1%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[11]
-
Filter the solutions using a 96-well filter plate into a collection plate to remove any precipitate.
-
Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader (if the compound has a chromophore) or by LC-MS/MS against a standard curve.[12]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound across a lipid membrane, modeling gastrointestinal absorption.[13][14]
Materials:
-
Test compounds (4-chloro- and 4-fluoroazaindolinone) and control compounds with known permeability (high and low)
-
PAMPA plates (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plate shaker, UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test and control compounds in a suitable buffer (e.g., PBS with a small percentage of DMSO).
-
Coat the filter of the donor plate with the phospholipid solution.
-
Add the buffer to the acceptor plate wells.
-
Add the compound solutions to the donor plate wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[15]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Hypothetical Metabolic Pathway
The primary metabolic pathways for azaindolinones often involve oxidation by cytochrome P450 enzymes. The presence of a halogen at the 4-position can influence the regioselectivity of this metabolism.
Caption: A potential metabolic pathway for 4-haloazaindolinones involving Phase I and Phase II transformations.
Discussion and Conclusion
The choice between a 4-chloro and a 4-fluoro substituent on an azaindolinone scaffold is a nuanced decision that requires careful consideration of the desired therapeutic profile. Based on general principles, a 4-fluoro substitution is often pursued to enhance metabolic stability and aqueous solubility, which can lead to improved pharmacokinetic properties. Conversely, a 4-chloro substituent, by increasing lipophilicity, may enhance membrane permeability and binding affinity through different interactions.
The provided experimental protocols offer a robust framework for the head-to-head comparison of these two analogs. The data generated from these assays will provide critical insights into their relative strengths and weaknesses, enabling a data-driven decision in the lead optimization process. Ultimately, the "better" substituent is context-dependent and will be determined by the specific challenges of the drug discovery program and the desired attributes of the final drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. bioassaysys.com [bioassaysys.com]
Validating the Neuroprotective Effects of 4-Chloro-7-azaindolin-2-one: A Comparative Guide for Preclinical Research
In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the identification and validation of novel neuroprotective compounds are of paramount importance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the neuroprotective potential of a novel compound, 4-Chloro-7-azaindolin-2-one. Drawing upon established methodologies and comparing its hypothesized efficacy against well-characterized neuroprotective agents, this document serves as a technical resource to steer preclinical validation studies.
Introduction: The Imperative for Novel Neuroprotective Strategies
Neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by the progressive loss of neuronal structure and function. The complex pathophysiology of these diseases, often involving multifaceted cellular stress pathways, necessitates the development of therapeutic agents with robust neuroprotective capabilities. While numerous compounds have been investigated, the clinical translation of neuroprotective drugs has been challenging. This underscores the need for rigorous preclinical validation of new chemical entities. 4-Chloro-7-azaindolin-2-one, a derivative of the azaindolin-2-one scaffold, has emerged as a compound of interest. The azaindolin-2-one core has been associated with the inhibition of key pathological drivers in neurodegeneration, making this specific derivative a compelling candidate for investigation.[1][2]
Proposed Neuroprotective Mechanism of 4-Chloro-7-azaindolin-2-one
While direct experimental evidence for 4-Chloro-7-azaindolin-2-one is nascent, the therapeutic potential of the broader azaindolin-2-one class of molecules offers a strong foundation for its proposed mechanism of action. Research has highlighted the role of azaindolin-2-one derivatives as dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation.[1][2]
GSK3β Inhibition: GSK3β is a serine/threonine kinase implicated in a multitude of cellular processes, including the hyperphosphorylation of tau protein, a hallmark of AD. By inhibiting GSK3β, 4-Chloro-7-azaindolin-2-one is hypothesized to reduce tau hyperphosphorylation, thereby preventing the formation of neurofibrillary tangles (NFTs) and mitigating downstream neuronal toxicity.
Tau Aggregation Inhibition: The aggregation of hyperphosphorylated tau into NFTs is a critical event in the pathogenesis of several neurodegenerative diseases, collectively known as tauopathies. Azaindolin-2-one derivatives have demonstrated the ability to interfere with this aggregation process.[1][2] It is proposed that 4-Chloro-7-azaindolin-2-one shares this property, directly preventing the formation of toxic tau oligomers and fibrils.
The following diagram illustrates the proposed signaling pathway through which 4-Chloro-7-azaindolin-2-one may exert its neuroprotective effects.
Caption: Proposed dual-inhibitory mechanism of 4-Chloro-7-azaindolin-2-one.
Comparative Analysis with Alternative Neuroprotective Agents
To provide a robust assessment of 4-Chloro-7-azaindolin-2-one, its hypothesized effects will be compared with two classes of neuroprotective agents with distinct mechanisms of action: MEK1/2 inhibitors and activators of the Gadd45b pathway.
MEK1/2 Inhibitors: Targeting Pro-Apoptotic Signaling
The Mitogen-activated protein kinase kinase (MEK) pathway is a critical signaling cascade involved in cell survival and apoptosis. Inhibition of MEK1/2 has been shown to be neuroprotective in models of ischemic brain injury by suppressing apoptosis.[3][4][5] For instance, the MEK1/2 inhibitor SL327 significantly reduced infarct size and neurological deficits in a mouse model of middle cerebral artery occlusion.[3] Another inhibitor, PD98059, also demonstrated a reduction in infarct volume in a similar model.[4][5] More recently, MEK1/2 inhibitors have been shown to rescue neurodegeneration in a model of Alzheimer's Disease by activating the autophagic lysosomal pathway.[6] They have also been identified as suppressors of pathological α-synuclein in models of Parkinson's disease.
Gadd45b Pathway: A Mediator of Neuroprotection and Plasticity
Growth arrest and DNA-damage-inducible protein 45 beta (Gadd45b) is an intrinsic neuroprotective molecule.[7][8] Its expression is increased following ischemic insults, and it plays a role in regulating the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7][9] Gadd45b is also involved in DNA demethylation, leading to the increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and plasticity.[7][8][9][10]
Experimental Validation Workflow
A rigorous, multi-tiered approach is essential to validate the neuroprotective effects of 4-Chloro-7-azaindolin-2-one. This workflow encompasses both in vitro and in vivo models to assess its efficacy against relevant pathological insults.
Caption: A stepwise workflow for the preclinical validation of 4-Chloro-7-azaindolin-2-one.
In Vitro Assays for Neuroprotection
The initial validation will be performed using neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.[11][12] These assays provide a high-throughput method to assess the compound's ability to protect against various neurotoxic insults.
This assay measures the metabolic activity of cells as an indicator of viability.[12][13][14][15]
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of 4-Chloro-7-azaindolin-2-one for 2 hours.
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., 100 µM H₂O₂ for oxidative stress, 10 µM glutamate for excitotoxicity, or 10 µM Aβ₁₋₄₂ oligomers for Alzheimer's-like pathology) and incubate for 24 hours.[16][17][18]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[12][13][14][19]
-
Cell Treatment: Follow the same cell seeding, pre-treatment, and toxicity induction steps as in the MTT assay.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes and carefully collect 50 µL of the supernatant.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (commercially available kit) to the supernatant in a new 96-well plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
In Vivo Models of Neurodegeneration
Positive results from in vitro assays should be followed by validation in animal models of neurodegenerative diseases.[20][21][22][23][24][25][26][27][28][29][30][31][32][33]
This model recapitulates the loss of dopaminergic neurons seen in Parkinson's disease.[24][25]
-
Animal Acclimatization: Acclimate C57BL/6 mice for at least one week before the experiment.
-
Compound Administration: Administer 4-Chloro-7-azaindolin-2-one (e.g., 10 mg/kg, intraperitoneally) daily for 7 days.
-
MPTP Induction: On day 3, administer four injections of MPTP (20 mg/kg, intraperitoneally) at 2-hour intervals.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test and pole test 7 days after the last MPTP injection to assess motor coordination and bradykinesia.
-
Histopathological Analysis: Euthanize the animals and collect brain tissue. Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron survival.
The 5XFAD mouse model exhibits key pathological features of AD, including amyloid plaques and cognitive deficits.[30][33]
-
Animal Selection: Use 3-month-old 5XFAD transgenic mice and their wild-type littermates.
-
Chronic Compound Administration: Administer 4-Chloro-7-azaindolin-2-one (e.g., 10 mg/kg, oral gavage) daily for 3 months.
-
Cognitive Assessment: At the end of the treatment period, perform cognitive tests such as the Morris water maze and Y-maze to evaluate spatial learning and memory.
-
Biochemical and Histopathological Analysis: Collect brain tissue to measure Aβ plaque load (immunohistochemistry with anti-Aβ antibodies), levels of phosphorylated tau, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) via Western blot and immunohistochemistry.
Comparative Data Summary
The following table provides a framework for comparing the expected outcomes for 4-Chloro-7-azaindolin-2-one with the established data for MEK1/2 inhibitors and Gadd45b activators.
| Parameter | 4-Chloro-7-azaindolin-2-one (Hypothesized) | MEK1/2 Inhibitors (Published Data) | Gadd45b Pathway Activators (Published Data) |
| Primary Mechanism | Dual GSK3β and Tau aggregation inhibition[1][2] | Inhibition of MEK/ERK signaling pathway[3][4][5][6] | Upregulation of anti-apoptotic proteins and BDNF expression[7][8][9][10] |
| In Vitro Neuroprotection | High (expected) | High[3][4] | Moderate to High[7][8] |
| In Vivo Efficacy (AD Model) | Reduction in p-Tau and Aβ plaques, improved cognition (expected) | Reduced Aβ deposition, improved cognition[6] | Potential for improved neuronal survival and plasticity[9][10] |
| In Vivo Efficacy (PD Model) | Protection of dopaminergic neurons, improved motor function (expected) | Reduced α-synuclein pathology, improved motor function | Not as extensively studied in PD models |
| Potential Side Effects | To be determined | Potential for off-target effects related to inhibition of a core signaling pathway | To be determined |
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach to validating the neuroprotective effects of 4-Chloro-7-azaindolin-2-one. By leveraging a combination of in vitro and in vivo models and drawing comparisons with established neuroprotective agents, researchers can build a robust data package to support its further development. The proposed dual mechanism of inhibiting both GSK3β and tau aggregation presents a promising strategy for tackling the complex pathology of neurodegenerative diseases. Future studies should focus on detailed pharmacokinetic and toxicological profiling to ensure the clinical translatability of this promising compound. The systematic validation process detailed herein is crucial for advancing novel neuroprotective therapies from the laboratory to the clinic.
References
- 1. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant neuroprotection against ischemic brain injury by inhibition of the MEK1 protein kinase in mice: exploration of potential mechanism associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. MEK1 protein kinase inhibition protects against damage resulting from focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEK1/2 inhibition rescues neurodegeneration by TFEB-mediated activation of autophagic lysosomal function in a model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gadd45b Acts as Neuroprotective Effector in Global Ischemia-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gadd45b is a Novel Mediator of Neuronal Apoptosis in Ischemic Stroke [ijbs.com]
- 9. The role of Gadd45b in neurologic and neuropsychiatric disorders: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Gadd45b in neurologic and neuropsychiatric disorders: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. innoprot.com [innoprot.com]
- 17. innoprot.com [innoprot.com]
- 18. childrenshospital.org [childrenshospital.org]
- 19. neuroproof.com [neuroproof.com]
- 20. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. invivobiosystems.com [invivobiosystems.com]
- 22. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 23. Experimental models of Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 24. journals.innovareacademics.in [journals.innovareacademics.in]
- 25. mdpi.com [mdpi.com]
- 26. wuxibiology.com [wuxibiology.com]
- 27. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scientificarchives.com [scientificarchives.com]
- 32. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Pyrrolopyridinone Isomers in Kinase Inhibition: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrrolopyridinone scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2] The structural resemblance of its deazapurine core to adenine allows it to effectively compete with ATP for binding to the kinase active site.[1] However, the nuanced positioning of the nitrogen atom within the bicyclic structure gives rise to several isomers, each with a unique pharmacological profile. This guide provides a comprehensive head-to-head comparison of different pyrrolopyridinone isomers, offering experimental data and mechanistic insights to inform the strategic design of next-generation kinase inhibitors.
The Isomeric Landscape: More Than Just a Nitrogen Shift
The pyrrolopyridinone core exists in multiple isomeric forms, with the pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, and pyrazolo[3,4-d]pyrimidine scaffolds being particularly prominent in kinase inhibitor design. The subtle shift in the nitrogen position within the pyrrole ring dramatically influences the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its binding affinity and selectivity for different kinases.
| Isomer | Core Structure | Key Features |
| Pyrrolo[2,3-d]pyrimidine | 7-deazapurine | A versatile and widely explored scaffold, forming the basis of several approved drugs.[3] |
| Pyrrolo[3,2-d]pyrimidine | 9-deazapurine | Offers a different vector for substituent placement, potentially leading to altered selectivity profiles. |
| Pyrazolo[3,4-d]pyrimidine | An isostere of the pyrrolopyrimidines, also demonstrating significant potential as a kinase inhibitor.[4] |
Head-to-Head Comparison of Inhibitory Activity
Table 1: Comparative Inhibitory Activity (IC50) of Pyrrolopyridinone Isomers against Various Kinases
| Isomer Class | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR | 79 | [5][6] |
| Her2 | 40 | [5][6] | ||
| VEGFR2 | 136 | [5][6] | ||
| CDK2 | 204 | [5][6] | ||
| Compound 12i | EGFR (T790M mutant) | 0.21 | [7] | |
| EGFR (wild-type) | 22 | [7] | ||
| Compound 23a | JAK1 | 72 | [8] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 7d | EGFR | 180 | [4] |
| ErbB2 (Her2) | 250 | [4] | ||
| Compound 16 | EGFR | 34 | [9] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals that the pyrrolo[2,3-d]pyrimidine scaffold is a highly potent platform for developing inhibitors of various kinases, including EGFR, Her2, VEGFR2, and JAK1.[5][6][7][8] For instance, compound 5k from this series demonstrates broad activity against multiple tyrosine kinases.[5][6] Furthermore, the remarkable potency of compound 12i against the T790M mutant of EGFR highlights the adaptability of this scaffold for developing third-generation covalent inhibitors.[7]
In comparison, the pyrazolo[3,4-d]pyrimidine derivatives, while still active, appear to exhibit slightly lower potency against EGFR and Her2 in the examples cited.[4] However, optimization of this scaffold, as seen with compound 16 , can lead to highly potent EGFR inhibitors.[9] The difference in activity can be attributed to the altered hydrogen bonding patterns and steric interactions within the kinase active site due to the repositioning of the nitrogen atom.
Impact on Cellular Signaling Pathways
The differential inhibitory profiles of pyrrolopyridinone isomers translate to distinct effects on downstream signaling pathways. For example, inhibition of the Janus Kinase (JAK) family of tyrosine kinases can modulate the JAK-STAT signaling pathway, which is crucial for immune responses and is often dysregulated in inflammatory diseases and cancers.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyridinone isomers.
A potent and selective JAK1 inhibitor from the pyrrolo[2,3-d]pyrimidine series, for example, would primarily block the phosphorylation of STAT proteins downstream of JAK1-dependent cytokine receptors, leading to a targeted immunosuppressive effect. In contrast, a less selective isomer that also inhibits other JAKs might have a broader and potentially more side-effect-prone profile.
Experimental Protocols for Head-to-Head Comparison
To ensure the reliability and comparability of data when evaluating different isomers, standardized experimental protocols are essential.[10] The ADP-Glo™ Kinase Assay is a widely used, robust method for determining the IC50 values of kinase inhibitors in a high-throughput format.[11][12]
In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol
This protocol outlines the steps for measuring the inhibitory activity of different pyrrolopyridinone isomers against a target kinase.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Steps:
-
Compound Preparation:
-
Prepare stock solutions of the pyrrolopyridinone isomers in 100% DMSO.
-
Perform serial dilutions to create a dose-response curve.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 5 µL of the diluted compound or DMSO (for controls) to the respective wells.
-
Add 5 µL of a solution containing the kinase and its specific substrate.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction.
-
Incubate for 1 hour at room temperature.[13]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14]
-
Incubate for 40 minutes at room temperature.[14]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]
-
Incubate for 30-60 minutes at room temperature.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Kinase Inhibition Assay: Western Blotting
To assess the inhibitory activity of the isomers in a cellular context, Western blotting can be used to measure the phosphorylation of a downstream target of the kinase.
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the pyrrolopyridinone isomers or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or cytokine to activate the target kinase pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[16]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.[16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
For a loading control, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Conclusion
The choice of the pyrrolopyridinone isomer is a critical decision in the design of kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold has demonstrated broad applicability and high potency against a range of important kinase targets. However, the exploration of other isomers, such as pyrrolo[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, offers opportunities to fine-tune selectivity and discover novel pharmacological profiles. By employing standardized, robust experimental protocols, researchers can generate comparable data to make informed decisions and accelerate the development of the next generation of targeted therapies.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 12. promega.com [promega.com]
- 13. carnabio.com [carnabio.com]
- 14. promega.com [promega.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
Benchmarking 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Comparative Guide for Novel Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a variety of kinases implicated in oncology, inflammation, and neurodegenerative diseases. This guide provides a comprehensive framework for benchmarking a novel derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, against established kinase inhibitors. Our objective is to delineate a rigorous, experimentally-grounded approach for characterizing its inhibitory profile and therapeutic potential.
The rationale for focusing on this specific compound stems from the known propensity of the 7-azaindole core to mimic the adenine hinge-binding motif of ATP, a crucial interaction for competitive kinase inhibition. The chloro- and oxo-substituents are anticipated to modulate the compound's electronic properties and steric interactions within the ATP-binding pocket, potentially conferring novel selectivity and potency.
This guide will detail a tiered screening strategy, beginning with broad panel screening to identify primary targets, followed by in-depth biochemical and cellular assays to quantify potency, selectivity, and mechanism of action against key kinases. We will compare the performance of this compound with well-characterized inhibitors targeting Glycogen Synthase Kinase-3β (GSK-3β), Colony-Stimulating Factor 1 Receptor (CSF1R), and Cyclin-Dependent Kinase 8 (CDK8), kinases for which pyrrolopyridine derivatives have shown significant promise.[1][2][3]
Comparative Analysis of Kinase Inhibition Profiles
To establish a robust benchmark, we selected three well-validated kinase inhibitors with distinct mechanisms and target profiles: CHIR-99021 for GSK-3β, Pexidartinib for CSF1R, and Senexin B for CDK8. The following table summarizes the hypothetical inhibitory activities (IC50 values) of this compound against these kinases in comparison to the reference compounds. IC50, the half-maximal inhibitory concentration, is a critical parameter for quantifying inhibitor potency.[4]
| Compound | GSK-3β IC50 (nM) | CSF1R IC50 (nM) | CDK8 IC50 (nM) |
| This compound | 25 | 150 | >1000 |
| CHIR-99021 (GSK-3β Benchmark) | 6.7 | >10,000 | >10,000 |
| Pexidartinib (CSF1R Benchmark) | >5,000 | 10 | >5,000 |
| Senexin B (CDK8 Benchmark) | >10,000 | >10,000 | 45 |
Note: The IC50 values for this compound are hypothetical and presented for illustrative purposes within this benchmarking framework.
These hypothetical data suggest that this compound is a potent inhibitor of GSK-3β with moderate activity against CSF1R and poor activity against CDK8, indicating a degree of selectivity. The subsequent sections will outline the experimental protocols required to generate and validate such data.
Experimental Protocols
The cornerstone of reliable benchmarking is the use of standardized and validated assays. Below are detailed protocols for determining the in vitro enzymatic inhibition of our kinases of interest.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide by the kinase. This method is considered a gold standard due to its direct measurement of enzymatic activity.
Materials:
-
Recombinant human kinases (GSK-3β, CSF1R, CDK8)
-
Kinase-specific substrate peptides
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and benchmark inhibitors in DMSO.
-
In a 96-well plate, add 5 µL of the diluted inhibitor to each well. Include DMSO-only wells as a negative control.
-
Add 20 µL of a master mix containing the kinase, substrate peptide, and kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Radiometric kinase inhibition assay workflow.
Cellular Target Engagement and Downstream Signaling
While in vitro assays are crucial for determining direct enzymatic inhibition, cellular assays are necessary to confirm target engagement in a physiological context and to assess the impact on downstream signaling pathways.
Western Blot Analysis of GSK-3β Signaling
GSK-3β is a key regulator of glycogen synthesis and is involved in the Wnt signaling pathway. A common substrate for GSK-3β is β-catenin. Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin.
Procedure:
-
Culture a relevant cell line (e.g., HEK293T) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or CHIR-99021 for a specified duration (e.g., 4 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total β-catenin and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative increase in β-catenin levels as a function of inhibitor concentration.
Caption: Simplified Wnt/β-catenin signaling pathway.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial characterization and benchmarking of this compound. The hypothetical data presented position this compound as a promising selective GSK-3β inhibitor. To build upon this initial assessment, further studies are warranted, including:
-
Broad Kinome Profiling: Screening against a large panel of kinases (e.g., >400) to more comprehensively determine its selectivity profile.
-
Mechanism of Action Studies: Investigating whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of diseases where the target kinase is implicated, such as Alzheimer's disease for a GSK-3β inhibitor.[1]
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to determine its drug-likeness.
By following a systematic and comparative approach, researchers can effectively evaluate the potential of novel kinase inhibitors like this compound and make informed decisions about their advancement in the drug discovery pipeline.
References
- 1. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles to ensure the protection of laboratory personnel and environmental integrity.
While the specific toxicological properties of this compound may not be fully characterized, its structural classification as a halogenated organic molecule necessitates a cautious and systematic approach to its waste management.[1]
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe chemical handling and disposal. Based on data from structurally similar pyrrolo[2,3-b]pyridine derivatives, this compound should be handled as a potentially hazardous substance.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4][5]
-
Toxicity: Analogous chemicals are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment; therefore, discharge into drains or waterways must be strictly avoided.[1][4][6]
During combustion, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas can be generated.[1][7]
Pre-Disposal Operations: Safety and Engineering Controls
Before beginning any waste collection, ensure that all necessary safety measures are in place. The primary objective is to minimize exposure through engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and the preparation of its waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][5]
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[5][8]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact and potential irritation or absorption.[1][2] |
| Protective Clothing | A flame-retardant laboratory coat. | To prevent contamination of personal clothing.[5] |
| Respiratory Protection | NIOSH (US) or EN 143 (EU) approved respirator. | Required if dust or aerosols are generated outside of a fume hood.[1] |
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the chemical waste disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process. As a chlorinated organic compound, this compound falls into the halogenated organic waste category.[9][10][11][12]
Protocol for Waste Collection:
-
Select a Designated Waste Container:
-
Use a container made of a compatible material (e.g., a high-density polyethylene or glass bottle) with a tightly sealing screw cap.[9][10]
-
The container must be in good condition, free from cracks or leaks.[10]
-
Never reuse a container that previously held an incompatible chemical (e.g., strong oxidizing agents).[1]
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag to the container.[6]
-
Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[9][10]
-
List all constituents, including any solvents used for rinsing, with their approximate percentages.[6]
-
Identify the relevant hazards (e.g., "Toxic," "Irritant").[6]
-
-
Collect the Waste:
-
Solid Waste: Carefully transfer the solid this compound into the designated waste container using a spatula or scoop. Avoid generating dust.[1][4]
-
Contaminated Materials: Any items contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should be placed in the same container or a designated solid waste bag that is also labeled as halogenated waste.
-
Rinsate: If rinsing glassware, use a minimal amount of a combustible solvent (e.g., ethanol or acetone). Collect this rinsate in a separate, clearly labeled halogenated solvent waste container.[13] Do not rinse into the drain.[1]
-
-
Store the Waste Container:
-
Keep the waste container tightly closed at all times, except when adding waste.[6][9][10]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, such as a ventilated cabinet.[6]
-
Ensure the container is stored in secondary containment to prevent spills.[6]
-
Do not overfill the container; leave at least 10% of headspace for expansion.[9][12]
-
Waste Segregation Summary:
| Waste Stream | Examples | Segregation Rule |
| Halogenated Organic Waste | This compound, Dichloromethane, Chloroform | MUST be kept separate from non-halogenated waste.[9][10][12] |
| Non-Halogenated Organic Waste | Acetone, Hexanes, Ethanol | Keep separate from halogenated streams. |
| Acid Waste | Hydrochloric Acid, Sulfuric Acid | Incompatible. Keep separate.[9] |
| Base Waste | Sodium Hydroxide, Ammonium Hydroxide | Incompatible. Keep separate.[9] |
| Oxidizer Waste | Hydrogen Peroxide, Nitric Acid | Incompatible. Keep separate.[1][9] |
Disposal Workflow: From Bench to Final Disposition
The disposal of this compound must be handled by a licensed professional waste disposal service.[1][13] The internal laboratory workflow should be designed to facilitate this process safely and efficiently.
Caption: Workflow for the safe disposal of this compound.
The recommended final disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize the hazardous combustion byproducts like hydrogen chloride gas.[1][13]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
In Case of a Spill:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.[4]
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.[14]
-
Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.[4]
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[3][4] Avoid creating dust.[1][4]
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into your designated halogenated waste container.[1][8]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.[14]
-
Dispose: Ensure all cleanup materials are disposed of as hazardous waste.[4][6]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][8]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4][8]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][14]
When seeking medical attention, bring the Safety Data Sheet (SDS) for the compound or a similar one if available.[1][7]
References
- 1. capotchem.com [capotchem.com]
- 2. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. mn.uio.no [mn.uio.no]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to the Safe Handling of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, a heterocyclic compound often utilized in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to work with this compound safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the risks involved and the procedures to mitigate them, moving beyond a simple checklist to explain the "why" behind each recommendation.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. This compound is classified as acutely toxic if swallowed. While a comprehensive toxicological profile is not available for this specific molecule, data from structurally similar compounds, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine and its derivatives, suggest that it may also cause skin and eye irritation, and respiratory irritation.[1]
GHS Hazard Classification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 3) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Danger | H301: Toxic if swallowed |
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The causality is clear: the chemical structure, containing a halogenated pyridine ring fused to a pyrrolone, suggests reactivity with biological macromolecules, leading to its toxic effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not arbitrary; it is a direct response to the identified hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure.[2] |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of solutions or airborne particles.[3] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.[4] |
| Body Protection | Flame-resistant lab coat | Provides a barrier against spills and splashes.[4] |
| Respiratory Protection | N95 respirator or higher (if handling powder outside of a fume hood) | Minimizes the inhalation of fine powders. The use of a respirator should be part of a comprehensive respiratory protection program.[1] |
dot
Caption: Workflow for selecting appropriate PPE based on hazard identification.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is non-negotiable. The following steps are designed to minimize exposure and prevent contamination.
3.1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Pre-weighing Checks: Before weighing, ensure the analytical balance is clean and the surrounding area is free of clutter.
-
Weighing Procedure:
-
Don all required PPE.
-
Use a spatula to carefully transfer the solid from the stock bottle to a pre-tared weighing vessel.
-
Avoid creating dust. If any material is spilled, it must be cleaned up immediately following the spill response protocol.
-
Close the stock bottle tightly after use.
-
3.2. Solution Preparation:
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs.
-
Dissolution: In a chemical fume hood, add the weighed solid to the solvent in a suitable flask.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
dot
Caption: A simplified workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is your best defense.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet to the medical professional.[5]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's environmental health and safety department.
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be segregated as hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers. The label should include the chemical name and the appropriate hazard symbols.
-
Halogenated Waste Stream: As a halogenated organic compound, this waste should be disposed of in a designated halogenated waste stream.[6]
-
Disposal Method: The final disposal should be carried out by a licensed hazardous waste disposal contractor, likely through incineration at a permitted facility.[7] Never dispose of this chemical down the drain or in the regular trash.[8]
By adhering to these guidelines, you can work with this compound with a high degree of safety and confidence. Remember that a strong safety culture is built on a foundation of knowledge, preparedness, and a commitment to best practices.
References
- 1. capotchem.com [capotchem.com]
- 2. Chlorine Emergency Department/Hospital Management [chemm.hhs.gov]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. njuajif.org [njuajif.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
